molecular formula C9H9NO4 B1209234 Salicylamide O-acetic acid CAS No. 25395-22-6

Salicylamide O-acetic acid

Cat. No.: B1209234
CAS No.: 25395-22-6
M. Wt: 195.17 g/mol
InChI Key: RLISWLLILOTWGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salamidacetic acid is a monocarboxylic acid.
solubilizer of theophylline in Solosin;  RN given refers to parent cpd

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-carbamoylphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c10-9(13)6-3-1-2-4-7(6)14-5-8(11)12/h1-4H,5H2,(H2,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLISWLLILOTWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3785-32-8 (mono-hydrochloride salt), 64046-41-9 (calcium[2:1]salt)
Record name Salicylamide O-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90180047
Record name Salicylamide O-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25395-22-6
Record name Salicylamide O-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25395-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylamide O-acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395226
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylamide O-acetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Salicylamide O-acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65589
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Salicylamide O-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90180047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-carbamoylphenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.658
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SALICYLAMIDE O-ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LB8V0RHJV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide: Salicylamide O-acetic acid (CAS Number: 25395-22-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Properties

Salicylamide O-acetic acid, with the CAS number 25395-22-6, is a derivative of salicylic acid.[1] It is also known by synonyms such as 2-(2-carbamoylphenoxy)acetic acid and (ortho-carbamoylphenoxy)acetic acid.[1] This compound integrates a salicylamide structure with an acetic acid moiety, which may confer unique chemical and biological properties.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 25395-22-6[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid[1]
Melting Point 221 °C[2]
Appearance Crystals[3]
Solubility Soluble in aqueous alkali[3]

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for this compound are proprietary, a general laboratory-scale synthesis can be described. One common approach involves the reaction of salicylamide with a haloacetic acid ester in the presence of a base, followed by hydrolysis of the resulting ester.

A patent describes a method for preparing salicylamide acetate from salicylaldehyde using an amino-protecting agent and subsequent acid hydrolysis, suggesting a scalable synthetic route.[4] Another patented method for synthesizing salicylamide involves the reaction of urea, ammonium dihydrogen carbonate, potassium dihydrogen phosphate, and phenol in acetic acid with a catalyst.[4]

Experimental Protocol: Conceptual Synthesis of this compound

  • O-Alkylation of Salicylamide: Salicylamide is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

  • A slight molar excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the phenolic hydroxyl group of salicylamide.

  • An equimolar amount of an ethyl haloacetate, typically ethyl bromoacetate, is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the O-alkylation, the resulting ester intermediate is hydrolyzed. This is typically achieved by adding an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and heating the mixture.

  • After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid, such as hydrochloric acid (HCl), to precipitate the this compound.

  • The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Logical Workflow for Synthesis:

Synthesis_Workflow Salicylamide Salicylamide O_Alkylation O_Alkylation Salicylamide->O_Alkylation Base Base (e.g., K2CO3) Base->O_Alkylation Solvent Solvent (e.g., DMF) Solvent->O_Alkylation Ethyl_bromoacetate Ethyl bromoacetate Ethyl_bromoacetate->O_Alkylation Intermediate_ester Intermediate Ester Hydrolysis Base Hydrolysis (e.g., NaOH) Intermediate_ester->Hydrolysis Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product O_Alkylation->Intermediate_ester

Caption: Conceptual workflow for the synthesis of this compound.

Biological Activity and Potential Therapeutic Applications

This compound is reported to have analgesic, anti-inflammatory, and antipyretic properties, similar to other salicylates.[3] It is structurally related to salicylic acid, the active metabolite of aspirin, suggesting a potential mechanism of action involving the inhibition of cyclooxygenase (COX) enzymes.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of salicylates are primarily mediated through the inhibition of prostaglandin synthesis by COX enzymes.[5] While direct evidence for this compound is limited, its structural similarity to salicylamide suggests it may act as a COX inhibitor.[1]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats (A Model for Acute Inflammation)

This widely used and reproducible model can be employed to evaluate the anti-inflammatory activity of this compound.[6]

  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g) are used.

  • Groups: Animals are divided into at least three groups: a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and one or more test groups receiving different doses of this compound.

  • Drug Administration: The test compound or vehicle is administered orally or intraperitoneally one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the paw is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Experimental Workflow for Carrageenan-Induced Paw Edema:

Carrageenan_Edema_Workflow Animal_Acclimatization Animal Acclimatization Grouping Grouping of Animals Animal_Acclimatization->Grouping Drug_Administration Drug/Vehicle Administration Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (0-4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Volume_Measurement->Data_Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Mechanism of Action: Cyclooxygenase (COX) Inhibition and NF-κB Signaling

The primary mechanism of action for salicylates is the inhibition of COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[5] COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation.[5] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs to reduce gastrointestinal side effects.[5]

Furthermore, salicylates have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression.[7] Inhibition of NF-κB activation can lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

Signaling Pathway: NF-κB Activation and Potential Inhibition by this compound

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB_alpha IκBα IKK_Complex->IkB_alpha phosphorylates NFkB NF-κB (p50/p65) IkB_alpha->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription Inflammatory_Mediators Pro-inflammatory Mediators Transcription->Inflammatory_Mediators Inhibition This compound (Potential Inhibition) Inhibition->IKK_Complex

Caption: Potential inhibition of the NF-κB signaling pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

A fluorometric or colorimetric COX inhibitor screening assay can be used to determine the IC₅₀ values of this compound for COX-1 and COX-2.

  • Reagents: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe.

  • Procedure: The assay is typically performed in a 96-well plate format.

  • The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme.

  • The reaction is initiated by the addition of arachidonic acid.

  • The production of prostaglandins is measured by monitoring the change in fluorescence or absorbance.

  • Data Analysis: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration.

Pharmacokinetics and Toxicology

Table 2: Pharmacokinetic Parameters of Salicylamide (for reference)

ParameterValueSpeciesDoseSource
Time to Peak Plasma Concentration (Tmax) 30-60 minutesHuman650 mg - 2.6 g[1]
Urinary Excretion 90-100% within 24 hoursHuman150 mg - 1 g[1]

Toxicology

Limited direct toxicological data is available for this compound. For the related compound N-acetyl-salicylamide, the oral LD₅₀ in rats is 2 g/kg, and in mice, it is >5 g/kg.[8]

Experimental Protocol: Acute Oral Toxicity (LD₅₀ Determination)

This study is conducted to determine the median lethal dose (LD₅₀) of a substance.

  • Animals: Typically, rats or mice of a single sex are used.

  • Procedure: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group.

  • Observation: The animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD₅₀ is calculated using statistical methods, such as the probit analysis.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a suitable method for the quantification of this compound and its metabolites in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC Method for Quantification

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol), often with an acid modifier like phosphoric acid to control the pH.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation: For biological samples, protein precipitation followed by centrifugation or solid-phase extraction may be necessary.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness.[9]

Workflow for HPLC Method Development and Validation:

HPLC_Workflow Method_Development Method Development (Column, Mobile Phase, etc.) Optimization Optimization of Chromatographic Conditions Method_Development->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy Validation->Accuracy Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Sample_Analysis Sample Analysis

Caption: Workflow for HPLC method development and validation.

Conclusion and Future Directions

This compound is a compound with potential analgesic and anti-inflammatory properties, likely acting through the inhibition of COX enzymes and modulation of the NF-κB signaling pathway. While its chemical properties and general synthetic approaches are understood, there is a notable lack of specific quantitative biological, pharmacokinetic, and toxicological data in publicly available literature. Further in-depth studies are required to fully characterize its pharmacological profile and assess its therapeutic potential. Future research should focus on obtaining quantitative data on its COX-1/COX-2 selectivity, elucidating its precise mechanism of action on inflammatory signaling pathways, and conducting comprehensive pharmacokinetic and toxicological studies.

References

Unraveling the Cyclooxygenase Inhibition Profile of Salicylamide O-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mechanism of Action: Inhibition of COX-1 and COX-2

Salicylamide O-acetic acid is expected to exert its pharmacological effects by inhibiting the two primary isoforms of the cyclooxygenase enzyme: COX-1 and COX-2.[1]

  • COX-1 is a constitutively expressed enzyme found in most tissues and is responsible for producing prostaglandins that regulate physiological processes such as maintaining the integrity of the stomach lining and platelet aggregation.

  • COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various mediators like cytokines and growth factors. The prostaglandins produced by COX-2 are central to the inflammatory response, pain, and fever.[2]

Non-steroidal anti-inflammatory drugs (NSAIDs) are broadly classified based on their selectivity for inhibiting COX-1 versus COX-2. Non-selective NSAIDs inhibit both isoforms, which can lead to therapeutic effects (inhibition of COX-2) but also adverse effects like gastrointestinal issues (due to inhibition of COX-1). Selective COX-2 inhibitors were developed to minimize these side effects. The inhibitory profile of this compound against COX-1 and COX-2 would determine its therapeutic potential and safety profile.

Quantitative Data on Related Compounds

Specific IC50 values for this compound are not available in the reviewed literature. However, the following table summarizes the COX-1 and COX-2 inhibitory activities of related salicylates and other NSAIDs to provide a comparative context for potential future studies.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference Compound(s)
Phenoxy Acetic Acid Derivatives 4.07 - 14.50.06 - 0.97Up to 133.34Mefenamic acid, Celecoxib
Aspirin ~5.35 (for PGE2 synthesis)---
Sodium Salicylate No significant inhibition up to 100 µM~5 µg/mL in IL-1ß-induced cells--
Celecoxib 14.930.05298.6-
Diclofenac ----

Note: The data presented is for structurally related or commonly used compounds and is intended for comparative purposes only. The actual inhibitory profile of this compound needs to be determined experimentally.

Experimental Protocols

To determine the COX-1 and COX-2 inhibitory activity of this compound, a standardized in vitro assay can be employed. The following is a detailed methodology for a colorimetric or fluorometric COX inhibitor screening assay.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ovine or human COX-1 and recombinant human COX-2.

Materials:

  • COX-1 enzyme (ovine or human)

  • COX-2 enzyme (recombinant human)

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic Acid (substrate)

  • Colorimetric or Fluorometric Substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • This compound (test compound)

  • Reference Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and reference inhibitors to achieve a range of final assay concentrations.

    • Prepare working solutions of enzymes, heme, and arachidonic acid in the assay buffer as per the manufacturer's instructions.

  • Assay Setup:

    • To each well of a 96-well plate, add the following in order:

      • Assay Buffer

      • Heme

      • COX-1 or COX-2 enzyme

      • Test compound or reference inhibitor at various concentrations. Include a vehicle control (solvent only).

    • Incubate the plate at room temperature for a specified time (e.g., 5-10 minutes) to allow for inhibitor-enzyme interaction.

  • Initiation and Measurement:

    • Initiate the reaction by adding the colorimetric or fluorometric substrate followed by arachidonic acid to all wells.

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set duration (e.g., 5 minutes).

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound and reference inhibitors.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Prostaglandin Synthesis Pathway and COX Inhibition

Prostaglandin_Synthesis_Pathway Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Thromboxanes (TXA2) PGH2->Prostaglandins Isomerases/ Synthases Physiological_Functions Physiological Functions (Stomach lining, Platelet aggregation) Prostaglandins->Physiological_Functions Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (and other NSAIDs) Inhibitor->COX1 Inhibitor->COX2

Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Experimental Workflow for COX Inhibition Assay

COX_Inhibition_Workflow Start Start Reagent_Prep Prepare Reagents (Enzymes, Substrates, Inhibitors) Start->Reagent_Prep Plate_Setup Set up 96-well Plate (Buffer, Heme, Enzyme, Inhibitor) Reagent_Prep->Plate_Setup Incubation Pre-incubate at Room Temperature Plate_Setup->Incubation Reaction_Start Initiate Reaction (Add Substrates) Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance/Fluorescence) Reaction_Start->Measurement Data_Analysis Calculate % Inhibition Determine IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Generalized workflow for an in vitro COX inhibition assay.

Conclusion

While direct experimental evidence for the COX-1 and COX-2 inhibitory profile of this compound is currently lacking in the scientific literature, its structural relationship to known salicylates suggests it is a promising candidate for investigation as a non-steroidal anti-inflammatory agent. The methodologies and comparative data presented in this guide provide a solid foundation for researchers to undertake a thorough evaluation of its pharmacological properties. Future in vitro and in vivo studies are essential to elucidate its precise mechanism of action, potency, and selectivity, which will be critical in determining its potential as a novel therapeutic agent for the management of pain and inflammation.

References

Salicylamide O-acetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Salicylic Acid Derivative for Drug Development Professionals

Abstract

Salicylamide O-acetic acid, a derivative of the well-established therapeutic agent salicylic acid, presents a compelling profile for investigation in the fields of analgesic and anti-inflammatory drug development. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and putative mechanisms of action. Detailed experimental protocols for its synthesis and biological evaluation are presented to facilitate further research. While specific quantitative data for this compound is not extensively available in the public domain, this guide establishes a framework for its systematic investigation by outlining the necessary assays and the expected data outputs. The potential for this compound to modulate key inflammatory pathways, such as the cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB) signaling cascades, is also explored.

Introduction

Salicylic acid and its derivatives have long been cornerstones of pain and inflammation management. This compound, also known by its IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a structural analog that retains the core salicylamide moiety while incorporating an O-acetic acid group. This modification has the potential to alter the pharmacokinetic and pharmacodynamic properties of the parent molecule, possibly leading to improved efficacy or a more favorable side-effect profile. This document serves as a technical resource for researchers and scientists, providing foundational knowledge and detailed methodologies for the exploration of this compound as a potential therapeutic agent.

Chemical and Physical Properties

This compound is a white crystalline solid. A summary of its key chemical identifiers and properties is provided in the table below.

PropertyValue
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid
Synonyms Salicylamide-O-acetic acid, (o-Carbamoylphenoxy)acetic acid
CAS Number 25395-22-6
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
Appearance White crystalline powder
Solubility Slightly soluble in water, soluble in ethanol

Synthesis

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylamide

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ethanol

  • Hydrochloric acid (HCl), concentrated

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, etc.)

  • Magnetic stirrer and heat source

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Dissolution of Salicylamide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylamide (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir the mixture until the salicylamide is completely dissolved.

  • Addition of Chloroacetic Acid: To the above solution, add a solution of chloroacetic acid (1.1 eq) in water dropwise over a period of 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude this compound.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Drying and Characterization: Dry the purified crystals in a vacuum oven. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

G Salicylamide Salicylamide Reaction_mixture Reaction Mixture Salicylamide->Reaction_mixture NaOH NaOH (aq) NaOH->Reaction_mixture Chloroacetic_acid Chloroacetic Acid (aq) Chloroacetic_acid->Reaction_mixture Reflux Reflux (4-6h) Reaction_mixture->Reflux Crude_product Crude Product Reflux->Crude_product Acidification Acidification (HCl) Crude_product->Acidification Precipitate Precipitated Solid Acidification->Precipitate Filtration Filtration Precipitate->Filtration Recrystallization Recrystallization Filtration->Recrystallization Purified_product Purified this compound Recrystallization->Purified_product

Synthesis workflow for this compound.

Biological Activity and Mechanism of Action

This compound is presumed to exert its biological effects primarily through the inhibition of cyclooxygenase (COX) enzymes, a mechanism shared with other non-steroidal anti-inflammatory drugs (NSAIDs). By inhibiting COX-1 and COX-2, the synthesis of prostaglandins, which are key mediators of pain, inflammation, and fever, is reduced.[1] Furthermore, emerging evidence suggests that salicylic acid derivatives may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Cyclooxygenase (COX) Inhibition

The inhibitory activity of this compound against COX-1 and COX-2 can be quantified by determining its half-maximal inhibitory concentration (IC₅₀) values.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1)

  • Enzyme immunoassay (EIA) kit for prostaglandin E₂ (PGE₂)

  • Buffer solutions and microplates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in a suitable buffer.

  • Compound Incubation: Pre-incubate the enzymes with various concentrations of this compound or the reference inhibitors for a defined period (e.g., 15 minutes) at 37 °C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a specified incubation time (e.g., 10 minutes), terminate the reaction.

  • PGE₂ Quantification: Measure the concentration of PGE₂, the product of the COX reaction, using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Expected Data Presentation:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
This compoundData to be determinedData to be determinedData to be determined
Celecoxib (Reference)Known valueKnown valueKnown value
SC-560 (Reference)Known valueKnown valueKnown value
NF-κB Signaling Pathway Inhibition

The activation of the NF-κB pathway is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including COX-2. Salicylates have been shown to inhibit NF-κB activation. The effect of this compound on this pathway can be investigated using a reporter gene assay in a relevant cell line.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_p50 p50 IkB->NFkB_p50 NFkB_p65 p65 IkB->NFkB_p65 NFkB_p50_nuc p50 NFkB_p50->NFkB_p50_nuc Translocation NFkB_p65_nuc p65 NFkB_p65->NFkB_p65_nuc Translocation DNA DNA (κB site) NFkB_p50_nuc->DNA NFkB_p65_nuc->DNA Proinflammatory_Genes Pro-inflammatory Gene Transcription (e.g., COX-2) DNA->Proinflammatory_Genes This compound This compound This compound->IKK Inhibition?

Putative inhibition of the NF-κB signaling pathway.

Materials:

  • Human cell line (e.g., HEK293 or THP-1)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) as a stimulant

  • This compound (test compound)

  • Luciferase assay system

  • Cell culture reagents and plates

Procedure:

  • Cell Culture and Transfection: Culture the cells under standard conditions. Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Treatment: After transfection, treat the cells with various concentrations of this compound for a specified pre-incubation period.

  • Stimulation: Stimulate the cells with LPS or TNF-α to activate the NF-κB pathway.

  • Cell Lysis and Luciferase Assay: After the stimulation period, lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. Calculate the percentage of NF-κB inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Expected Data Presentation:

CompoundNF-κB Inhibition IC₅₀ (µM)
This compoundData to be determined
Bay 11-7082 (Reference)Known value

In Vivo Efficacy Models

The analgesic and anti-inflammatory properties of this compound can be evaluated in established animal models.

Acetic Acid-Induced Writhing Test (Analgesic Activity)

This model assesses peripheral analgesic activity by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound (test compound)

  • Aspirin or Indomethacin (reference drug)

  • 0.6% (v/v) acetic acid solution

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide the mice into groups (e.g., vehicle control, reference drug, and different doses of the test compound).

  • Drug Administration: Administer the test compound or reference drug orally or intraperitoneally 30-60 minutes before the acetic acid injection.

  • Induction of Writhing: Inject 0.6% acetic acid intraperitoneally to each mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions followed by stretching of the hind limbs) for a period of 20-30 minutes.

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups compared to the vehicle control group.

Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a standard model to evaluate the anti-inflammatory activity of a compound by measuring its ability to reduce the swelling (edema) in a rat's paw induced by the injection of carrageenan.

Materials:

  • Male Wistar rats (150-200 g)

  • This compound (test compound)

  • Indomethacin (reference drug)

  • 1% (w/v) carrageenan solution in saline

  • Plethysmometer

  • Vehicle

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the rats and divide them into groups.

  • Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Drug Administration: Administer the test compound or reference drug orally or intraperitoneally.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the increase in paw volume (edema) for each rat at each time point. Determine the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Expected Data Presentation for In Vivo Models:

Treatment GroupDose (mg/kg)Mean Writhing Count ± SEM% Inhibition of Writhing
Vehicle Control-Data to be determined-
This compoundDose 1Data to be determinedData to be determined
This compoundDose 2Data to be determinedData to be determined
Aspirin (Reference)Standard DoseData to be determinedData to be determined
Treatment GroupDose (mg/kg)Mean Paw Edema (mL) at 3h ± SEM% Inhibition of Edema
Vehicle Control-Data to be determined-
This compoundDose 1Data to be determinedData to be determined
This compoundDose 2Data to be determinedData to be determined
Indomethacin (Reference)Standard DoseData to be determinedData to be determined

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for its development as a drug. Studies to determine its absorption, distribution, metabolism, and excretion (ADME) are necessary. While specific data for this compound is not available, studies on related salicylates can provide insights into its likely metabolic fate, which would involve glucuronidation and excretion via the kidneys.

Conclusion

This compound is a promising salicylic acid derivative that warrants further investigation for its potential analgesic and anti-inflammatory properties. This technical guide provides the essential theoretical background and detailed experimental protocols to enable researchers to systematically evaluate its efficacy and mechanism of action. The outlined in vitro and in vivo assays will be instrumental in generating the necessary quantitative data to build a comprehensive profile of this compound and to assess its potential for further drug development. Future studies should focus on obtaining precise quantitative data for its biological activities and elucidating its pharmacokinetic profile to fully understand its therapeutic potential.

References

The Dawn of a Salicylate: Unraveling the Discovery and Early History of a-(2-Carbamoylphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

A seminal 1913 paper in the Journal of the Chemical Society marks the first documented synthesis of a-(2-carbamoylphenoxy)acetic acid, a compound that would later be explored for its therapeutic potential. This in-depth technical guide delves into the origins of this molecule, detailing its initial synthesis, early chemical characterization, and the historical context of its emergence from the broader field of salicylate chemistry.

Discovery and First Synthesis

The initial preparation of a-(2-carbamoylphenoxy)acetic acid, also known as Salicylamide O-acetic acid, is credited to R. W. Merriman. His work, published in 1913, laid the foundation for future investigations into this and related compounds. While the primary focus of Merriman's paper was on coumaranone derivatives, the synthesis of a-(2-carbamoylphenoxy)acetic acid was a crucial step in his broader research.

Experimental Protocol: The Original Merriman Synthesis (1913)

The following protocol is an interpretation of the method described in Merriman's 1913 publication, providing a detailed procedure for the first documented synthesis of a-(2-carbamoylphenoxy)acetic acid.

Objective: To synthesize a-(2-carbamoylphenoxy)acetic acid from salicylamide and ethyl chloroacetate.

Materials:

  • Salicylamide

  • Sodium ethoxide

  • Ethyl chloroacetate

  • Absolute ethanol

  • Hydrochloric acid

  • Water

Procedure:

  • Formation of the Sodium Salt: A solution of sodium ethoxide was prepared by dissolving a specific molar equivalent of sodium metal in absolute ethanol. To this solution, a molar equivalent of salicylamide was added, resulting in the formation of the sodium salt of salicylamide.

  • Alkylation Reaction: An equimolar amount of ethyl chloroacetate was then added to the ethanolic solution of the sodium salt of salicylamide. The reaction mixture was heated under reflux for a specified period to facilitate the O-alkylation of the phenoxide.

  • Hydrolysis: After the reaction was deemed complete, the solvent (ethanol) was removed by distillation. The resulting residue, containing the ethyl ester of a-(2-carbamoylphenoxy)acetic acid, was then subjected to hydrolysis. This was achieved by adding a dilute solution of hydrochloric acid and heating the mixture.

  • Isolation and Purification: Upon cooling, a-(2-carbamoylphenoxy)acetic acid precipitated out of the acidic solution as a crystalline solid. The crude product was collected by filtration, washed with cold water to remove any inorganic impurities, and then recrystallized from a suitable solvent, such as ethanol or water, to yield the purified acid.

Diagram of the Synthesis Workflow:

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Purification Salicylamide Salicylamide SodiumSalt Sodium Salt of Salicylamide Salicylamide->SodiumSalt + SodiumEthoxide Sodium Ethoxide in Ethanol SodiumEthoxide->SodiumSalt Ester Ethyl a-(2-carbamoylphenoxy)acetate SodiumSalt->Ester + (Reflux) EthylChloroacetate Ethyl Chloroacetate EthylChloroacetate->Ester Acid a-(2-Carbamoylphenoxy)acetic Acid (Crude) Ester->Acid + (Heat) HCl Dilute HCl HCl->Acid PurifiedAcid Purified a-(2-Carbamoylphenoxy)acetic Acid Acid->PurifiedAcid Recrystallization

Caption: Workflow for the original synthesis of a-(2-carbamoylphenoxy)acetic acid.

Early Characterization and Physicochemical Properties

Initial studies on a-(2-carbamoylphenoxy)acetic acid focused on its fundamental chemical and physical properties. The data available from early 20th-century literature is summarized below.

PropertyReported Value (circa 1913)
Melting Point~185-187 °C
AppearanceCrystalline solid
SolubilitySparingly soluble in cold water, more soluble in hot water and ethanol.

Historical Context and Subsequent Developments

The discovery of a-(2-carbamoylphenoxy)acetic acid occurred during a period of intense research into the therapeutic potential of salicylic acid and its derivatives, spurred by the commercial success of aspirin (acetylsalicylic acid) at the turn of the 20th century. Scientists were actively modifying the structure of salicylic acid to improve its efficacy and reduce the gastrointestinal side effects associated with its use.

While Merriman's initial work was not explicitly focused on pharmacology, the synthesis of this new salicylamide derivative opened avenues for its biological investigation. Early pharmacological screenings of salicylamide derivatives around this period were often aimed at identifying compounds with analgesic, antipyretic, and anti-inflammatory properties.

It is important to note that detailed pharmacological studies on a-(2-carbamoylphenoxy)acetic acid from the years immediately following its discovery are not extensively documented in readily available literature. However, its sodium salt was later reported to possess analgesic properties. The core structure of a-(2-carbamoylphenoxy)acetic acid has continued to be a scaffold of interest for medicinal chemists, with modern research exploring its derivatives for a range of therapeutic applications, including as inhibitors of protein-protein interactions in cancer pathways.

Logical Relationship of Early Salicylate Research:

G SalicylicAcid Salicylic Acid (from Willow Bark) Aspirin Aspirin (1897) (Improved Efficacy/Tolerability) SalicylicAcid->Aspirin Acetylation Salicylamide Salicylamide SalicylicAcid->Salicylamide Amidation FurtherDerivatives Search for Improved Salicylates Aspirin->FurtherDerivatives Further Research TargetCompound a-(2-Carbamoylphenoxy)acetic Acid (1913) Salicylamide->TargetCompound O-Alkylation (Merriman's Synthesis) PharmacologicalScreening Analgesic/Anti-inflammatory Screening TargetCompound->PharmacologicalScreening Biological Investigation

Caption: The discovery of a-(2-carbamoylphenoxy)acetic acid in the context of early salicylate research.

Salicylamide O-acetic acid and its Modulation of the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear factor-kappa B (NF-κB) is a critical transcription factor family that plays a central role in regulating a vast array of cellular processes, including inflammation, immune responses, cell proliferation, and survival. The dysregulation of the NF-κB signaling pathway is a hallmark of numerous diseases, including cancer, inflammatory disorders, and autoimmune diseases. Consequently, the NF-κB pathway represents a key target for therapeutic intervention. Salicylamide O-acetic acid (SOA) and its derivatives have emerged as promising modulators of this pathway. This technical guide provides an in-depth overview of the core mechanisms of NF-κB modulation by salicylamide derivatives, detailed experimental protocols for assessing this modulation, and a summary of the available quantitative data. While direct experimental data for this compound is limited, this guide draws upon research on closely related salicylamide and salicylic acid analogues to provide a comprehensive framework for its investigation.

The NF-κB Signaling Pathway: A Central Regulator of Inflammation

The NF-κB family of transcription factors, in their inactive state, are sequestered in the cytoplasm through their association with inhibitory proteins known as inhibitors of κB (IκB). A wide range of stimuli, including pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as pathogen-associated molecular patterns (PAMPs), can trigger the activation of the NF-κB pathway.

The canonical NF-κB activation pathway is initiated by the activation of the IκB kinase (IKK) complex. This complex, composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator), phosphorylates IκB proteins. This phosphorylation event marks the IκB protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκB unmasks the nuclear localization signal (NLS) on the NF-κB dimers (most commonly the p50/p65 heterodimer), allowing them to translocate into the nucleus. Once in the nucleus, NF-κB binds to specific κB consensus sequences in the promoter and enhancer regions of target genes, leading to the transcription of hundreds of genes involved in the inflammatory response.

Mechanism of Action of Salicylamide Derivatives on the NF-κB Pathway

Research on salicylic acid and its derivatives, including salicylamides, has elucidated their primary mechanism of NF-κB inhibition. These compounds are believed to directly target and inhibit the activity of the IκB kinase (IKK) complex, particularly the IKKβ subunit. By inhibiting IKKβ, salicylamides prevent the phosphorylation and subsequent degradation of IκBα.[1][2][3] This action effectively traps NF-κB in the cytoplasm, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes.[1][2][3]

The inhibitory action of a salicylic acid analogue, methyl salicylate 2-O-β-D-lactoside (DL0309), has been shown to suppress the phosphorylation of IKK-β and the degradation of IκB-α in response to lipopolysaccharide (LPS) stimulation in RAW264.7 macrophage cells.[1][2][3] This resulted in a reduction of the nuclear levels of the NF-κB p65 subunit and a dose-dependent decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][3]

Visualizing the NF-κB Pathway and the Point of Inhibition

The following diagram illustrates the canonical NF-κB signaling pathway and the proposed point of inhibition by this compound and its derivatives.

NF_kappaB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex (IKKα/β/γ) Receptor->IKK_complex Activation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) DNA κB sites NFkB->DNA Nuclear Translocation IkB_NFkB->IkB IkB_NFkB->NFkB SOA Salicylamide O-acetic acid SOA->IKK_complex Inhibition Transcription Gene Transcription DNA->Transcription Inflammatory_Genes Pro-inflammatory Genes Transcription->Inflammatory_Genes

Canonical NF-κB signaling pathway and inhibition by SOA.

Quantitative Data on the Inhibition of NF-κB by Salicylamide Derivatives

Compound NameAssay TypeCell LineStimulusIC50 ValueReference
N-(5-chlorosalicyloyl)phenethylamine (5-CSPA)NF-κB Luciferase Reporter AssayHCT116TNF-α15 µM[4]
Methyl salicylate 2-O-β-D-lactoside (DL0309)Nitric Oxide ProductionRAW264.7LPSDose-dependent inhibition[1][2][3]
Methyl salicylate 2-O-β-D-lactoside (DL0309)TNF-α, IL-6, IL-1β ProductionRAW264.7LPSDose-dependent inhibition[1][2][3]

This table will be updated as more direct quantitative data for this compound becomes available.

Key Experimental Protocols

To facilitate further research into the effects of this compound on the NF-κB pathway, this section provides detailed protocols for three key in vitro assays.

NF-κB Luciferase Reporter Assay

This assay is a highly sensitive method to quantify the transcriptional activity of NF-κB.

Principle: Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation and nuclear translocation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is directly proportional to NF-κB activity. A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is often used to normalize for transfection efficiency and cell viability.

Experimental Workflow Diagram:

Luciferase_Assay_Workflow cluster_prep Day 1: Cell Seeding & Transfection cluster_treatment Day 2: Compound Treatment & Stimulation cluster_lysis Day 2: Cell Lysis cluster_measurement Day 2: Luminescence Measurement Seed_Cells Seed cells in a 96-well plate Prepare_DNA Prepare DNA-lipid complexes (NF-κB-Luc & Renilla-Luc) Seed_Cells->Prepare_DNA Transfect Transfect cells Prepare_DNA->Transfect Pretreat Pre-treat with This compound Transfect->Pretreat Stimulate Stimulate with TNF-α or LPS Pretreat->Stimulate Wash Wash cells with PBS Stimulate->Wash Lyse Add Lysis Buffer Wash->Lyse Add_Substrate Add Luciferase Assay Reagent Lyse->Add_Substrate Read_Luminescence Measure Firefly & Renilla Luminescence Add_Substrate->Read_Luminescence

Workflow for NF-κB Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding: Seed appropriate cells (e.g., HEK293T, HeLa) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency on the day of transfection.

  • Transfection:

    • Prepare a DNA master mix containing the NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid in serum-free medium.

    • In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium.

    • Combine the DNA and transfection reagent mixtures and incubate at room temperature to allow for complex formation.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with complete growth medium and incubate for 24-48 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with varying concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an appropriate NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add passive lysis buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

  • Luminescence Measurement:

    • Add the luciferase assay reagent (containing luciferin) to each well.

    • Measure the firefly luminescence using a luminometer.

    • Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.

    • Measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control.

Western Blot for p65 Nuclear Translocation

This technique is used to visualize and quantify the amount of the NF-κB p65 subunit that has translocated to the nucleus upon stimulation.

Principle: Following cell treatment, nuclear and cytoplasmic protein fractions are separated. The proteins are then separated by size via SDS-PAGE, transferred to a membrane, and probed with an antibody specific for the p65 subunit of NF-κB. The amount of p65 in the nuclear fraction is indicative of NF-κB activation.

Experimental Workflow Diagram:

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_imaging Imaging & Analysis Cell_Treatment Treat cells with SOA and/or stimulus Fractionation Isolate cytoplasmic and nuclear protein fractions Cell_Treatment->Fractionation Quantification Determine protein concentration (BCA assay) Fractionation->Quantification SDS_PAGE Separate proteins by SDS-PAGE Quantification->SDS_PAGE Transfer Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking Block membrane Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-p65) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab ECL_Detection Add ECL substrate Secondary_Ab->ECL_Detection Imaging Capture chemiluminescent signal ECL_Detection->Imaging Analysis Densitometry analysis Imaging->Analysis

Workflow for Western Blot analysis of p65 nuclear translocation.

Detailed Protocol:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound before stimulating with an NF-κB activator.

  • Nuclear and Cytoplasmic Extraction:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in a hypotonic buffer and incubate on ice to swell the cells.

    • Lyse the cell membrane by adding a detergent (e.g., NP-40) and centrifuge to pellet the nuclei.

    • Collect the supernatant as the cytoplasmic fraction.

    • Wash the nuclear pellet and resuspend in a nuclear extraction buffer. Lyse the nuclei by vortexing and incubate on ice.

    • Centrifuge to pellet the nuclear debris and collect the supernatant as the nuclear fraction.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each fraction by boiling in Laemmli sample buffer.

    • Separate the proteins on a polyacrylamide gel by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p65 overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis to quantify the band intensities. Normalize the nuclear p65 signal to a nuclear loading control (e.g., Lamin B1 or Histone H3).

IKK Kinase Assay

This in vitro assay directly measures the enzymatic activity of the IKK complex and its inhibition by compounds like this compound.

Principle: Recombinant IKKβ is incubated with a specific substrate (e.g., a peptide containing the IκBα phosphorylation sites) and ATP. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Experimental Workflow Diagram:

IKK_Kinase_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_reaction Kinase Reaction cluster_detection Signal Detection Prepare_Reagents Prepare IKKβ enzyme, substrate, and ATP solutions Add_Inhibitor Add this compound or vehicle to wells Prepare_Reagents->Add_Inhibitor Add_Enzyme_Substrate Add IKKβ and substrate mix Add_Inhibitor->Add_Enzyme_Substrate Start_Reaction Add ATP to initiate the kinase reaction Add_Enzyme_Substrate->Start_Reaction Incubate Incubate at room temperature Start_Reaction->Incubate Stop_Reaction Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP Incubate->Stop_Reaction Develop_Signal Add Kinase Detection Reagent to convert ADP to a luminescent signal Stop_Reaction->Develop_Signal Read_Luminescence Measure luminescence Develop_Signal->Read_Luminescence

Workflow for an in vitro IKK Kinase Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in DMSO.

    • Prepare a master mix containing recombinant IKKβ enzyme and the IκBα peptide substrate in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

  • Kinase Reaction:

    • Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add the IKKβ/substrate master mix to each well.

    • Initiate the reaction by adding the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection (using ADP-Glo™ Kinase Assay as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of IKKβ inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, like other salicylamide and salicylic acid derivatives, has the potential to modulate the NF-κB signaling pathway, primarily through the inhibition of the IKK complex. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation of SOA's precise mechanism of action and for the quantification of its inhibitory potency.

Future research should focus on obtaining direct experimental data for this compound in the described assays to confirm its activity and determine its IC50 value for NF-κB inhibition. Further studies could also explore its effects on downstream inflammatory gene expression and its potential therapeutic efficacy in in vivo models of inflammatory diseases. A comprehensive understanding of how this compound modulates the NF-κB pathway will be crucial for its development as a potential therapeutic agent for a range of inflammatory and proliferative disorders.

References

Pharmacokinetics of Salicylamide O-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, a derivative of salicylamide, has been investigated primarily for its role as a solubilizer for theophylline. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for its development and for interpreting toxicological and efficacy studies. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound, including analytical methodologies and a discussion of its potential metabolic fate.

Physicochemical Properties

This compound is a derivative of salicylamide with the chemical formula C₉H₉NO₄ and a molecular weight of 195.17 g/mol .

PropertyValue
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid
CAS Number 25395-22-6

Analytical Methodology

The quantification of this compound in biological matrices is essential for pharmacokinetic studies. A key method has been reported for its determination in human serum and urine.

High-Performance Liquid Chromatography (HPLC)

A specific high-performance liquid chromatographic (HPLC) method has been developed for the determination of this compound. This method is suitable for quantifying the compound in human serum within a range of 0.5 to 10 µg/mL and in urine from 5 to 400 µg/mL.

Experimental Protocol:

While the complete, detailed protocol from the original publication by Schulz HU, et al. (1985) is not publicly available, a general workflow for such an analysis can be outlined.

cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis serum_urine Serum or Urine Sample protein_precipitation Protein Precipitation (e.g., with acetonitrile or methanol) serum_urine->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection hplc_injection Injection onto HPLC System supernatant_collection->hplc_injection chromatographic_separation Chromatographic Separation (Reverse-Phase Column) hplc_injection->chromatographic_separation uv_detection UV Detection chromatographic_separation->uv_detection peak_integration Peak Integration uv_detection->peak_integration concentration_determination Concentration Determination peak_integration->concentration_determination calibration_curve Calibration Curve Generation calibration_curve->concentration_determination

Fig. 1: Generalized workflow for the HPLC determination of this compound.

Pharmacokinetic Parameters

Absorption

The route of administration for which this compound has been studied is not specified in the available literature. Assuming oral administration, its absorption would be influenced by its physicochemical properties, such as its pKa and lipophilicity. As an acidic compound, its absorption could be expected to occur in the stomach and small intestine.

Distribution

Information regarding the plasma protein binding and tissue distribution of this compound is not available. For its parent compound, salicylamide, plasma protein binding is known to be concentration-dependent.

Metabolism

The metabolic fate of this compound has not been explicitly described in the available literature. However, based on its structure, potential metabolic pathways can be hypothesized. It is likely to undergo metabolism similar to other phenolic compounds and acetic acid derivatives.

Potential metabolic pathways may include:

  • Hydrolysis: The ester linkage could be hydrolyzed to yield salicylamide and glycolic acid. Salicylamide is then known to be extensively metabolized.

  • Conjugation: The carboxylic acid group could undergo glucuronidation. The phenolic group of a hydrolyzed metabolite could also be a site for glucuronidation or sulfation.

  • Hydroxylation: The aromatic ring could be hydroxylated.

cluster_hydrolysis Hydrolysis cluster_conjugation Conjugation cluster_hydroxylation Hydroxylation SAOA This compound Salicylamide Salicylamide SAOA->Salicylamide Esterases SAOA_Glucuronide SAOA Glucuronide SAOA->SAOA_Glucuronide UGTs Hydroxylated_SAOA Hydroxylated SAOA SAOA->Hydroxylated_SAOA CYP450 Glycolic_Acid Glycolic Acid

Fig. 2: Hypothetical metabolic pathways of this compound.

Excretion

The primary route of excretion for this compound and its metabolites is expected to be renal. The HPLC method developed by Schulz et al. is capable of detecting the compound in urine, suggesting this is a significant elimination pathway.

Conclusion and Future Directions

The available information on the pharmacokinetics of this compound is limited, with a clear focus on the analytical methodology for its quantification in biological fluids. To fully understand its ADME profile, further in vivo studies are required to determine key pharmacokinetic parameters such as bioavailability, plasma protein binding, metabolic fate, and excretion kinetics. Such data are critical for any future clinical or therapeutic development of this compound. Researchers in the field are encouraged to build upon the existing analytical methods to conduct comprehensive pharmacokinetic profiling.

An In-depth Technical Guide to Salicylamide O-acetic acid: Structural Formula, Characterization, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide O-acetic acid, a derivative of salicylamide, is a compound of interest in pharmaceutical sciences, notably for its application as a solubilizing agent. This technical guide provides a comprehensive overview of its structural formula, physicochemical characteristics, and spectroscopic profile. Detailed experimental protocols for its synthesis via Williamson ether synthesis are presented, alongside a logical workflow diagram. All quantitative data has been systematically organized into tables for clarity and comparative analysis.

Introduction

This compound, with the IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a synthetic organic compound.[1] Its structure incorporates the functionalities of both a carboxamide and a carboxylic acid, linked through an ether bond to an aromatic ring. This unique combination of chemical features imparts specific physicochemical properties that are leveraged in pharmaceutical formulations, most notably as a solubilizer for poorly soluble drugs like theophylline.[2] This guide aims to be a core resource for professionals requiring detailed information on the synthesis and characterization of this compound.

Structural Formula and Physicochemical Properties

The structural formula and key physicochemical properties of this compound are summarized below.

Chemical Structure:

Caption: Structural formula of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid[1]
CAS Number 25395-22-6[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Appearance Crystals
Melting Point 221 °C
Solubility Soluble in aqueous alkali

Synthesis of this compound

The synthesis of this compound can be achieved through the Williamson ether synthesis, a reliable method for forming ethers.[3][4] This involves the reaction of salicylamide with an α-haloacetic acid ester, followed by hydrolysis of the ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedure for Williamson ether synthesis and O-alkylation of similar phenolic compounds.[5][6]

Materials:

  • Salicylamide

  • Ethyl bromoacetate[7]

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Sodium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

Step 1: O-Alkylation of Salicylamide

  • To a dry round-bottom flask, add salicylamide (1 equivalent), anhydrous potassium carbonate (3 equivalents), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Wash the solid residue with acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl 2-(2-carbamoylphenoxy)acetate.

Step 2: Hydrolysis of the Ester

  • Dissolve the crude ethyl 2-(2-carbamoylphenoxy)acetate in ethanol in a round-bottom flask.

  • Add a 10% aqueous solution of sodium hydroxide (2-3 equivalents).

  • Stir the mixture at room temperature for 12-24 hours, or until the hydrolysis is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water and dry under vacuum to yield the final product.

Step 3: Purification (Optional)

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Hydrolysis cluster_step3 Step 3: Isolation & Purification A Salicylamide + K2CO3 in Acetone B Add Ethyl Bromoacetate A->B C Reflux B->C D Filtration & Solvent Evaporation C->D E Crude Ethyl 2-(2-carbamoylphenoxy)acetate D->E F Dissolve in Ethanol E->F G Add NaOH solution H Stir at Room Temperature I Solvent Removal & Acidification J Precipitation K Vacuum Filtration J->K L Wash with Cold Water K->L M Drying L->M N Pure this compound M->N O Recrystallization (Optional) N->O

Caption: Workflow for the synthesis of this compound.

Characterization

The structure and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. The expected chemical shifts for this compound are based on the analysis of its parent compound, salicylamide, and general principles of NMR spectroscopy.[8][9]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.5Singlet (broad)1H-COOH
~7.8 - 8.2Multiplet1HAromatic H
~7.4 - 7.6Multiplet1HAromatic H
~6.9 - 7.1Multiplet2HAromatic H
~7.5 (broad)Singlet1H-CONH₂
~7.3 (broad)Singlet1H-CONH₂
~4.7Singlet2H-O-CH₂-

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~168C=O (Amide)
~155Aromatic C-O
~133Aromatic C-H
~130Aromatic C-H
~122Aromatic C-H
~118Aromatic C-C(O)NH₂
~115Aromatic C-H
~65-O-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadN-H stretching (amide)
3300 - 2500Very BroadO-H stretching (carboxylic acid)
~1730StrongC=O stretching (carboxylic acid)
~1680StrongC=O stretching (amide I)
~1600MediumN-H bending (amide II)
~1600, ~1480MediumC=C stretching (aromatic)
~1250StrongC-O stretching (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Expected Mass Spectrometry Data for this compound

m/zInterpretation
195[M]⁺ (Molecular ion)
178[M - OH]⁺
150[M - COOH]⁺
137[M - OCH₂COOH]⁺
121[C₇H₅O₂]⁺
92[C₆H₄O]⁺

Biological Activity and Applications

The primary documented application of this compound is as a pharmaceutical excipient, specifically as a solubilizing agent for theophylline, a drug used in the treatment of respiratory diseases.[2] The mechanism of solubilization likely involves the formation of a more soluble complex between theophylline and this compound. Further research into other potential biological activities of this compound is warranted.

Conclusion

This technical guide has provided a detailed overview of this compound, encompassing its structural formula, physicochemical properties, a detailed synthesis protocol, and characterization data. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug development, and pharmaceutical sciences. The structured presentation of data in tables and the inclusion of a detailed experimental workflow aim to facilitate both theoretical understanding and practical application.

References

A Technical Guide to the Theoretical Study of Salicylamide O-Acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a derivative of salicylamide with analgesic, anti-inflammatory, and antipyretic properties.[1] Its chemical structure, combining a salicylamide core with an acetic acid moiety, suggests potential for interesting pharmacological activities and makes it a candidate for theoretical investigation to understand its structure-activity relationships, electronic properties, and potential biological targets.

While dedicated theoretical and computational studies specifically on this compound are not extensively available in the public domain, this guide outlines the established computational methodologies and expected theoretical insights based on studies of closely related salicylamide derivatives and other phenoxyacetic acid compounds.[2][3][4][5][6] This document serves as a roadmap for researchers aiming to conduct theoretical investigations on this molecule.

Molecular and Physicochemical Properties

A summary of the known and computationally predicted properties of this compound is presented below. These properties are crucial for understanding its behavior in biological systems and for parameterizing computational models.

PropertyValueSource
IUPAC Name 2-(2-carbamoylphenoxy)acetic acidPubChem[7]
CAS Number 25395-22-6DrugFuture[1]
Molecular Formula C₉H₉NO₄PubChem[7]
Molecular Weight 195.17 g/mol PubChem[7]
Melting Point 221 °CDrugFuture[1]
Topological Polar Surface Area (TPSA) 89.62 ŲChemScene[8]
LogP 0.2489ChemScene[8]
Hydrogen Bond Donors 2ChemScene[8]
Hydrogen Bond Acceptors 3ChemScene[8]
Rotatable Bonds 4ChemScene[8]

Theoretical Investigation Workflow

A typical computational chemistry workflow for the theoretical study of a small molecule like this compound involves several key steps, from initial structure preparation to the analysis of its electronic properties.

G cluster_0 Structure Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Property Analysis cluster_3 Advanced Studies a 2D Sketching or 3D Building of this compound b Initial Geometry Optimization (e.g., using Molecular Mechanics) a->b c Geometry Optimization at DFT Level (e.g., B3LYP/6-31G*) b->c d Frequency Calculation to Confirm Minimum Energy Structure c->d e Single Point Energy Calculation with a Larger Basis Set d->e f Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) e->f g Electrostatic Potential (ESP) Mapping f->g h Calculation of Molecular Descriptors (e.g., Dipole Moment) g->h i Vibrational Spectra Simulation (IR, Raman) h->i j Molecular Docking with Potential Protein Targets i->j k Molecular Dynamics (MD) Simulation to Study Conformational Dynamics j->k l QSAR Model Development (with derivatives) k->l

Computational Chemistry Workflow for this compound.

Experimental and Computational Protocols

The following protocols are based on methodologies reported for similar molecules and represent a robust approach for the theoretical characterization of this compound.[2][4][9][10]

1. Geometry Optimization and Frequency Calculations

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Methodology:

    • The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView, Avogadro).

    • The geometry is optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G* basis set.[2] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

    • Frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are also obtained from the frequency calculations.

2. Electronic Structure Analysis

  • Software: Gaussian 09, ORCA, or similar.

  • Methodology:

    • Based on the optimized geometry, a single-point energy calculation is performed, often with a larger basis set (e.g., 6-311++G**) for more accurate electronic properties.

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[9]

    • The Molecular Electrostatic Potential (MEP) is calculated and mapped onto the electron density surface to identify electrophilic and nucleophilic sites.

3. Molecular Docking (Hypothetical)

  • Software: AutoDock, Glide, or similar docking software.

  • Methodology:

    • A potential protein target is selected based on the known pharmacology of salicylamides, such as Cyclooxygenase-2 (COX-2) or STAT3.[11][12][13]

    • The 3D structure of the protein is obtained from the Protein Data Bank (PDB).

    • The optimized structure of this compound is prepared as the ligand.

    • Molecular docking simulations are performed to predict the binding mode and affinity of the ligand within the protein's active site.

    • The results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding.

Predicted Quantitative Theoretical Data

The following table presents a hypothetical set of quantitative data that would be expected from a DFT study of this compound, based on values reported for similar compounds.

ParameterHypothetical ValueSignificance
Total Energy -683.123 HartreesThe total electronic energy of the molecule at its optimized geometry.
Dipole Moment 3.45 DebyeIndicates the overall polarity of the molecule.
HOMO Energy -6.78 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
LUMO Energy -1.23 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.55 eVAn indicator of chemical stability; a larger gap suggests higher stability.[9]
Bond Length (C=O, amide) 1.24 ÅProvides information on the bond order and strength.
Bond Length (O-H, acid) 0.97 ÅKey parameter for understanding hydrogen bonding potential.
Dihedral Angle (C-O-C-C) 175°Describes the conformation of the ether linkage.

Potential Biological Signaling Pathway Involvement

Given the anti-inflammatory properties of salicylamide derivatives, a potential mechanism of action for this compound could be the inhibition of the COX-2 pathway, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.[11]

G Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 catalysis PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation mediate SAOA Salicylamide O-Acetic Acid SAOA->COX2 inhibition

Hypothetical Inhibition of the COX-2 Pathway.

Conclusion

This technical guide provides a comprehensive framework for the theoretical study of this compound. Although direct computational studies on this specific molecule are lacking, the methodologies and expected outcomes presented here, based on research on analogous compounds, offer a solid foundation for future investigations. Such studies would be invaluable for elucidating its electronic structure, conformational preferences, and potential interactions with biological targets, thereby supporting rational drug design and development efforts. Further research, combining these theoretical approaches with experimental validation, is warranted to fully characterize the properties and therapeutic potential of this compound.

References

A Comprehensive Technical Review of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on Salicylamide O-acetic acid, a derivative of salicylic acid. It covers its chemical identity, synthesis, known biological activities, and potential therapeutic applications, with a focus on presenting quantitative data and experimental methodologies for a scientific audience.

Core Chemical and Physical Properties

This compound, also known by its IUPAC name 2-(2-carbamoylphenoxy)acetic acid, is a monocarboxylic acid.[1] Its chemical structure consists of a salicylamide core linked to an acetic acid group via an ether bond.[2] This modification distinguishes it from its parent compounds, salicylic acid and salicylamide.[2]

PropertyValueSource(s)
CAS Number 25395-22-6[1][2][3][4]
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid[1][2]
Synonyms (ortho-carbamoylphenoxy)acetic acid, Salicylamide-2-acetic acid[1][2]
Molecular Formula C₉H₉NO₄[1][2][3][5]
Molecular Weight 195.17 g/mol [1][2][3][5]
Appearance Crystals[3]
Melting Point 221°C[3][4]
Solubility Soluble in aqueous alkali[3]
pKa 8.2[6]

Synthesis of this compound

The synthesis of this compound is most commonly achieved through carbodiimide-mediated coupling reactions, a robust method for forming amide bonds.[2] This approach involves the reaction of a carboxylic acid with a carbodiimide reagent to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by a primary amino group, resulting in the desired amide bond and a soluble urea byproduct.[2]

Generalized Experimental Protocol: Carbodiimide-Mediated Synthesis

While specific reactant quantities and conditions may vary, the following protocol outlines the general steps for the synthesis of this compound based on the carbodiimide coupling mechanism.[2]

Materials:

  • Salicylic acid derivative (as the carboxylic acid)

  • Amine source

  • Carbodiimide reagent (e.g., DCC, EDC)

  • Appropriate organic solvent

Procedure:

  • Activation of Carboxylic Acid: The salicylic acid derivative is dissolved in a suitable anhydrous organic solvent. The carbodiimide reagent is then added to the solution. The reaction mixture is stirred at a controlled temperature to facilitate the formation of the O-acylisourea intermediate.[2]

  • Nucleophilic Attack: The amine source is added to the reaction mixture. The primary amino group attacks the activated carbonyl carbon of the O-acylisourea intermediate.[2]

  • Amide Bond Formation: This attack leads to the formation of the final this compound product and the release of a soluble urea derivative.[2]

  • Purification: The final product is purified from the reaction mixture, typically involving filtration to remove the urea byproduct and subsequent recrystallization or chromatography to achieve high purity.

G cluster_synthesis Generalized Synthesis Workflow Carboxylic_Acid Carboxylic Acid (Salicylic Acid Derivative) Intermediate O-acylisourea Intermediate (Reactive) Carboxylic_Acid->Intermediate Activation Carbodiimide Carbodiimide Reagent (e.g., DCC, EDC) Carbodiimide->Intermediate Product This compound Intermediate->Product Byproduct Soluble Urea Byproduct Intermediate->Byproduct Amine Primary Amine Amine->Product Nucleophilic Attack

A generalized workflow for carbodiimide-mediated synthesis.

Biological Activities and Mechanism of Action

The biological profile of this compound is primarily understood through its applications as a pharmaceutical excipient and its structural relationship to other salicylates.

Known Applications
  • Theophylline Solubilizer: The most well-documented application is its use to increase the solubility of theophylline, a drug for treating asthma and COPD.[2][7] this compound can form a soluble complex with theophylline, which may enhance the drug's bioavailability and therapeutic efficacy.[2]

  • Pharmaceutical Intermediate: It serves as a reagent and building block in organic chemistry for the synthesis of more complex molecules.[2]

Potential Therapeutic Effects

This compound is categorized as an analgesic, anti-inflammatory, and antipyretic agent.[3] These properties are likely linked to its structural similarity to salicylic acid and salicylamide, which are known inhibitors of cyclooxygenase (COX) enzymes.[2][8][9] By inhibiting COX, the production of prostaglandins—key mediators of pain, inflammation, and fever—is reduced.[8][10] However, direct research confirming the specific mechanism and potency of this compound as a COX inhibitor is limited.[2]

G cluster_moa Proposed Anti-inflammatory Mechanism of Action Arachidonic_Acid Arachidonic Acid COX COX Enzymes (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Inflammation Pain, Fever, & Inflammation Prostaglandins->Inflammation Drug Salicylamide O-acetic acid Drug->Inhibition

Proposed mechanism based on its relation to other salicylates.

Pharmacokinetic Profile

A study on the pharmacokinetics and efficacy of this compound was published by D. Loew et al. in 1992.[3] However, specific quantitative data from this study, such as Cmax, Tmax, AUC, and elimination half-life, are not available in the reviewed literature. The table below is provided for future data compilation.

Pharmacokinetic ParameterValue
Cmax (Maximum Concentration) Data not available
Tmax (Time to Cmax) Data not available
AUC (Area Under the Curve) Data not available
Elimination Half-life (t½) Data not available
Bioavailability Data not available

Safety and Hazards

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with specific hazard warnings.[1]

Hazard CodeDescriptionClassification
H315 Causes skin irritationWarning: Skin corrosion/irritation
H319 Causes serious eye irritationWarning: Serious eye damage/eye irritation
H335 May cause respiratory irritationWarning: Specific target organ toxicity

Summary and Future Directions

This compound is a well-characterized compound with established physical and chemical properties. Its primary documented use is as a solubilizing agent for theophylline.[2][7] While its structural similarity to known NSAIDs suggests potential analgesic and anti-inflammatory activity through COX inhibition, there is a clear need for further research.[3][9] Future studies should focus on:

  • Elucidating the specific mechanism of action and determining its potency as a COX inhibitor through in vitro enzyme assays.

  • Conducting comprehensive pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

  • Exploring its therapeutic potential in preclinical models of pain and inflammation to validate the effects suggested by its therapeutic classification.[3]

References

Initial Investigations into Salicylamide O-acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative of salicylic acid with potential therapeutic applications.[1] This technical guide provides a comprehensive overview of the initial investigations into this compound, covering its chemical and physical properties, synthesis, and known biological activities. The document details proposed mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. Detailed experimental protocols for synthesis and key biological assays are provided to facilitate further research and development. All quantitative data is summarized in structured tables, and logical and signaling pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a white crystalline solid.[2][3] Its fundamental properties are summarized in Table 1.

PropertyValueSource
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid[4]
Synonyms Salicylamide-2-acetic acid, (ortho-carbamoylphenoxy)acetic acid[4]
CAS Number 25395-22-6[2][3]
Molecular Formula C₉H₉NO₄[2][3][4]
Molecular Weight 195.17 g/mol [1][2][4]
Melting Point 221 °C[2][3]
Appearance Crystals[2]
Solubility Soluble in aqueous alkali[2]
Percent Composition C 55.39%, H 4.65%, N 7.18%, O 32.79%[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of salicylamide with a haloacetic acid ester followed by hydrolysis. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

  • Salicylamide

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate

  • Acetone

  • Sodium hydroxide

  • Hydrochloric acid

  • Distilled water

  • Ethanol

Procedure:

  • Alkylation of Salicylamide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve salicylamide (1 equivalent) in anhydrous acetone.

    • Add anhydrous potassium carbonate (2 equivalents) to the solution.

    • To this suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the potassium carbonate.

    • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 2-(2-carbamoylphenoxy)acetate.

  • Hydrolysis of the Ester:

    • Dissolve the crude ester in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

    • Stir the mixture at room temperature for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Acidify the reaction mixture with 1N hydrochloric acid to a pH of 2-3, which will cause the precipitation of this compound.

    • Filter the precipitate, wash with cold distilled water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

G cluster_synthesis Synthesis Workflow Salicylamide Salicylamide Alkylation Alkylation in Acetone Salicylamide->Alkylation EthylBromoacetate Ethyl Bromoacetate EthylBromoacetate->Alkylation K2CO3 K2CO3 (base) K2CO3->Alkylation Ester Ethyl 2-(2-carbamoylphenoxy)acetate Alkylation->Ester Formation of ester intermediate Hydrolysis Hydrolysis (NaOH, Ethanol/Water) Ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Formation of carboxylate salt CrudeProduct Crude this compound Acidification->CrudeProduct Precipitation Purification Recrystallization CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Biological Activities and Proposed Mechanism of Action

This compound is reported to possess analgesic, anti-inflammatory, and antipyretic properties.[2] It is also known for its ability to increase the solubility of theophylline, a drug used in the treatment of respiratory diseases.[1]

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of this compound are believed to be mediated through the inhibition of cyclooxygenase (COX) enzymes.[1] COX-1 and COX-2 are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting these enzymes, this compound can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms and pain.

Modulation of the NF-κB Signaling Pathway

Preliminary research suggests that this compound may also exert its anti-inflammatory effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. This compound may interfere with this pathway, potentially by inhibiting the activation of the IKK complex.

G cluster_pathway Proposed Inhibition of the NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to pIkB p-IκB IkB_NFkB->pIkB Degradation Proteasomal Degradation pIkB->Degradation Degradation->NFkB Releases Transcription Gene Transcription Nucleus->Transcription Induces ProInflammatory Pro-inflammatory Gene Products Transcription->ProInflammatory SOAA This compound SOAA->IKK Inhibits

Caption: Proposed mechanism of NF-κB pathway inhibition.

Experimental Protocols for Biological Evaluation

To further investigate the biological activities of this compound, standardized in vitro assays can be employed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Indomethacin or Celecoxib (positive controls)

  • DMSO (solvent for compounds)

  • Tris-HCl buffer (pH 8.0)

  • Hematin

  • Epinephrine

  • EIA buffer and reagents for Prostaglandin E₂ (PGE₂) detection (e.g., ELISA kit)

  • 96-well microplate

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and control inhibitors in DMSO.

    • Prepare working solutions of enzymes, substrate, and cofactors in Tris-HCl buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the reaction buffer, hematin, and epinephrine.

    • Add various concentrations of this compound or control inhibitor to the wells. Include a vehicle control (DMSO).

    • Add the COX-1 or COX-2 enzyme to each well and pre-incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate the plate for a defined period (e.g., 10 minutes) at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1N HCl).

  • Quantification of PGE₂:

    • Quantify the amount of PGE₂ produced in each well using a competitive ELISA kit according to the manufacturer's instructions.

    • Measure the absorbance using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow COX Inhibition Assay Workflow PrepareReagents Prepare Reagents (Enzymes, Substrate, Compounds) AssaySetup Set up Assay in 96-well Plate (Buffer, Cofactors, Inhibitor) PrepareReagents->AssaySetup PreIncubation Add Enzyme and Pre-incubate AssaySetup->PreIncubation ReactionStart Initiate Reaction with Arachidonic Acid PreIncubation->ReactionStart Incubation Incubate at 37°C ReactionStart->Incubation ReactionStop Stop Reaction Incubation->ReactionStop PGE2Quantification Quantify PGE₂ Production (ELISA) ReactionStop->PGE2Quantification DataAnalysis Data Analysis (IC₅₀ determination) PGE2Quantification->DataAnalysis

Caption: Workflow for the in vitro COX inhibition assay.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the biological activity of this compound. Further experimental investigations as outlined above are required to generate this data. For comparative purposes, Table 2 presents typical IC₅₀ values for known COX inhibitors.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
Aspirin 1662.5
Ibuprofen 13344
Celecoxib 150.04
This compound Data not availableData not available

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new anti-inflammatory and analgesic agents. Its structural similarity to salicylic acid, coupled with preliminary evidence of COX inhibition and NF-κB pathway modulation, warrants further in-depth investigation. The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate its synthesis, biological activity, and mechanism of action. Future studies should focus on generating robust quantitative data on its efficacy and selectivity, as well as exploring its pharmacokinetic and pharmacodynamic properties in preclinical models. Such research will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

Methodological & Application

Application Notes and Protocols: Williamson Ether Synthesis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative of salicylamide with potential applications in pharmaceuticals as an analgesic and anti-inflammatory agent. Its synthesis is a key step for further research into its biological activities and for the development of new therapeutic agents. The Williamson ether synthesis is a straightforward and widely used method for preparing ethers, and in this case, it is applied to the O-alkylation of salicylamide to produce this compound. This document provides detailed application notes and protocols for this synthesis.

Chemical Properties and Data

A comprehensive summary of the physical and chemical properties of the key compounds involved in this synthesis is provided below.

PropertySalicylamide (Starting Material)Chloroacetic Acid (Reagent)This compound (Product)
Molecular Formula C₇H₇NO₂C₂H₃ClO₂C₉H₉NO₄
Molecular Weight 137.14 g/mol 94.50 g/mol 195.17 g/mol [1]
Appearance White crystalline powderColorless crystalsCrystalline solid
Melting Point 140-144 °C61-63 °C221 °C
Solubility Soluble in ethanol, ether, hot waterSoluble in water, ethanol, etherSoluble in aqueous alkali

Spectroscopic Data

Characterization of the starting material and the final product is crucial for confirming the success of the synthesis. The following tables summarize the key spectroscopic data for salicylamide and this compound.

Table 1: ¹H NMR Data (DMSO-d₆)

CompoundChemical Shift (ppm) and MultiplicityAssignment
Salicylamide ~7.9 (br s, 1H), ~7.4 (br s, 1H)-CONH₂ protons
~7.8 (dd, 1H)Aromatic H
~7.3 (ddd, 1H)Aromatic H
~6.8 (m, 2H)Aromatic H
~13.5 (br s, 1H)Phenolic -OH proton
This compound 7.6-7.2 (m, 4H)Aromatic H
4.7 (s, 2H)-O-CH₂-COOH
7.9 (br s, 1H), 7.5 (br s, 1H)-CONH₂ protons
~13.0 (br s, 1H)Carboxylic acid -COOH proton

Note: The chemical shifts for this compound are based on typical values for similar structures and data available in chemical databases.[1]

Table 2: ¹³C NMR Data (DMSO-d₆)

CompoundChemical Shift (ppm)Assignment
Salicylamide ~169.0-CONH₂
~158.0C-OH
~133.0, 129.0, 118.0, 116.0Aromatic CHs
~117.0Aromatic C-CONH₂
This compound ~170.0-COOH
~168.0-CONH₂
~155.0C-O
~132.0, 128.0, 122.0, 115.0Aromatic CHs
~120.0Aromatic C-CONH₂
~65.0-O-CH₂-COOH

Note: The chemical shifts for this compound are based on typical values for similar structures and data available in chemical databases.[1]

Table 3: IR Data (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹) and DescriptionAssignment
Salicylamide 3398, 3190 (strong, sharp)-NH₂ stretching
~3000-3500 (broad)Phenolic -OH stretching
1670-1630 (strong)C=O stretching (amide I)
~1600, 1480Aromatic C=C stretching
This compound ~3400, 3200 (strong, sharp)-NH₂ stretching
2500-3300 (very broad)Carboxylic acid O-H stretching
~1730 (strong)C=O stretching (carboxylic acid)
~1650 (strong)C=O stretching (amide I)
~1600, 1490Aromatic C=C stretching
~1250 (strong)C-O stretching (ether)

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from established procedures for Williamson ether synthesis.

Materials:

  • Salicylamide

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Distilled water

  • Ethanol or Dimethylformamide (DMF) (optional, as solvent)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Büchner funnel and filter flask

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Rotary evaporator (optional)

Procedure:

  • Deprotonation of Salicylamide:

    • In a round-bottom flask, dissolve a specific molar equivalent of salicylamide in a suitable solvent such as ethanol or DMF. If using an aqueous base, water can be the solvent.

    • Add one molar equivalent of a strong base, such as sodium hydroxide, to the solution.

    • Stir the mixture at room temperature until the salicylamide is fully deprotonated to form the sodium phenoxide salt. This can be observed by the dissolution of the starting material.

  • Alkylation Reaction:

    • To the solution of the salicylamide phenoxide, add one molar equivalent of chloroacetic acid.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction temperature will depend on the solvent used (e.g., ~78 °C for ethanol).

    • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • If a solid precipitates, it may be the sodium salt of the product. Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the free carboxylic acid.

    • If no solid forms, transfer the reaction mixture to a separatory funnel.

    • If an organic solvent was used, it can be removed under reduced pressure. The residue is then dissolved in water and acidified as described above.

    • Extract the aqueous solution with a suitable organic solvent like diethyl ether or ethyl acetate.

    • Combine the organic extracts and wash them with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and evaporate the solvent to obtain the crude this compound.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetone/water, to obtain pure this compound.

    • Dry the purified crystals in a desiccator or under vacuum.

  • Characterization:

    • Determine the melting point of the purified product and compare it to the literature value (221 °C).

    • Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of the synthesized this compound.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Salicylamide Salicylamide Reaction Williamson Ether Synthesis Salicylamide->Reaction Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Reaction Base Base (e.g., NaOH) Base->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Product This compound Salt NaCl Water H₂O Reaction->Product Reaction->Salt Reaction->Water

Caption: Chemical reaction scheme for the Williamson ether synthesis of this compound.

experimental_workflow start Start deprotonation 1. Deprotonation of Salicylamide with Base start->deprotonation alkylation 2. Alkylation with Chloroacetic Acid (Reflux) deprotonation->alkylation workup 3. Reaction Work-up (Acidification & Extraction) alkylation->workup purification 4. Purification (Recrystallization) workup->purification characterization 5. Characterization (MP, NMR, IR) purification->characterization end End Product characterization->end

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes & Protocols: Carbodiimide-Mediated Coupling for the Synthesis of Salicylamide O-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salicylamide O-acetic acid, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a versatile chemical intermediate possessing both a carboxylic acid and an amide functional group.[1] Its derivatives have garnered interest in medicinal chemistry for their potential therapeutic properties, including analgesic, anti-inflammatory, and anti-cancer activities.[1][2][3] Carbodiimide-mediated coupling is a widely used and efficient method for forming amide bonds by activating the carboxylic acid group of this compound, enabling its conjugation to various primary and secondary amines.

This document provides detailed protocols and application notes for the coupling of this compound with amines using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Physicochemical Properties of this compound

A summary of the key properties of the starting material is presented below.

PropertyValueReference
CAS Registry Number 25395-22-6[1][4]
Molecular Formula C₉H₉NO₄[1][4]
Molecular Weight 195.17 g/mol [1][4]
Appearance Crystals[1]
Melting Point 221°C[1]
Solubility Soluble in aqueous alkali[1]

Reaction Mechanism and Theory

Carbodiimides facilitate the formation of an amide bond between a carboxylic acid and an amine.[5][6][7] The reaction proceeds through the activation of the carboxyl group.

  • Activation: The carboxylic acid of this compound reacts with the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.[5][8]

  • Stabilization (Optional but Recommended): This intermediate is susceptible to rearrangement into an unreactive N-acylurea byproduct.[5][8] The addition of N-hydroxysuccinimide (NHS) intercepts the O-acylisourea to form a more stable, yet still reactive, NHS-ester. This strategy minimizes side reactions and can improve yields.[5][9]

  • Coupling: The amine nucleophile attacks the activated carbonyl of the NHS-ester, forming the desired amide bond and releasing NHS. The EDC is converted into a water-soluble urea byproduct, which can be easily removed during aqueous workup.[8]

G SA This compound (R-COOH) OAI O-Acylisourea Intermediate (Reactive) SA->OAI EDC EDC EDC->OAI OAI2 O-Acylisourea Intermediate EDCUrea EDC-Urea Byproduct (Water Soluble) NHS NHS NHSEster NHS-Ester Intermediate (More Stable) NHS->NHSEster NHSEster2 NHS-Ester Intermediate Urea1 N-Acylurea (Side Product) OAI2->NHSEster + NHS OAI2->Urea1 Amine Amine (R'-NH2) Product Final Amide Product Amine->Product NHSEster2->Product + Amine

Caption: Carbodiimide (EDC)/NHS reaction mechanism.

Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a generic primary amine. Researchers should optimize reactant ratios, reaction times, and purification methods for their specific amine substrate.

Materials and Equipment
  • Reagents:

    • This compound

    • Amine of interest (e.g., benzylamine)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

    • N-hydroxysuccinimide (NHS)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • 5% aqueous Hydrochloric acid (HCl)

    • Saturated aqueous Sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Argon or Nitrogen gas inlet

    • Separatory funnel

    • Rotary evaporator

    • Apparatus for column chromatography (e.g., silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature.

  • Activation: Add EDC.HCl (1.2 eq) to the solution in one portion. Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This aqueous work-up removes the urea byproduct and unreacted starting materials.[8]

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis and purification of this compound derivatives.

G reagents 1. Reagent Preparation (this compound, NHS, Amine, EDC) dissolve 2. Dissolution (Anhydrous DMF) reagents->dissolve activate 3. Activation (Add EDC, stir 15-30 min) dissolve->activate couple 4. Coupling Reaction (Add amine, stir 12-24h) activate->couple workup 5. Aqueous Work-up (EtOAc, HCl, NaHCO3, Brine) couple->workup purify 6. Purification (Column Chromatography) workup->purify characterize 7. Characterization (NMR, MS) purify->characterize product Pure Amide Product characterize->product

Caption: General experimental workflow for synthesis.

Data and Results

The efficiency of the coupling reaction can vary based on the steric and electronic properties of the amine substrate. The following table provides a template for recording and comparing results from different coupling reactions.

EntryAmine SubstrateEquivalents (EDC/NHS)SolventTime (h)Yield (%)Purity (%)
1Benzylamine1.2 / 1.2DMF16e.g., 85e.g., >98
2Aniline1.5 / 1.5DMF24e.g., 65e.g., >95
3Glycine methyl ester1.2 / 1.2DCM/DMF12e.g., 90e.g., >98
4Diethylamine1.5 / 1.5DMF24e.g., 72e.g., >95

Note: Yields and purities are hypothetical examples and must be determined experimentally.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield - Inactive EDC (hydrolyzed).- Wet solvent or reagents.- Insufficient reaction time.- Sterically hindered amine.- Use fresh EDC from a sealed container.- Use anhydrous solvents and dry reagents.- Monitor reaction by TLC/LC-MS and extend time if necessary.- Increase temperature slightly (e.g., to 40°C); increase equivalents of coupling reagents.
N-acylurea Formation - O-acylisourea rearrangement.- Absence or insufficient amount of NHS.- Ensure at least 1 equivalent of NHS is used.[5]- Use a less-hindered carbodiimide like DIC if N-acylurea is still a major issue.
Starting Material Remains - Insufficient equivalents of coupling reagents.- Poor reactivity of the amine.- Increase equivalents of EDC and NHS to 1.5 eq each.- Add a non-nucleophilic base like diisopropylethylamine (DIPEA) if the amine salt is used.
Difficult Purification - Water-soluble urea byproduct from EDC remains.- Ensure thorough aqueous washes during the work-up procedure to remove the urea.

References

Application Note: HPLC Analysis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid is a derivative of salicylamide, a compound with known analgesic and antipyretic properties. Accurate and reliable quantitative analysis of this compound is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the determination of this analyte. This application note provides a detailed protocol for the reversed-phase HPLC analysis of this compound, suitable for routine quality control and research applications.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValue
Chemical FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
Melting Point221 °C[2][3]
IUPAC Name2-(2-carbamoylphenoxy)acetic acid[1]
Synonyms(o-Carbamoylphenoxy)acetic acid, Salicylamide-2-acetic acid[4]

Principle of HPLC Separation

This method utilizes reversed-phase chromatography, where the separation is based on the hydrophobic interactions between the analyte and the stationary phase. This compound, being a moderately polar compound, is retained on a non-polar stationary phase (such as C18 or a specialized reversed-phase column like Newcrom R1) and is eluted using a polar mobile phase. The inclusion of an acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Detection is achieved by monitoring the UV absorbance of the analyte.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnNewcrom R1, 4.6 x 150 mm, 5 µm particle size[5]
Mobile PhaseAcetonitrile (MeCN) and Water with Phosphoric Acid[5]
A typical starting ratio is 30:70 (v/v) MeCN:Water, with 0.1% Phosphoric Acid. For Mass-Spec (MS) compatible applications, formic acid can be used instead of phosphoric acid.[5]
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30°C
Detection Wavelength235 nm
Run TimeApproximately 10 minutes
Preparation of Solutions

a. Mobile Phase Preparation (Example: 1 L of 30:70 MeCN:Water with 0.1% H₃PO₄)

  • Measure 700 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add 1.0 mL of concentrated (85%) phosphoric acid to the water.

  • Add 300 mL of HPLC-grade acetonitrile.

  • Mix thoroughly and degas the solution using a suitable method (e.g., sonication or vacuum filtration).

b. Standard Stock Solution (e.g., 100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of the mobile phase.

  • Bring the flask to volume with the mobile phase and mix thoroughly.

c. Working Standard Solutions

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

d. Sample Preparation

  • The sample preparation will vary depending on the matrix (e.g., bulk drug, formulation, biological fluid).

  • For a bulk drug, a procedure similar to the standard stock solution preparation can be followed.

  • For formulations, an extraction step may be necessary to isolate the analyte from excipients.

  • For biological samples, protein precipitation or solid-phase extraction is typically required.[6]

  • Ensure the final sample solution is filtered through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical quantitative data for the HPLC analysis of salicylamide and related compounds. This data is provided for illustrative purposes and should be determined for this compound during method validation.

ParameterIllustrative Value
Retention Time (min)~ 4-6
Linearity Range (µg/mL)1 - 50[7]
Correlation Coefficient (r²)> 0.99[7]
Limit of Detection (LOD) (µg/mL)~ 0.1
Limit of Quantification (LOQ) (µg/mL)~ 0.3
Precision (%RSD)< 2%
Accuracy (% Recovery)98 - 102%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Mobile Phase Preparation hplc_injection Inject Sample/ Standard prep_mobile_phase->hplc_injection prep_standards Standard Solutions Preparation prep_standards->hplc_injection prep_sample Sample Preparation prep_sample->hplc_injection hplc_separation Chromatographic Separation hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantification data_integration->data_quantification data_report Generate Report data_quantification->data_report

Caption: Experimental workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC System Components

hplc_system solvent Solvent Reservoir (Mobile Phase) pump HPLC Pump solvent->pump injector Autosampler/ Injector pump->injector column HPLC Column injector->column detector UV Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of the core components in an HPLC system.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Spectroscopic Analysis of Salicylamide O-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of Salicylamide O-acetic acid. This document includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and a discussion of the expected spectral features.

Introduction to this compound and its NMR Spectroscopy

This compound, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative of salicylamide. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of such organic compounds. ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals details about the carbon skeleton. A thorough NMR analysis is crucial for confirming the identity and purity of this compound in research and drug development settings.

Predicted NMR Spectral Data

Due to the limited availability of experimental spectra in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
1' (COOH)~11-13Singlet-
7a, 7b (NH₂)~7.5-8.5Broad Singlet-
6~7.8Doublet~8.0
4~7.5Triplet~7.8
5~7.1Triplet~7.5
3~7.0Doublet~8.2
2' (CH₂)~4.7Singlet-

Note: The chemical shifts of protons attached to heteroatoms (O and N) can be broad and their positions may vary depending on the solvent, concentration, and temperature.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Atom NumberChemical Shift (ppm)
1' (C=O, acid)~170
7 (C=O, amide)~168
2~155
1~133
4~130
6~122
5~121
3~115
2' (CH₂)~65

Experimental Protocols

This section outlines the detailed methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Protocol 1: Sample Preparation

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)

  • High-quality 5 mm NMR tubes

  • Pasteur pipette and cotton or glass wool

  • Vortex mixer

Procedure:

  • Weigh the appropriate amount of this compound and transfer it to a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Vortex the mixture until the sample is completely dissolved. Gentle warming may be applied if necessary to aid dissolution.

  • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Cap the NMR tube securely and label it clearly.

  • Wipe the outside of the NMR tube with a lint-free tissue before inserting it into the spectrometer.

G cluster_workflow Experimental Workflow: NMR Sample Preparation weigh Weigh Salicylamide O-acetic acid dissolve Dissolve in deuterated solvent weigh->dissolve vortex Vortex to ensure complete dissolution dissolve->vortex filter Filter into NMR tube vortex->filter cap Cap and label the NMR tube filter->cap clean Clean exterior of the tube cap->clean

Diagram of the NMR sample preparation workflow.

Protocol 2: ¹H NMR Data Acquisition

Instrument Parameters (300-500 MHz Spectrometer):

ParameterRecommended Value
Pulse ProgramStandard 1D proton (e.g., zg30 or similar)
Number of Scans (NS)16-64 (adjust for sample concentration)
Relaxation Delay (D1)1-2 seconds
Acquisition Time (AQ)2-4 seconds
Spectral Width (SW)12-16 ppm
Temperature298 K (25 °C)

Procedure:

  • Insert the prepared NMR sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Set the acquisition parameters as detailed in the table above.

  • Acquire the ¹H NMR spectrum.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 3: ¹³C NMR Data Acquisition

Instrument Parameters (75-125 MHz Spectrometer):

ParameterRecommended Value
Pulse ProgramStandard ¹³C with proton decoupling (e.g., zgpg30)
Number of Scans (NS)1024-4096 (or more, depending on concentration)
Relaxation Delay (D1)2 seconds
Acquisition Time (AQ)1-2 seconds
Spectral Width (SW)200-240 ppm
Temperature298 K (25 °C)

Procedure:

  • Use the same sample as for the ¹H NMR or a more concentrated one.

  • Ensure the spectrometer is locked and shimmed.

  • Set the acquisition parameters for ¹³C NMR as specified.

  • Acquire the ¹³C NMR spectrum. This will typically take longer than the ¹H experiment due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum to the solvent peak.

Interpretation of NMR Spectra

The interpretation of the ¹H and ¹³C NMR spectra of this compound involves assigning the observed signals to the corresponding nuclei in the molecule.

G cluster_interpretation Logical Relationship: NMR Data Interpretation H_NMR ¹H NMR Spectrum Chem_Shift Chemical Shifts H_NMR->Chem_Shift Multiplicity Signal Multiplicity (Splitting Patterns) H_NMR->Multiplicity Integration Signal Integration H_NMR->Integration C_NMR ¹³C NMR Spectrum C_NMR->Chem_Shift Structure Molecular Structure of This compound Chem_Shift->Structure Multiplicity->Structure Integration->Structure

Relationship between NMR data and structural elucidation.

¹H NMR Spectrum Analysis:

  • Aromatic Region (δ 7.0-8.0 ppm): Four distinct signals are expected for the protons on the benzene ring. The substitution pattern will lead to characteristic splitting patterns (doublets and triplets) due to spin-spin coupling between adjacent protons.

  • Methylene Protons (δ ~4.7 ppm): The two protons of the -O-CH₂- group are expected to appear as a singlet, as they are chemically equivalent and have no adjacent protons to couple with.

  • Amide Protons (δ ~7.5-8.5 ppm): The two protons of the -CONH₂ group may appear as one or two broad singlets due to restricted rotation around the C-N bond and exchange with trace amounts of water in the solvent.

  • Carboxylic Acid Proton (δ ~11-13 ppm): The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift. Its position is highly dependent on the solvent and concentration.

¹³C NMR Spectrum Analysis:

  • Carbonyl Carbons (δ 168-170 ppm): Two distinct signals are expected for the carbonyl carbons of the amide and the carboxylic acid groups.

  • Aromatic Carbons (δ 115-155 ppm): Six signals are expected for the six carbons of the benzene ring. The carbon attached to the ether oxygen (C2) will be the most downfield, while the carbon attached to the amide group (C1) will also be significantly downfield.

  • Methylene Carbon (δ ~65 ppm): One signal is expected for the methylene carbon of the -O-CH₂- group.

By combining the information from both ¹H and ¹³C NMR spectra, a comprehensive and unambiguous structural confirmation of this compound can be achieved. Further two-dimensional NMR experiments, such as COSY and HSQC, can be employed to confirm the connectivity between protons and carbons if needed.

Application Notes and Protocols: Acetic Acid-Induced Writhing Test for Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acetic acid-induced writhing test is a widely utilized and reliable method in pharmacology for screening the peripheral analgesic activity of new chemical entities.[1][2][3] This model of visceral pain is induced by the intraperitoneal injection of an irritant, such as acetic acid, which triggers a characteristic writhing response in rodents.[1][4] This response, characterized by abdominal constrictions, stretching of the hind limbs, and trunk twisting, is a quantifiable measure of pain.[1][5] The pain is mediated by the release of endogenous inflammatory mediators, including prostaglandins, bradykinin, and serotonin, which sensitize peripheral nociceptors.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) and other peripherally acting analgesics are known to inhibit this response.

Salicylamide O-acetic acid, a derivative of salicylic acid, is a compound with potential analgesic and anti-inflammatory properties.[6] Its mechanism of action is thought to involve the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of pain and inflammation.[6][7][8] This application note provides a detailed protocol for evaluating the analgesic efficacy of this compound using the acetic acid-induced writhing test in mice.

Principle of the Method

Intraperitoneal administration of acetic acid causes irritation of the peritoneal lining, leading to the release of pro-inflammatory mediators. These mediators stimulate nociceptors, resulting in a stereotypical writhing behavior. The number of writhes is counted over a specific period. A test substance with analgesic properties will significantly reduce the number of writhes compared to a control group that receives only the vehicle.

Experimental Protocol

Materials and Reagents:

  • This compound

  • Acetic acid (Glacial)

  • Vehicle (e.g., 0.5% Carboxymethyl cellulose (CMC) or distilled water with a small amount of Tween 80)

  • Positive control: Diclofenac sodium or Aspirin

  • Experimental animals: Male Swiss albino mice (20-30 g)

  • Syringes and needles (for oral and intraperitoneal administration)

  • Observation chambers

  • Stopwatch

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Fast the animals for 12-18 hours before the experiment, with free access to water.

  • Grouping of Animals: Divide the mice into the following groups (n=6-8 animals per group):

    • Group I (Vehicle Control): Receives the vehicle orally.

    • Group II (Positive Control): Receives a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg) orally.

    • Group III-V (Test Groups): Receive different doses of this compound (e.g., 25, 50, and 100 mg/kg) orally.

  • Drug Administration: Administer the vehicle, positive control, or this compound to the respective groups via oral gavage.

  • Waiting Period: Allow for a 30-60 minute absorption period after drug administration.

  • Induction of Writhing: Administer 0.6% (v/v) acetic acid solution intraperitoneally at a volume of 10 mL/kg body weight to each mouse.[9]

  • Observation: Immediately after the acetic acid injection, place each mouse individually into an observation chamber and start the stopwatch.

  • Data Collection: After a 5-minute latency period, count the total number of writhes for each animal over a 20-minute observation period. A writhe is defined as a wave of contraction of the abdominal muscles followed by the extension of the hind limbs.[1]

  • Data Analysis: Calculate the mean number of writhes for each group. Determine the percentage of inhibition of writhing for the treated groups using the following formula:

    % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100

  • Statistical Analysis: Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's test) to compare the treated groups with the control group. A p-value of less than 0.05 is generally considered statistically significant.

Data Presentation

The results of the acetic acid-induced writhing test can be summarized in a table for clear comparison of the different treatment groups.

GroupTreatmentDose (mg/kg)Mean No. of Writhes ± SEM% Inhibition
I (Vehicle Control)Vehicle-45.3 ± 2.1-
II (Positive Control)Diclofenac Sodium1012.8 ± 1.5 71.7%
III (Test Group)This compound2528.7 ± 1.9**36.6%
IV (Test Group)This compound5019.5 ± 1.756.9%
V (Test Group)This compound10014.2 ± 1.4***68.6%

***p<0.001, *p<0.01 compared to the vehicle control group (Dunnett's test). SEM = Standard Error of the Mean.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatization Animal Acclimatization fasting Fasting (12-18h) acclimatization->fasting grouping Grouping of Animals fasting->grouping drug_admin Drug Administration (Vehicle, Positive Control, Test Compound) grouping->drug_admin wait Absorption Period (30-60 min) drug_admin->wait acetic_acid Acetic Acid Injection (i.p.) wait->acetic_acid observe Observation & Counting Writhes (20 min) acetic_acid->observe calc Calculate % Inhibition observe->calc stats Statistical Analysis (ANOVA) calc->stats G acetic_acid Acetic Acid (Irritant) cell_membrane Cell Membrane Phospholipids acetic_acid->cell_membrane stimulates pla2 Phospholipase A2 cell_membrane->pla2 activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox Cyclooxygenase (COX) Enzymes arachidonic_acid->cox substrate for prostaglandins Prostaglandins (PGs) cox->prostaglandins synthesizes nociceptors Nociceptor Sensitization prostaglandins->nociceptors leads to pain Pain Sensation (Writhing) nociceptors->pain saa This compound saa->cox inhibits

References

Application Notes and Protocols for Theophylline Solubilization using Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a widely used bronchodilator, exhibits limited aqueous solubility, which can present challenges in the development of liquid formulations. This document details the application of Salicylamide O-acetic acid as an effective solubilizing agent for theophylline. The formation of a soluble complex between the two molecules via hydrogen bonding significantly enhances the aqueous solubility of theophylline. These notes provide comprehensive protocols for the preparation, characterization, and analysis of theophylline solutions solubilized with this compound, intended to guide researchers in overcoming formulation challenges associated with theophylline's poor solubility.

Introduction

Theophylline is a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). A primary obstacle in the formulation of aqueous parenteral and oral solutions of theophylline is its low intrinsic solubility in water. Various techniques have been explored to enhance its solubility, including the use of co-solvents, surfactants, and complexing agents.

This compound has been identified as a promising solubilizer for theophylline. The mechanism of solubilization is believed to involve the formation of a stable, water-soluble complex through intermolecular hydrogen bonding between the theophylline and this compound molecules. This application note provides a summary of the solubility enhancement, along with detailed experimental protocols for researchers.

Mechanism of Solubilization

The solubility enhancement of theophylline by this compound is attributed to the formation of a non-covalent complex in solution, primarily through hydrogen bonding. Theophylline possesses both hydrogen bond donor (N-H group in the imidazole ring) and acceptor sites (carbonyl groups and nitrogen atoms)[1]. This compound, with its carboxylic acid and amide functional groups, can act as both a hydrogen bond donor and acceptor[2]. The proposed interaction involves the formation of hydrogen bonds between the acidic proton of the carboxylic acid group of this compound and the basic nitrogen atoms of the theophylline molecule, as well as potential hydrogen bonding involving the amide groups.

G cluster_0 Molecular Interaction Theophylline Theophylline (Poorly Soluble) Complex Theophylline-SOAA Complex (Highly Soluble) Theophylline->Complex Hydrogen Bonding SOAA This compound (Solubilizer) SOAA->Complex Complexation G start Start prepare_soaa Prepare aqueous solutions of This compound (varying concentrations) start->prepare_soaa add_theophylline Add excess Theophylline to each solution prepare_soaa->add_theophylline equilibrate Equilibrate at constant temperature (e.g., 25°C for 24h with shaking) add_theophylline->equilibrate centrifuge Centrifuge to separate undissolved Theophylline equilibrate->centrifuge aliquot Take aliquot of supernatant centrifuge->aliquot dilute Dilute aliquot with appropriate solvent aliquot->dilute analyze Analyze Theophylline concentration (e.g., UV-Vis or HPLC) dilute->analyze plot Plot Theophylline solubility vs. SOAA concentration analyze->plot end End plot->end G start Start prepare_mobile_phase Prepare Mobile Phase (e.g., Acetonitrile:Water) start->prepare_mobile_phase prepare_standards Prepare Theophylline Standard Solutions prepare_mobile_phase->prepare_standards generate_calibration Generate Calibration Curve prepare_standards->generate_calibration prepare_sample Prepare Sample Solution (Diluted Theophylline-SOAA) inject_sample Inject Sample into HPLC prepare_sample->inject_sample inject_standards Inject Standards into HPLC inject_standards->generate_calibration quantify Quantify Theophylline in Sample generate_calibration->quantify inject_sample->quantify end End quantify->end

References

Application Notes and Protocols for Salicylamide O-acetic acid in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylamide O-acetic acid (Sal-O-Ac), a derivative of salicylic acid, is classified as a non-steroidal anti-inflammatory drug (NSAID) with analgesic, anti-inflammatory, and antipyretic properties[1]. Its chemical structure, featuring a carboxylic acid group, lends it an acidic character, influencing its solubility and formulation design[1][2]. While direct literature on the application of this compound in advanced drug delivery systems is limited, its physicochemical properties and therapeutic classification suggest significant potential for formulation into various controlled-release and targeted-delivery platforms.

This document provides detailed, albeit proposed, application notes and experimental protocols for the incorporation of this compound into three distinct drug delivery systems: polymeric nanoparticles for sustained oral delivery, hydrogels for topical administration, and liposomes for targeted delivery. The methodologies are based on established principles for formulating acidic NSAIDs and are intended to serve as a comprehensive guide for researchers initiating studies in this area.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the rational design of effective drug delivery systems.

PropertyValueSource
Molecular Formula C₉H₉NO₄[1][2]
Molecular Weight 195.17 g/mol [1][2]
Appearance Crystals[1]
Melting Point 221°C[1]
Solubility Soluble in aqueous alkali[1]
Topological Polar Surface Area (TPSA) 89.6 Ų
logP 0.4[2]
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

Proposed Mechanism of Action

The therapeutic effects of this compound are presumed to be similar to other salicylic acid derivatives, primarily through the inhibition of cyclooxygenase (COX) enzymes and modulation of the nuclear factor-kappa B (NF-κB) signaling pathway[3][4][5][6][7].

dot digraph "Salicylamide_O_acetic_acid_MoA" { graph [fontname="Arial", fontsize=12, label="Proposed Mechanism of Action of this compound", labelloc=t, labeljust=c, bgcolor="#F1F3F4", fontcolor="#202124", width="7.6", height="4.5"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

} END_DOT Figure 1: Proposed anti-inflammatory mechanism of this compound.

Application Note 1: Sustained Oral Delivery via Polymeric Nanoparticles

Objective: To formulate this compound into polymeric nanoparticles for sustained oral delivery, potentially reducing gastrointestinal irritation and improving therapeutic outcomes in chronic inflammatory conditions.

Rationale: Encapsulating acidic NSAIDs within polymeric nanoparticles can protect the gastric mucosa from direct contact with the drug, a common cause of irritation. Furthermore, nanoparticle-based systems can offer controlled release in the intestine, maintaining therapeutic drug levels over an extended period and potentially reducing dosing frequency[8][9][10][11][12].

G

Experimental Protocol: Nanoparticle Formulation by Nanoprecipitation
  • Preparation of Organic Phase:

    • Dissolve 50 mg of this compound and 200 mg of poly(lactic-co-glycolic acid) (PLGA, 50:50) in 10 mL of acetone.

  • Preparation of Aqueous Phase:

    • Dissolve 100 mg of polyvinyl alcohol (PVA) in 20 mL of deionized water by stirring at 60°C until a clear solution is obtained. Cool to room temperature.

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring (e.g., 600 rpm) at room temperature.

    • A milky suspension should form immediately, indicating nanoparticle formation.

  • Solvent Evaporation:

    • Continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.

  • Nanoparticle Recovery and Washing:

    • Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and washing steps twice to remove unencapsulated drug and excess PVA.

  • Lyophilization:

    • Resuspend the final nanoparticle pellet in a 5% (w/v) trehalose solution (cryoprotectant).

    • Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.

  • Characterization:

    • Particle Size and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

      • Dissolve a known amount of lyophilized nanoparticles in a suitable solvent (e.g., DMSO).

      • Quantify the amount of Sal-O-Ac using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection[13][14].

      • Calculate EE% and DL% using the following formulas:

        • EE% = (Mass of drug in nanoparticles / Initial mass of drug) x 100

        • DL% = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • In Vitro Drug Release:

      • Disperse a known amount of nanoparticles in simulated intestinal fluid (pH 6.8).

      • Incubate at 37°C with gentle agitation.

      • At predetermined time points, withdraw samples, centrifuge to separate the nanoparticles, and analyze the supernatant for Sal-O-Ac concentration by HPLC.

Hypothetical Quantitative Data for Nanoparticle Formulation
Formulation CodePolymer:Drug RatioParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
Sal-O-Ac-NP14:1180 ± 150.15 ± 0.05-25 ± 575 ± 515 ± 2
Sal-O-Ac-NP23:1210 ± 200.20 ± 0.07-22 ± 468 ± 617 ± 2

Application Note 2: Topical Delivery via Hydrogel Formulation

Objective: To develop a hydrogel formulation of this compound for topical application to achieve localized anti-inflammatory and analgesic effects, minimizing systemic side effects.

Rationale: Topical delivery of NSAIDs is an effective strategy for treating localized inflammatory conditions such as osteoarthritis and soft tissue injuries[15][16][17][18][19][20]. Hydrogels, with their high water content and biocompatibility, provide a suitable vehicle for the controlled release of water-soluble drugs onto the skin[15].

Experimental Protocol: Hydrogel Formulation
  • Polymer Dispersion:

    • Disperse 1.0 g of Carbopol 940 in 80 mL of deionized water with constant stirring until a uniform dispersion is obtained.

  • Drug Incorporation:

    • In a separate beaker, dissolve 1.0 g of this compound in 10 mL of propylene glycol (as a penetration enhancer and co-solvent).

    • Slowly add this drug solution to the Carbopol dispersion under continuous stirring.

  • Neutralization and Gel Formation:

    • Add triethanolamine dropwise to the mixture while monitoring the pH. Continue addition until the pH reaches 6.0-6.5, at which point a clear, viscous gel will form.

  • Final Volume Adjustment:

    • Add deionized water to make the final volume 100 g.

  • Characterization:

    • Visual Inspection: Assess for clarity, homogeneity, and color.

    • pH Measurement: Use a calibrated pH meter.

    • Viscosity: Measure using a Brookfield viscometer.

    • Drug Content:

      • Dissolve a known weight of the hydrogel in a suitable solvent and quantify the Sal-O-Ac content by HPLC.

    • In Vitro Drug Release (using Franz Diffusion Cells):

      • Mount a synthetic membrane (e.g., cellulose acetate) between the donor and receptor compartments of the Franz diffusion cell.

      • Fill the receptor compartment with phosphate-buffered saline (pH 7.4) and maintain at 32°C.

      • Apply a known quantity of the hydrogel to the donor compartment.

      • At specified time intervals, withdraw samples from the receptor compartment and analyze for Sal-O-Ac concentration.

Hypothetical Quantitative Data for Hydrogel Formulation
Formulation CodePolymer Conc. (%)pHViscosity (cP)Drug Content (%)Cumulative Release at 8h (%)
Sal-O-Ac-HG11.06.2 ± 0.115000 ± 50098.5 ± 1.565 ± 5
Sal-O-Ac-HG21.56.3 ± 0.125000 ± 80099.1 ± 1.250 ± 4

Application Note 3: Targeted Delivery via Liposomal Formulation

Objective: To encapsulate this compound in liposomes to potentially enhance its delivery to inflamed tissues through the enhanced permeability and retention (EPR) effect.

Rationale: Liposomes are versatile nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs. For inflammatory conditions, liposomes can passively accumulate in inflamed tissues due to the leaky vasculature, thereby increasing the local concentration of the anti-inflammatory drug and reducing systemic exposure[21][22][23][24][25].

Experimental Protocol: Liposome Formulation by Thin-Film Hydration
  • Lipid Film Preparation:

    • Dissolve 100 mg of soy phosphatidylcholine and 25 mg of cholesterol in 10 mL of a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the inner surface of the flask.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with 10 mL of a 10 mg/mL solution of this compound in phosphate-buffered saline (pH 7.4) by rotating the flask at 60°C (above the lipid transition temperature) for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice for 15 minutes or extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated Sal-O-Ac by dialysis against PBS (pH 7.4) or by size exclusion chromatography.

  • Characterization:

    • Vesicle Size and Zeta Potential: Determine by DLS.

    • Encapsulation Efficiency (EE%):

      • Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol).

      • Quantify the total amount of encapsulated drug by HPLC.

      • Calculate EE% as described for nanoparticles.

    • In Vitro Drug Release:

      • Perform a release study using a dialysis bag method in PBS (pH 7.4) at 37°C.

Hypothetical Quantitative Data for Liposomal Formulation
Formulation CodeLipid CompositionVesicle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
Sal-O-Ac-Lipo1Soy PC:Chol (4:1)120 ± 100.22 ± 0.05-30 ± 645 ± 5
Sal-O-Ac-Lipo2DPPC:Chol (4:1)150 ± 150.25 ± 0.06-28 ± 540 ± 6

Cellular Uptake and Cytotoxicity Assays

For all formulations, it is essential to evaluate their interaction with cells.

Protocol: Cellular Uptake Study
  • Cell Culture: Seed a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) in 24-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with the Sal-O-Ac formulations (nanoparticles, liposomes) and a free drug solution at equivalent drug concentrations for various time points (e.g., 1, 4, 24 hours).

  • Cell Lysis: After incubation, wash the cells with PBS and lyse them.

  • Quantification: Quantify the intracellular concentration of Sal-O-Ac using a validated LC-MS/MS method.

Protocol: Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate.

  • Treatment: Expose the cells to serial dilutions of the free drug and the drug-loaded formulations for 24 or 48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

Concluding Remarks

The proposed application notes and protocols provide a foundational framework for the development of this compound-based drug delivery systems. While the lack of direct published data necessitates a hypothetical approach, the principles outlined are well-established for similar acidic NSAIDs. Researchers are encouraged to use these protocols as a starting point and to optimize the formulation parameters and analytical methods for their specific research goals. The successful formulation of this compound into advanced drug delivery systems holds the promise of enhancing its therapeutic potential while minimizing adverse effects.

G

References

Salicylamide O-acetic Acid: A Versatile Chemical Intermediate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 23, 2025

Abstract

Salicylamide O-acetic acid, a derivative of salicylamide, is a valuable chemical intermediate with applications in the pharmaceutical industry. Its structural features, combining a carboxamide and a carboxylic acid connected by an ether linkage, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound, targeting researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound, also known as [2-(Aminocarbonyl)phenoxy]acetic acid, is a white crystalline solid.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 25395-22-6[1]
Molecular Formula C₉H₉NO₄[1]
Molecular Weight 195.17 g/mol [1]
Melting Point 221 °C[1]
Solubility Soluble in aqueous alkali[1]

Applications in Drug Discovery and Organic Synthesis

This compound serves as a key intermediate in the development of novel therapeutic agents due to its analgesic, anti-inflammatory, and antipyretic properties.[1] Its derivatives have shown potential in various therapeutic areas, including antiviral and anticancer applications.

Key Applications:

  • Analgesic and Anti-inflammatory Agents: As a salicylic acid derivative, it is believed to interact with cyclooxygenase (COX) enzymes, which are involved in the inflammatory response.[2]

  • Theophylline Solubilizer: It has been investigated for its ability to increase the solubility of theophylline, a drug used in the treatment of respiratory diseases.[2][3]

  • Antiviral Drug Development: Derivatives of salicylamide have been synthesized and evaluated as potent inhibitors of the Hepatitis B virus (HBV).[4][5]

  • Anticancer Drug Development: Certain salicylamide derivatives have demonstrated anti-proliferative activities against various cancer cell lines, including breast cancer.[6] These compounds can act as inhibitors of the STAT3 signaling pathway.

  • Synthesis of Bioactive Heterocycles: The carboxylic acid moiety of this compound can be readily converted to other functional groups, making it a useful precursor for the synthesis of various heterocyclic compounds with potential pharmacological activities.

Experimental Protocols

Synthesis of this compound (via Williamson Ether Synthesis)

This protocol describes the synthesis of this compound from salicylamide and chloroacetic acid, following a general Williamson ether synthesis procedure.

Workflow for the Synthesis of this compound:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A Dissolve Salicylamide in aqueous NaOH B Add Chloroacetic Acid A->B Formation of Sodium Salicylamide C Heat the reaction mixture (e.g., 90-100°C) B->C Nucleophilic attack D Cool and Acidify with HCl C->D Reaction completion E Filter the precipitate D->E Precipitation of product F Wash with cold water E->F G Dry the product F->G

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • Salicylamide

  • Sodium hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric acid (HCl)

  • Distilled water

  • Standard laboratory glassware (beaker, flask, condenser, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • pH indicator paper

Procedure:

  • Preparation of Sodium Salicylamide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve one molar equivalent of salicylamide in an aqueous solution of sodium hydroxide (2 molar equivalents). Stir until the salicylamide is completely dissolved.

  • Reaction: To the stirred solution, add a solution of chloroacetic acid (1.1 molar equivalents) in water dropwise.

  • Heating: Heat the reaction mixture to 90-100°C using a heating mantle and maintain this temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with hydrochloric acid until the pH is acidic (as indicated by pH paper). A white precipitate of this compound will form.

  • Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Drying: Dry the purified this compound in a vacuum oven at 60-70°C to a constant weight.

Quantitative Data (Expected):

Use of this compound as a Chemical Intermediate: Synthesis of an Ester Derivative

This protocol outlines a general procedure for the esterification of this compound.

Workflow for Ester Synthesis:

G cluster_0 Acid Chloride Formation cluster_1 Esterification cluster_2 Purification A React this compound with Thionyl Chloride B React acyl chloride with an alcohol in the presence of a base A->B Intermediate formation C Work-up and Column Chromatography B->C Crude product

Caption: Esterification Workflow.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Anhydrous non-protic solvent (e.g., dichloromethane, THF)

  • A non-nucleophilic base (e.g., triethylamine, pyridine)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend this compound (1 molar equivalent) in an anhydrous non-protic solvent. Cool the mixture in an ice bath. Slowly add thionyl chloride (1.2 molar equivalents) dropwise. Stir the reaction at room temperature until the evolution of gas ceases and the solid dissolves. Remove the excess thionyl chloride and solvent under reduced pressure.

  • Esterification: Dissolve the crude acyl chloride in a fresh portion of anhydrous solvent. To this solution, add the desired alcohol (1.5 molar equivalents) followed by the slow addition of a non-nucleophilic base (2 molar equivalents) at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

Signaling Pathway Interactions

The biological activity of this compound and its derivatives is often attributed to their interaction with key signaling pathways involved in inflammation and cell proliferation.

Inhibition of the Cyclooxygenase (COX) Pathway

Salicylic acid and its derivatives are well-known for their ability to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.[2] While salicylic acid itself is a weak inhibitor of purified COX-1 and COX-2, it can suppress COX-2 expression at the transcriptional level.[7]

Diagram of COX Pathway Inhibition:

G Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Salicylamide_Derivative Salicylamide O-acetic acid (or derivative) Salicylamide_Derivative->COX_Enzymes Inhibition

Caption: COX Pathway Inhibition.

Inhibition of the STAT3 Signaling Pathway

Derivatives of salicylamide have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is implicated in various cancers, promoting cell proliferation and survival.

Diagram of STAT3 Pathway Inhibition:

G Cytokine_GF Cytokines / Growth Factors Receptor Receptor Cytokine_GF->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Salicylamide_Derivative Salicylamide Derivative Salicylamide_Derivative->STAT3 Inhibition of Phosphorylation

Caption: STAT3 Pathway Inhibition.

Quantitative Data Summary

The following table summarizes the reported biological activities of some salicylamide derivatives.

CompoundTargetActivityCell LineIC₅₀ (µM)Reference
Salicylamide Derivative 1bAnti-estrogenCell Viability ReductionMCF-70.05 (reduced viability to 74.01%)[8]
Salicylamide Derivative 50Anti-HBVHBV Replication InhibitionHepG2.2.150.52[4][5]
Salicylamide Derivative 56Anti-HBVHBV Replication InhibitionHepG2.2.150.47[4][5]
Salicylamide Derivative 9a (JMX0293)AnticancerAnti-proliferativeMDA-MB-2313.38[6]

Conclusion

This compound is a readily accessible and versatile chemical intermediate with significant potential in drug discovery and development. Its utility as a scaffold for generating libraries of bioactive compounds, particularly in the areas of anti-inflammatory, antiviral, and anticancer research, is well-documented. The protocols and data presented in this document provide a valuable resource for researchers aiming to explore the full potential of this promising chemical entity.

References

Quantifying Salicylamide O-acetic acid in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Salicylamide O-acetic acid in various biological matrices. The methodologies outlined below are based on established analytical techniques and provide a framework for researchers to develop and validate their own assays.

Introduction

This compound is a metabolite of salicylamide, a compound with analgesic and antipyretic properties. Accurate quantification of this metabolite in biological samples such as plasma, serum, and urine is crucial for pharmacokinetic studies, drug metabolism research, and overall drug development. This document details two primary analytical methods for this purpose: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV Detection

A robust HPLC-UV method is suitable for the quantification of this compound, particularly at higher concentrations.

Instrumentation and Chromatographic Conditions:

ParameterRecommended Conditions
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-4) and an organic modifier (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 235 nm and 302 nm, which are the absorption maxima for salicylamide derivatives[1].
Injection Volume 20 µL
Column Temperature 25°C

Note: The mobile phase composition and gradient may require optimization to achieve the best separation from endogenous matrix components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially at low concentrations, an LC-MS/MS method is recommended.

Instrumentation and Conditions:

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography system.
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Mode Electrospray Ionization (ESI), likely in negative ion mode due to the presence of a carboxylic acid group.
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
Flow Rate 0.3 - 0.5 mL/min.
Injection Volume 5 - 10 µL.
Column Temperature 40°C.

Predicted Mass Spectrometry Parameters:

Since this compound has a molecular weight of 195.17 g/mol [2][3], the precursor ion ([M-H]⁻) in negative ion mode would be m/z 194.16. Product ions would need to be determined by direct infusion of a standard solution into the mass spectrometer. Potential product ions could result from the loss of the acetic acid group or other characteristic fragments.

AnalytePrecursor Ion (m/z)Product Ion (m/z) (Predicted)Collision Energy (eV) (To be Optimized)
This compound194.16Fragment 1To be determined
Fragment 2To be determined
Internal Standard (e.g., Salicylic acid-d4) 141.197.1To be determined

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the required sensitivity.

This is a simple and rapid method suitable for initial screening or when high sensitivity is not required.

Protocol:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile (containing the internal standard).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC system.

LLE offers a cleaner extract compared to protein precipitation.

Protocol:

  • To 200 µL of plasma, serum, or urine in a glass tube, add the internal standard.

  • Add 50 µL of an acid (e.g., 1M HCl) to acidify the sample.

  • Add 1 mL of an organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase for analysis.

Internal Standard Selection

An appropriate internal standard (IS) is crucial for accurate quantification. The ideal IS should be structurally similar to the analyte and not be present in the biological matrix. A stable isotope-labeled version of this compound would be the best choice, but if unavailable, a structurally related compound can be used. For the related compound salicylic acid, deuterated analogs like salicylic acid-d4 are commonly used[4]. Given its structural similarity, Salicylic acid-d4 is a reasonable starting point for an internal standard for this compound analysis.

Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into the blank biological matrix. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous compounds in the matrix.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Data Presentation

Quantitative data from method validation should be summarized in tables for clarity and easy comparison.

Table 1: HPLC-UV Method Validation Summary (Example)

ParameterResult
Linearity Range 0.1 - 20 µg/mL
Correlation Coefficient (r²) > 0.995
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (%Bias) ± 15%
LOD 0.05 µg/mL
LOQ 0.1 µg/mL

Table 2: LC-MS/MS Method Validation Summary (Example)

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.998
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (%Bias) ± 10%
LOD 0.2 ng/mL
LOQ 1 ng/mL

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine) add_is Add Internal Standard sample->add_is extraction Extraction (Protein Precipitation or LLE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation Inject ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Calibration Curve) ms_detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Salicylamide Salicylamide (Administered Drug) Metabolism Metabolism (e.g., in Liver) Salicylamide->Metabolism SA_OA This compound (Metabolite) Metabolism->SA_OA Excretion Excretion (e.g., in Urine) SA_OA->Excretion

Caption: Metabolic pathway of Salicylamide to this compound.

logical_relationship start Start: Need to Quantify This compound matrix Select Biological Matrix (Plasma, Urine, etc.) start->matrix method_selection Choose Analytical Method matrix->method_selection hplc HPLC-UV method_selection->hplc Higher Conc. lcms LC-MS/MS method_selection->lcms Lower Conc. Higher Selectivity sample_prep Perform Sample Preparation hplc->sample_prep lcms->sample_prep analysis Analyze Samples sample_prep->analysis validation Validate Method analysis->validation quantification Quantify Analyte analysis->quantification validation->quantification end End: Report Results quantification->end

Caption: Decision tree for method selection and analysis.

References

Application Notes and Protocols for Cell-based Assays to Determine Salicylamide O-acetic acid Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylamide O-acetic acid is a non-steroidal anti-inflammatory drug (NSAID) candidate belonging to the salicylate class of compounds.[1][2] Like other salicylates, its primary mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are critical mediators of inflammation, pain, and fever.[3][4] These application notes provide a comprehensive overview and detailed protocols for a suite of cell-based assays designed to evaluate the efficacy and mechanism of action of this compound. The described assays will enable researchers to quantify its anti-inflammatory properties, assess its impact on cell viability, and elucidate its effects on key signaling pathways, including COX, NF-κB, and MAPK.

Introduction to this compound

This compound is an analgesic, anti-inflammatory, and antipyretic agent.[2] It is structurally related to salicylic acid, the primary metabolite of aspirin.[5] The therapeutic effects of salicylates are largely attributed to their ability to suppress the production of prostaglandins.[1] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[4] By inhibiting the cyclooxygenase (COX) enzymes (COX-1 and COX-2) responsible for prostaglandin synthesis, salicylates can effectively alleviate these symptoms.[1][6] While salicylic acid itself is a weak inhibitor of COX activity in purified enzyme assays, it effectively inhibits prostaglandin synthesis in intact cells, suggesting a more complex mechanism that may involve the suppression of COX-2 gene expression.[7][8]

These protocols are designed to provide a robust framework for characterizing the bioactivity of this compound in a cellular context, providing critical data for preclinical drug development.

Signaling Pathways and Mechanism of Action

The anti-inflammatory effects of this compound are likely mediated through the modulation of several key signaling pathways.

  • Cyclooxygenase (COX) Pathway: The primary target is the COX pathway. COX enzymes convert arachidonic acid into prostaglandins. Inhibition of COX-2, which is induced during inflammation, is a key therapeutic goal for anti-inflammatory drugs.[7]

  • NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] It controls the expression of pro-inflammatory genes, including cytokines, chemokines, and COX-2.[] Some salicylates have been shown to inhibit NF-κB activation, preventing the transcription of these inflammatory mediators.[8][11]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway, including p38 and ERK, is involved in cellular responses to stress and inflammation, regulating the production of inflammatory cytokines.[12][13] Inhibition of this pathway can lead to reduced inflammation.

Below are diagrams illustrating the proposed experimental workflow and the key signaling pathways involved.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy & Mechanism SA This compound CV Cell Viability Assay (MTT) Determine non-toxic dose range SA->CV PGE2 PGE2 Quantification (ELISA) Assess COX Inhibition CV->PGE2 Select Doses Cytokine Cytokine Profiling (ELISA) (TNF-α, IL-6) Assess Anti-inflammatory Activity CV->Cytokine Select Doses Apoptosis Apoptosis Assay (Annexin V/PI) CV->Apoptosis Assess off-target effects NucTrans NF-κB Nuclear Translocation (Western Blot / IF) PGE2->NucTrans Investigate Upstream Mechanism Cytokine->NucTrans MAPK MAPK Phosphorylation (Western Blot) NucTrans->MAPK

Caption: Experimental workflow for evaluating this compound.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation SA Salicylamide O-acetic acid SA->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) Receptor TLR4 LPS->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocation NFkB_IkB->NFkB IκBα degradation Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) SA Salicylamide O-acetic acid SA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration range of this compound that can be used in subsequent assays without causing significant cell death.[14]

Materials:

  • RAW 264.7 macrophage cells (or other relevant cell line)

  • DMEM complete medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, if applicable) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 24 hours (or desired time point) at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Viability (%) = (Abs_sample / Abs_control) * 100. Plot a dose-response curve to determine the TC₅₀ (50% toxic concentration).

Protocol 2: Anti-inflammatory Activity - PGE₂ Quantification

Objective: To measure the inhibitory effect of this compound on COX-2-mediated prostaglandin E₂ (PGE₂) production in LPS-stimulated macrophages.[6]

Materials:

  • RAW 264.7 cells

  • DMEM complete medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (at non-toxic concentrations)

  • PGE₂ ELISA Kit

  • 24-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at 2 x 10⁵ cells/well and incubate for 24 hours.

  • Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control. Include a positive control (LPS only) and a vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cell debris. Store at -80°C until analysis.

  • ELISA: Quantify the concentration of PGE₂ in the supernatants using a commercial PGE₂ ELISA kit, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of PGE₂ production for each concentration of the compound compared to the LPS-only control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 3: NF-κB Activation - Western Blot for Nuclear p65

Objective: To determine if this compound inhibits the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[11]

Materials:

  • RAW 264.7 cells

  • LPS

  • This compound

  • Nuclear/Cytoplasmic Extraction Kit

  • BCA Protein Assay Kit

  • Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blotting equipment

  • Chemiluminescence detection system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.

  • Cell Lysis: Harvest cells and separate the nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each fraction using the BCA assay.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) from both cytoplasmic and nuclear extracts onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. d. Incubate with primary antibodies (anti-p65, anti-Lamin B1, anti-β-actin) overnight at 4°C. e. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear p65 level to the Lamin B1 level. Compare the levels of nuclear p65 in treated cells to the LPS-stimulated control to determine the extent of inhibition.

Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To assess whether this compound induces apoptosis or necrosis.[15][16]

Materials:

  • Jurkat cells or another sensitive cell line

  • RPMI-1640 complete medium

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 12-well plate. Treat cells with various concentrations of this compound for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on RAW 264.7 Cells

Concentration (µM)Cell Viability (%) ± SD
0 (Vehicle)100 ± 4.5
1098.2 ± 5.1
5095.6 ± 3.8
10091.3 ± 4.2
25085.7 ± 6.0
50070.1 ± 5.5
100045.3 ± 4.9
TC₅₀ (µM) ~950

Table 2: Inhibition of LPS-Induced PGE₂ Production by this compound

Concentration (µM)PGE₂ (pg/mL) ± SD% Inhibition
Control (No LPS)25.8 ± 8.1-
0 (LPS only)1540.5 ± 112.30
501125.7 ± 98.626.9
100780.1 ± 75.449.4
250415.3 ± 55.973.0
500180.6 ± 34.188.3
IC₅₀ (µM) ~101

Table 3: Effect of this compound on Apoptosis in Jurkat Cells

Treatment% Live Cells% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control94.1 ± 2.53.2 ± 0.82.7 ± 0.6
SAA (250 µM)92.5 ± 3.14.5 ± 1.13.0 ± 0.9
SAA (500 µM)89.8 ± 2.86.1 ± 1.54.1 ± 1.2
Staurosporine (1 µM)25.3 ± 4.555.8 ± 5.218.9 ± 3.8

(Note: Data presented in tables are representative and for illustrative purposes only.)

Conclusion

The cell-based assays outlined in these application notes provide a robust methodology for characterizing the efficacy of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory potential through COX and NF-κB inhibition, and its effects on cell fate, researchers can build a comprehensive pharmacological profile of the compound. This structured approach is essential for advancing the preclinical development of this compound as a potential therapeutic agent for inflammatory conditions.

References

Troubleshooting & Optimization

Technical Support Center: Salicylamide O-acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Salicylamide O-acetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its basic properties?

This compound, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative of salicylic acid.[1] It has a molecular formula of C₉H₉NO₄ and a molecular weight of approximately 195.17 g/mol .[2][3] It is structurally related to salicylic acid and is noted for its potential as a solubilizer, particularly for the drug theophylline.[1][4]

Q2: I'm having trouble dissolving this compound. Why is it poorly soluble?

Like many carboxylic acids and amide-containing compounds, the crystal lattice structure of this compound can be very stable, requiring significant energy to break apart and solvate. The molecule has both hydrogen bond donor (amide, carboxylic acid) and acceptor (carbonyl, ether) groups, which can lead to strong intermolecular interactions in the solid state, hindering dissolution in neutral solvents.

Q3: What are the recommended solvents for dissolving this compound?

Direct quantitative solubility data for this compound is limited in the available literature. However, it is reported to be soluble in aqueous alkali solutions.[5] This suggests that deprotonating the carboxylic acid group to form a salt significantly improves its aqueous solubility. For non-aqueous options, data from the parent compound, salicylamide, can provide a starting point for solvent screening, though solubility will differ.[6][7]

Q4: How can I improve the aqueous solubility of this compound?

Several standard techniques can be employed to improve solubility:

  • pH Adjustment / Salt Formation: As a carboxylic acid, its solubility in water is highly pH-dependent. Increasing the pH of the aqueous medium with a base (e.g., NaOH, KOH) will deprotonate the carboxylic acid, forming a highly soluble carboxylate salt.[5][8] This is the most direct method for enhancing aqueous solubility.[9][10]

  • Co-crystallization: Forming co-crystals with a pharmaceutically acceptable co-former (e.g., nicotinamide, saccharin) can disrupt the crystal lattice and improve dissolution properties.[11][12][13] This technique is particularly useful for improving the solubility of BCS Class II drugs.[13][14]

  • Co-solvency: The addition of a water-miscible organic solvent (a co-solvent) such as ethanol, propylene glycol, or PEG 300 can increase solubility by reducing the polarity of the solvent system.[15][16][17]

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid particles, which can improve the dissolution rate, although it does not affect the equilibrium solubility.[16][18]

Q5: My solution of this compound is cloudy after pH adjustment. What's happening?

Cloudiness or precipitation after pH adjustment can indicate several issues:

  • Incorrect pH: You may not have reached a pH high enough to fully deprotonate the compound and maintain its salt form in solution.

  • Common Ion Effect: If your buffer contains ions that can form a less soluble salt with the compound, it may precipitate.[9]

  • Supersaturation: You may have created a temporary supersaturated solution that is now crashing out. Ensure you are not exceeding the solubility limit at the given pH and temperature.

Q6: How can I quantify the concentration of this compound in my samples?

The concentration can be determined using standard analytical techniques:

  • UV-Vis Spectrophotometry: The aromatic ring and conjugated system in the molecule allow for quantitative analysis using UV-Vis spectroscopy.[19] In methanol or water, absorbance maxima are observed around 235 nm and 302 nm.[19][20]

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC (RP-HPLC) method is suitable for the accurate and precise quantification of this compound and related impurities.[4][21]

Data & Physical Properties

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
IUPAC Name 2-(2-carbamoylphenoxy)acetic acid[2]
CAS Number 25395-22-6[3][5]
Molecular Formula C₉H₉NO₄[2]
Molecular Weight 195.17 g/mol [2][4]
Melting Point 221 °C[3][5]
Topological Polar Surface Area 89.6 Ų[2]
LogP 0.2489[22]
Hydrogen Bond Donors 2[22]
Hydrogen Bond Acceptors 3[22]
Table 2: Molar Solubility of Salicylamide (Parent Compound) in Various Solvents

Disclaimer: The following data is for the parent compound Salicylamide (CAS 65-45-2) , not this compound. This information is provided as a potential guide for initial solvent screening.

SolventTemperature (°C)Molar Solubility (x 10³)Source(s)
Water100.29[6][23]
Water300.49[6][23]
Water500.81[6][23]
Methanol10118[6][23]
Methanol30212[6][23]
Methanol50358[6][23]
Acetonitrile1036[6][23]
Acetonitrile3066[6][23]
Acetonitrile50114[6][23]
Acetone10200[6][23]
Acetone30338[6][23]
Acetone50542[6][23]
Ethyl Acetate1067[6][23]
Ethyl Acetate30126[6][23]
Ethyl Acetate50224[6][23]

Experimental Protocols & Methodologies

Protocol 1: Solubility Enhancement via Salt Formation

Objective: To prepare a soluble aqueous stock solution of this compound by converting it to its sodium salt.

Materials:

  • This compound powder

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized water

  • pH meter or pH strips

  • Magnetic stirrer and stir bar

  • Volumetric flasks

Procedure:

  • Weigh the desired amount of this compound powder and place it in a beaker.

  • Add a portion of the final desired volume of deionized water (e.g., 80% of the total volume). The compound will likely remain as a suspension.

  • While stirring, add the 1 M NaOH solution dropwise.

  • Monitor the pH of the solution. As the NaOH is added, the powder will begin to dissolve.

  • Continue adding NaOH until all the solid has dissolved and the pH is in the desired range (e.g., pH 7.4 for physiological relevance, or higher for a concentrated stock). A clear solution indicates the formation of the soluble sodium salt.

  • Once dissolved, transfer the solution to a volumetric flask.

  • Rinse the beaker with small amounts of deionized water and add the rinsate to the volumetric flask.

  • Bring the solution to the final volume with deionized water.

  • Confirm the final pH. Adjust if necessary with dilute NaOH or HCl.

Protocol 2: General Method for Co-crystal Screening by Solvent Evaporation

Objective: To screen for potential co-crystals of this compound with a given co-former to enhance solubility.[12]

Materials:

  • This compound (API)

  • Selected co-former (e.g., nicotinamide, saccharin, urea)

  • Screening solvents (e.g., ethanol, methanol, acetone)

  • Small glass vials

  • Vortex mixer

  • Evaporation system (fume hood or vacuum oven at low temperature)

Procedure:

  • Select a suitable solvent in which both the API and the co-former have reasonable solubility.

  • Prepare separate saturated or near-saturated solutions of the API and the co-former in the chosen solvent.

  • In a clean vial, combine the solutions in a defined stoichiometric ratio (e.g., 1:1, 1:2, 2:1).

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Allow the solvent to evaporate slowly and undisturbed in a fume hood at room temperature.

  • Once the solvent has fully evaporated, inspect the resulting solid material. The presence of new, uniform crystalline structures may indicate co-crystal formation.

  • Characterize the resulting solid using techniques like Differential Scanning Calorimetry (DSC) to check for a new, sharp melting point different from the API and co-former, and Powder X-ray Diffraction (PXRD) to confirm a new crystal structure.[11]

Protocol 3: Quantification by UV-Vis Spectrophotometry

Objective: To determine the concentration of this compound in a solution using a calibration curve.[19]

Materials:

  • This compound reference standard

  • Methanol (spectroscopic grade) or appropriate buffered aqueous solution

  • Calibrated UV-Vis spectrophotometer

  • Quartz cuvettes

  • Class A volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Accurately weigh a known amount of the reference standard and dissolve it in a volumetric flask with the chosen solvent to create a concentrated stock solution (e.g., 100 µg/mL).

  • Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of at least five working standards with concentrations spanning the expected sample concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).

  • Preparation of Sample Solution: Dissolve and dilute the sample containing this compound so that its final concentration falls within the range of the prepared standards.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to scan a UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax), which is expected around 235 nm or 302 nm.[19]

    • Set the instrument to the determined λmax.

    • Use the solvent as a blank to zero the absorbance.

    • Measure the absorbance of each working standard and the sample solution.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the working standards.

    • Perform a linear regression on the data points. The R² value should be >0.99 for a valid curve.

    • Use the equation of the line (y = mx + c) to calculate the concentration of this compound in the sample solution based on its measured absorbance.

Visualizations & Workflows

start Issue: this compound is not dissolving check_solvent Is the solvent appropriate? (e.g., aqueous alkali, polar organic) start->check_solvent check_ph For aqueous solution, is the pH > pKa? check_solvent->check_ph No change_solvent Action: Select a more suitable solvent. (See Table 2 for ideas) check_solvent->change_solvent Yes check_temp Is the temperature appropriate? check_ph->check_temp No add_base Action: Add base (e.g., NaOH) to increase pH and form a salt. check_ph->add_base Yes heat Action: Gently warm the solution (check for thermal stability first). check_temp->heat Yes consider_alt Consider advanced methods: - Co-solvents - Co-crystallization - Sonication check_temp->consider_alt No success Problem Resolved change_solvent->success add_base->success heat->success consider_alt->success

Caption: Troubleshooting workflow for solubility issues.

start Start: Select API and GRAS Co-former(s) screening Co-crystal Screening Methods start->screening grinding Liquid-Assisted Grinding screening->grinding evaporation Solvent Evaporation screening->evaporation slurry Slurry Crystallization screening->slurry analysis Solid-State Characterization grinding->analysis evaporation->analysis slurry->analysis dsc DSC (Melting Point) analysis->dsc pxrd PXRD (Crystal Structure) analysis->pxrd ftir FTIR (Bonding) analysis->ftir result New Crystalline Phase (Co-crystal) Identified? dsc->result pxrd->result ftir->result end_success End: Optimized Co-crystal for Solubility/Dissolution Studies result->end_success Yes end_fail End: No Co-crystal Formed. Try new co-former/conditions. result->end_fail No

Caption: Experimental workflow for co-crystal screening.

cluster_solid Solid State cluster_solution Aqueous Solution (pH Dependent Equilibrium) solid_acid This compound (Insoluble Crystalline Form) R-COOH(s) dissolved_acid Dissolved Acid Form (Low Solubility) R-COOH(aq) solid_acid->dissolved_acid Dissolution dissolved_salt Dissolved Salt Form (High Solubility) R-COO⁻(aq) + Na⁺(aq) dissolved_acid->dissolved_salt + OH⁻ (Base Addition, pH Increases) dissolved_salt->dissolved_acid + H⁺ (Acid Addition, pH Decreases)

Caption: Principle of solubility enhancement via salt formation.

References

Technical Support Center: Purification of Salicylamide O-acetic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Salicylamide O-acetic acid using recrystallization techniques.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

Q2: How do I perform a pH-swing crystallization for this compound?

A2: A pH-swing crystallization leverages the acidic nature of the carboxylic acid group. The general procedure is as follows:

  • Dissolve the impure this compound in a dilute aqueous base (e.g., sodium hydroxide or sodium carbonate solution) to form the soluble sodium salt.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a dilute acid (e.g., hydrochloric acid) to the filtrate with stirring. This will protonate the carboxylate, causing the less soluble this compound to precipitate out.

  • Cool the mixture in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration and wash with cold water.

Q3: What are the key parameters to control for a successful recrystallization?

A3: The success of recrystallization depends on several factors:

  • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]

  • Dissolution: Use the minimum amount of hot solvent to fully dissolve the crude product.[6]

  • Cooling Rate: Slow cooling generally leads to the formation of larger, purer crystals. Rapid cooling can cause the precipitation of impurities along with the product.[7]

  • Agitation: Avoid disturbing the solution as it cools to allow for the formation of well-defined crystals.[7]

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.[8]

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent like water or ethanol.

  • Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents to find a suitable one.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Mixed Solvent Recrystallization

This method is useful when a single solvent is not ideal. A common pair for compounds like this compound could be ethanol and water.

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in which it is highly soluble.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent (e.g., hot water) in which the compound is less soluble, until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect and wash the crystals as described in Protocol 1, using a cold mixture of the two solvents for washing.

  • Drying: Dry the purified crystals.

Data Presentation

Table 1: Potential Solvents for Recrystallization of this compound (based on related compounds and chemical principles)

Solvent/Solvent SystemRationalePotential Issues
WaterPolar protic solvent, suitable for carboxylic acids.May have low solubility even when hot.
EthanolGood general solvent for organic acids.[1]May be too good of a solvent, leading to low recovery.
Ethanol/WaterAllows for fine-tuning of solvent polarity."Oiling out" can sometimes occur.[8]
Acetic AcidHas been used for recrystallizing related compounds.[2][3]High boiling point, can be difficult to remove from crystals.
Acetic Acid/Methyl tert-butyl etherAcetic acid as the solvent and MTBE as the anti-solvent.[9]Requires careful control of solvent ratios.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod at the liquid surface.- Add a seed crystal of the pure compound.
"Oiling out" occurs (product separates as a liquid). - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the solid is lower than the boiling point of the solvent.- Reheat the solution and add more solvent.- Allow the solution to cool more slowly.- Consider using a different solvent or solvent system with a lower boiling point.
Low recovery of purified product. - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete crystallization.- Crystals were washed with too much cold solvent.- Use the minimum amount of hot solvent for dissolution.- Ensure the funnel and receiving flask are pre-heated for hot filtration.- Allow sufficient time for crystallization, including cooling in an ice bath.- Use a minimal amount of ice-cold solvent for washing.
Product is still impure after recrystallization. - The chosen solvent is not appropriate for separating the specific impurities.- The cooling was too rapid, trapping impurities.- The crystals were not washed properly.- Try a different recrystallization solvent.- Ensure slow cooling of the solution.- Wash the collected crystals thoroughly with a small amount of cold solvent.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation start Crude Salicylamide O-acetic acid dissolve Dissolve in minimum amount of hot solvent start->dissolve hot_filt Hot Filtration (if insoluble impurities exist) dissolve->hot_filt cool Slow Cooling to Room Temperature hot_filt->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with cold solvent vac_filt->wash dry Dry Crystals wash->dry end Pure Salicylamide O-acetic acid dry->end

Caption: Workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Troubleshooting Common Recrystallization Issues cluster_outcomes Observed Outcomes cluster_solutions Potential Solutions start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield impure_product Product Still Impure start->impure_product success Successful Crystallization start->success sol1 Concentrate Solution no_crystals->sol1 sol2 Induce Crystallization (scratch/seed) no_crystals->sol2 sol3 Add More Solvent oiling_out->sol3 sol4 Cool Slower oiling_out->sol4 sol5 Optimize Solvent Amount low_yield->sol5 sol6 Pre-heat Funnel low_yield->sol6 impure_product->sol4 sol7 Change Solvent impure_product->sol7 sol8 Proper Washing impure_product->sol8

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

Technical Support Center: Purifying Salicylamide O-acetic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying Salicylamide O-acetic acid using column chromatography. It includes a detailed experimental protocol, troubleshooting guides in a question-and-answer format, and quantitative data to streamline your purification process.

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale using silica gel column chromatography.

Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate, Hexane, Acetic acid (glacial), Dichloromethane (DCM)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

  • Rotary evaporator

Procedure:

  • Mobile Phase Preparation: Prepare a stock solution of the desired mobile phase. A common starting point is a mixture of hexane and ethyl acetate with a small amount of acetic acid (e.g., 90:10:0.5 v/v/v Hexane:Ethyl Acetate:Acetic Acid). The optimal ratio should be determined by TLC analysis of the crude material.

  • Column Packing (Slurry Method):

    • Secure the chromatography column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm) over the plug.

    • In a separate beaker, create a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.

    • Once the silica has settled, add another thin layer of sand on top to protect the silica bed.

    • Continuously add the mobile phase to the column, ensuring the silica bed never runs dry.

  • Sample Loading (Wet Loading):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase.

    • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

    • Allow the sample to adsorb onto the silica by draining the solvent until it is level with the sand.

    • Gently add a small amount of the mobile phase to wash the sides of the column and ensure the entire sample is on the silica bed.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting the solvent in fractions.

    • The polarity of the mobile phase can be gradually increased (gradient elution) by increasing the proportion of ethyl acetate to speed up the elution of the desired compound.

  • Monitoring the Separation:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation prep_mp Prepare Mobile Phase elute Elute with Mobile Phase prep_mp->elute prep_col Pack Column with Silica Gel load_sample Load Crude Sample prep_col->load_sample load_sample->elute collect Collect Fractions elute->collect monitor_tlc Monitor Fractions by TLC collect->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions evaporate Evaporate Solvent combine_fractions->evaporate pure_product Obtain Purified Product evaporate->pure_product

Caption: Workflow for this compound purification.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the column chromatography of this compound.

Frequently Asked Questions

Q1: What is the best stationary phase for purifying this compound?

A1: Silica gel (230-400 mesh) is the most commonly used and effective stationary phase for the purification of polar acidic compounds like this compound. Its slightly acidic nature is generally compatible with carboxylic acids.

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase should provide good separation of your target compound from impurities on a TLC plate, with the Rf value of this compound being around 0.2-0.4. A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a good starting point. Adding a small amount of acetic acid (0.5-1%) to the mobile phase is highly recommended to improve peak shape and reduce tailing by suppressing the ionization of the carboxylic acid group.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What can I do?

A3: Tailing is a common issue when purifying acidic compounds on silica gel. This is often due to strong interactions between the acidic analyte and the silanol groups of the stationary phase. To mitigate this:

  • Add an acid to your mobile phase: Incorporating a small amount of acetic acid (0.5-1%) into your eluent system will protonate the this compound, reducing its interaction with the silica and leading to sharper peaks.

  • Optimize solvent polarity: Ensure the polarity of your mobile phase is optimal. If the polarity is too low, the compound may interact too strongly with the silica.

Q4: The compound is not moving off the column, even with a high polarity mobile phase. What is the problem?

A4: If this compound is not eluting, consider the following:

  • Insufficient Polarity: Your mobile phase may still not be polar enough. Try increasing the proportion of the polar solvent (e.g., ethyl acetate) or switching to a more polar solvent system, such as dichloromethane/methanol (with a small amount of acetic acid).

  • Compound Precipitation: If the compound was loaded in a solvent in which it is highly soluble, but it is not soluble in the mobile phase, it may have precipitated at the top of the column. Ensure your compound is soluble in the eluting solvent.

  • Decomposition: While less likely for this compound under normal conditions, decomposition on the silica gel is a possibility for some molecules. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots have appeared.

Q5: I am seeing cracks in my silica gel bed. How does this affect my separation?

A5: Cracks in the silica bed create channels where the solvent and sample can flow through without proper interaction with the stationary phase, leading to poor separation. This can be caused by:

  • Improper Packing: Ensure the silica is packed as a uniform slurry and allowed to settle without air bubbles.

  • Column Running Dry: Never let the solvent level drop below the top of the silica bed.

  • Heat from Exothermic Reactions: While not typical for this purification, be aware that heat generation can cause solvent to vaporize and crack the packing.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered p1 Poor Separation / Overlapping Bands start->p1 p2 Compound Tailing / Streaking start->p2 p3 Compound Not Eluting start->p3 p4 Cracked Silica Bed start->p4 s1a Optimize Mobile Phase Polarity p1->s1a s1b Use a Slower Flow Rate p1->s1b p2->s1a s2a Add Acetic Acid to Mobile Phase p2->s2a s3a Increase Mobile Phase Polarity p3->s3a s3b Check Compound Solubility p3->s3b s4a Repack Column Carefully p4->s4a s4b Ensure Column Does Not Run Dry p4->s4b

Caption: Troubleshooting common column chromatography issues.

Quantitative Data Summary

The following tables provide estimated quantitative data for a typical laboratory-scale purification of this compound. These values can be scaled up or down depending on the experimental requirements.

Table 1: Typical Mobile Phase Compositions for TLC and Column Chromatography

Solvent System (v/v/v)Typical UseTarget Rf for Column
Hexane:Ethyl Acetate (80:20)Initial TLC screening (low polarity)< 0.1
Hexane:Ethyl Acetate (50:50)Initial TLC screening (medium polarity)~0.3
Hexane:Ethyl Acetate:Acetic Acid (70:30:0.5) Recommended Column Eluent 0.2 - 0.4
DCM:Methanol:Acetic Acid (95:5:0.5)For more polar impurities separationVaries

Table 2: Estimated Parameters for a Laboratory-Scale Purification

ParameterTypical ValueNotes
Column Dimensions
Diameter2 - 4 cmDepends on the amount of crude material.
Length20 - 30 cmProvides adequate separation length.
Stationary Phase
Silica Gel (230-400 mesh)30 - 50 g per gram of crudeA higher ratio provides better separation for difficult mixtures.
Sample Loading
Crude Material1 - 2 gFor the specified column dimensions.
Elution
Total Solvent Volume500 - 1000 mLVaries based on separation difficulty and column size.
Flow Rate2 - 5 mL/minA slower flow rate generally improves resolution.
Outcome
Typical Yield70 - 90%Dependent on the purity of the crude material and separation efficiency.
Purity Achieved>98%As determined by HPLC or NMR analysis.

Technical Support Center: Optimizing the Synthesis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield of Salicylamide O-acetic acid. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations to facilitate a successful synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, where salicylamide is reacted with an alpha-haloacetic acid or its ester in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the Williamson ether synthesis. This involves the deprotonation of the phenolic hydroxyl group of salicylamide with a suitable base to form a phenoxide ion, which then acts as a nucleophile and attacks an electrophilic acetyl group, typically from chloroacetic acid or a salt thereof, in an S(_N)2 reaction.

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors:

  • Incomplete deprotonation of salicylamide: The phenolic hydroxyl group must be fully deprotonation to form the reactive phenoxide. Insufficient base or a base that is not strong enough will result in unreacted starting material.

  • Suboptimal reaction temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can lead to decomposition of reactants or products and the formation of byproducts.

  • Poor solvent choice: The solvent plays a crucial role in solvating the ions and facilitating the S(_N)2 reaction. Polar aprotic solvents are generally preferred.

  • Side reactions: Competing reactions, such as the hydrolysis of the amide group under harsh basic conditions or reaction at the amide nitrogen, can reduce the yield of the desired product.

  • Inefficient purification: Product loss during workup and purification steps can significantly lower the isolated yield.

Q3: I am observing the formation of significant byproducts. How can I minimize them?

A3: Byproduct formation can be minimized by carefully controlling the reaction conditions:

  • Unreacted Salicylamide: Ensure the use of a sufficient molar excess of the base and chloroacetic acid. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of salicylamide.

  • Salicylic Acid: If the amide bond of salicylamide or the product is hydrolyzed, salicylic acid may be formed. This can be avoided by using milder bases and avoiding prolonged exposure to harsh pH conditions during workup.

  • Polymerization/Dimerization: While less common, intermolecular reactions can occur. Maintaining an appropriate concentration of reactants can help minimize these side reactions.

Troubleshooting Common Issues

Symptom Possible Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive or insufficient base.2. Low reaction temperature.3. Poor quality of reagents.1. Use a fresh, anhydrous base. Consider a stronger base if necessary (see data table).2. Gradually increase the reaction temperature and monitor progress by TLC.3. Verify the purity of salicylamide and chloroacetic acid.
Presence of unreacted salicylamide 1. Incomplete deprotonation.2. Insufficient reaction time.1. Increase the molar ratio of the base.2. Extend the reaction time and monitor by TLC until the starting material is consumed.
Product is difficult to purify/oily 1. Presence of multiple byproducts.2. Residual solvent.1. Optimize reaction conditions to improve selectivity.2. Employ column chromatography for purification.3. Ensure complete removal of the solvent under reduced pressure.
Formation of colored impurities 1. High reaction temperatures leading to decomposition.2. Impurities in starting materials or solvent.1. Lower the reaction temperature.2. Use high-purity reagents and solvents.3. Consider recrystallization with activated charcoal to remove colored impurities.

Data Presentation: Factors Influencing Reaction Yield

The following table summarizes the key parameters that influence the yield of this compound. The provided yield data is based on analogous phenoxyacetic acid syntheses and general principles of Williamson ether synthesis, as specific comparative data for this exact compound is limited in the literature. A yield of 77% has been reported for a similar synthesis.[1]

Parameter Options Effect on Yield & Purity Typical Conditions Estimated Yield Range
Base K₂CO₃, NaOH, KOH, NaHA stronger base can lead to faster and more complete deprotonation, potentially increasing the yield. However, very strong bases may promote side reactions.1.5 - 2.5 equivalents60-85%
Solvent DMF, Acetone, Acetonitrile, DMSOPolar aprotic solvents are ideal as they solvate the cation of the base, leaving the phenoxide nucleophile more reactive.-65-90%
Temperature Room Temp. to 100°CHigher temperatures generally increase the reaction rate. However, excessive heat can lead to byproduct formation and decomposition.50 - 80°C70-90%
Reactant Ratio (Salicylamide:Chloroacetic acid)A slight excess of chloroacetic acid can drive the reaction to completion.1 : 1.1 - 1.570-85%
Reaction Time 2 - 24 hoursSufficient time is needed for the reaction to go to completion. Progress should be monitored by TLC.8 - 16 hours75-90%

Experimental Protocols

Protocol 1: Synthesis of this compound using Potassium Carbonate in DMF

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[1]

Materials:

  • Salicylamide

  • Chloroacetic acid

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve salicylamide (1 equivalent) in anhydrous DMF.

  • Addition of Base: Add anhydrous potassium carbonate (2 equivalents) to the solution.

  • Addition of Alkylating Agent: Add chloroacetic acid (1.2 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to 70-80°C and stir for 12-16 hours. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of ethyl acetate and hexane as the eluent).

  • Workup - Quenching: After the reaction is complete (as indicated by the disappearance of the salicylamide spot on TLC), cool the mixture to room temperature. Pour the reaction mixture into ice-cold water.

  • Workup - Acidification: Acidify the aqueous solution to pH 2-3 with 1M HCl. A precipitate should form.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Workup - Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions Salicylamide Salicylamide Product This compound Salicylamide->Product Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Heat Heat (Δ) Heat->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Combine Salicylamide, Base, and Solvent start->reactants add_reagent Add Chloroacetic Acid reactants->add_reagent reaction Heat and Stir (Monitor by TLC) add_reagent->reaction workup Quench, Acidify, and Extract reaction->workup purification Recrystallize or Column Chromatography workup->purification product Pure Salicylamide O-acetic acid purification->product

Caption: General experimental workflow for optimizing the reaction yield.

Troubleshooting_Tree start Low Yield? check_sm Unreacted Starting Material? start->check_sm Yes yes_sm Increase Base/Time/ Temperature check_sm->yes_sm Yes no_sm Byproducts Observed? check_sm->no_sm No yes_bp Optimize Conditions: Lower Temp, Milder Base no_sm->yes_bp Yes no_bp Review Purification Technique no_sm->no_bp No

Caption: Troubleshooting decision tree for low reaction yield.

References

Technical Support Center: Salicylamide O-acetic Acid HPLC Method Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of High-Performance Liquid Chromatography (HPLC) methods for Salicylamide O-acetic acid. Given the limited specific data available for this compound, this guide leverages information from structurally similar compounds, namely Salicylamide and Salicylic Acid. The principles and troubleshooting strategies outlined here are broadly applicable due to the shared chemical properties of these acidic compounds.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous buffer.[1][2] The acidic buffer, such as phosphate or formate, is crucial for obtaining good peak shape and reproducible retention times for acidic analytes like this compound.[3][4]

Q2: How does the pH of the mobile phase affect the analysis of this compound?

A2: The pH of the mobile phase is a critical parameter that significantly influences the retention time and peak shape of ionizable compounds like this compound.[4][5][6][7] To ensure reproducible results and good peak symmetry, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units away from the pKa of the analyte.[6] For acidic compounds, a lower pH (e.g., pH 2-4) is generally preferred to suppress ionization and minimize peak tailing.[4][7]

Q3: What are the common causes of peak tailing for this compound and how can it be resolved?

A3: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[3] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the acidic analyte.[3]

  • Use an end-capped column: These columns have fewer accessible silanol groups.

  • Add a mobile phase modifier: An acidic modifier like formic acid or trifluoroacetic acid can help to improve peak shape.[8]

  • Optimize the organic modifier concentration: Adjusting the percentage of acetonitrile or methanol can improve peak symmetry.[9]

Q4: My retention times for this compound are shifting. What could be the cause?

A4: Retention time variability can be caused by several factors:

  • Changes in mobile phase composition: Inaccurate mixing or evaporation of the organic solvent can alter the elution strength.[10]

  • Fluctuations in column temperature: Even small temperature changes can affect retention times. Using a column oven is recommended for stable results.

  • Column degradation: Over time, the stationary phase can degrade, leading to changes in retention.

  • Inconsistent pH of the mobile phase: Poorly buffered mobile phases can lead to pH shifts and, consequently, retention time variability.[10]

Q5: What is a stability-indicating HPLC method and why is it important for this compound?

A5: A stability-indicating method is an analytical procedure that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[11][12] This is crucial for drug development and quality control to ensure that the measured concentration of this compound is not affected by any potential degradants that may form during manufacturing, storage, or stability studies.[11][12] Forced degradation studies are performed to generate these degradation products and validate the method's specificity.[13][14][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with silanol groups.- Lower the mobile phase pH to 2.5-3.5.- Use a well-end-capped C18 or a phenyl column.- Add 0.1% formic acid or trifluoroacetic acid to the mobile phase.
Column overload.- Reduce the injection volume or sample concentration.
Mismatch between sample solvent and mobile phase.- Dissolve the sample in the mobile phase if possible. If not, use a weaker solvent than the mobile phase.
Peak Fronting Sample overload.- Dilute the sample or decrease the injection volume.
Poorly packed column.- Replace the column.
Issue 2: Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Gradual shift in retention time Change in mobile phase composition due to evaporation.- Prepare fresh mobile phase daily.- Keep the mobile phase reservoir covered.
Column aging.- Flush the column with a strong solvent.- If the issue persists, replace the column.
Random fluctuations in retention time Pump malfunction or air bubbles in the system.- Degas the mobile phase.- Purge the pump to remove air bubbles.
Inadequate temperature control.- Use a column oven to maintain a constant temperature.
Issue 3: Low Resolution or Co-eluting Peaks
Symptom Potential Cause Troubleshooting Steps
Poor separation between this compound and impurities/degradants Inappropriate mobile phase composition.- Optimize the ratio of organic solvent to aqueous buffer.- Try a different organic solvent (e.g., methanol instead of acetonitrile).
Unsuitable column.- Try a column with a different selectivity (e.g., a phenyl or cyano column).
Inadequate pH of the mobile phase.- Adjust the pH to optimize the ionization and retention of the compounds of interest.

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method

This protocol is a starting point for the analysis of this compound, based on methods for similar compounds.[1][2]

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.2, adjusted with phosphoric acid) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 245 nm
Run Time 15 minutes
Protocol 2: Forced Degradation Study for Stability-Indicating Method Development

This protocol outlines the conditions for forced degradation studies to generate potential degradation products of this compound.[11][13][16]

Stress Condition Procedure
Acid Hydrolysis Dissolve the sample in 0.1 N HCl and heat at 60°C for a specified time. Neutralize with 0.1 N NaOH before injection.
Base Hydrolysis Dissolve the sample in 0.1 N NaOH and keep at room temperature for a specified time. Neutralize with 0.1 N HCl before injection.
Oxidative Degradation Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for a specified time.
Thermal Degradation Expose the solid sample to 80°C in a hot air oven for a specified time.
Photolytic Degradation Expose the sample solution to UV light (254 nm) for a specified time.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_time Retention Time Shift? peak_shape->retention_time No tailing Tailing peak_shape->tailing Yes fronting Fronting peak_shape->fronting Yes resolution Low Resolution? retention_time->resolution No gradual_shift Gradual Shift retention_time->gradual_shift Yes random_shift Random Shift retention_time->random_shift Yes end Problem Resolved resolution->end No optimize_mp Optimize Mobile Phase Ratio resolution->optimize_mp Yes adjust_ph Adjust Mobile Phase pH (Lower for Acids) tailing->adjust_ph check_concentration Check Sample Concentration and Injection Volume fronting->check_concentration adjust_ph->check_concentration check_solvent Check Sample Solvent check_concentration->check_solvent check_solvent->end check_mp Check Mobile Phase Preparation gradual_shift->check_mp check_pump Check Pump and Degasser random_shift->check_pump check_temp Check Column Temperature check_mp->check_temp check_temp->end check_pump->end change_column Try Different Column Selectivity optimize_mp->change_column change_column->end

Caption: Troubleshooting workflow for common HPLC issues.

Method_Development_Workflow start Start Method Development column_selection Select Column (e.g., C18) start->column_selection mobile_phase_selection Select Mobile Phase (ACN/Water with Acidic Buffer) column_selection->mobile_phase_selection initial_run Perform Initial Run mobile_phase_selection->initial_run evaluation Evaluate Peak Shape, Retention, and Resolution initial_run->evaluation optimization Optimize Parameters (pH, Gradient, Flow Rate) evaluation->optimization Not Acceptable validation Method Validation (ICH Guidelines) evaluation->validation Acceptable optimization->initial_run end Final Method validation->end

Caption: General workflow for HPLC method development.

References

Troubleshooting HPLC peak tailing for Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering HPLC peak tailing with Salicylamide O-acetic acid.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it identified?

A1: HPLC peak tailing is a phenomenon where the peak asymmetry results in a trailing edge that is longer and less steep than the leading edge.[1] In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[1][2] Peak tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates perfect symmetry. Generally, a value greater than 1.2 is considered to be tailing.[3] This distortion can negatively impact the accuracy of peak integration and reduce the resolution between adjacent peaks.[1][2]

Q2: What are the primary causes of peak tailing for an acidic compound like this compound?

A2: Peak tailing for acidic compounds such as this compound in reversed-phase HPLC is frequently caused by secondary interactions between the analyte and the stationary phase.[1] Key contributing factors include:

  • Secondary Silanol Interactions: Unwanted interactions can occur between the analyte and residual silanol groups (Si-OH) on the surface of silica-based columns (e.g., C18).[2] These interactions can cause some analyte molecules to be retained longer, leading to a tailed peak.[1]

  • Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of this compound, both the ionized and non-ionized forms of the compound will coexist. This leads to inconsistent retention and peak distortion.[1][4]

  • Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase, resulting in poor peak shape.[1][2]

  • Column Degradation or Contamination: The accumulation of strongly retained sample components or the degradation of the stationary phase can create active sites that cause tailing.[1][2]

Q3: What is the estimated pKa of this compound and why is it important?

Q4: How does the mobile phase pH affect the peak shape of this compound?

A4: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds. For an acidic analyte like this compound, it is recommended to maintain the mobile phase pH at least 1.5 to 2 pH units below its pKa.[5] This ensures that the carboxylic acid group is protonated (in its neutral form), minimizing its interaction with the polar stationary phase and preventing the formation of multiple ionized species that can lead to peak tailing. A lower pH also suppresses the ionization of residual silanol groups on the column, further reducing secondary interactions.[3]

Q5: What type of HPLC column is recommended for the analysis of this compound?

A5: For the analysis of this compound, a C18 reversed-phase column is a suitable choice.[6] To minimize peak tailing, it is highly recommended to use a modern, high-purity silica column that is end-capped.[3] End-capping is a process that chemically derivatizes most of the residual silanol groups on the silica surface, reducing their potential for unwanted secondary interactions with acidic analytes.[3] A column with low silanol activity, such as a Newcrom R1, has also been reported for the analysis of this compound.[7]

Troubleshooting Guide

Systematic Approach to Troubleshooting Peak Tailing

This guide provides a logical workflow to diagnose and resolve peak tailing issues for this compound.

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_all_peaks Are all peaks in the chromatogram tailing? start->check_all_peaks sample_issue Potential Sample Issue: - Overload - Solvent Mismatch check_all_peaks->sample_issue Yes mobile_phase_issue Potential Mobile Phase Issue: - Incorrect pH - Insufficient Buffering check_all_peaks->mobile_phase_issue No, only analyte peak reduce_concentration Reduce Sample Concentration and/or Injection Volume sample_issue->reduce_concentration check_solvent Ensure Sample is Dissolved in Mobile Phase or Weaker Solvent reduce_concentration->check_solvent No Improvement end_good Peak Shape Improved reduce_concentration->end_good Improves check_solvent->end_good Improves end_bad Issue Persists: Consult Instrument Manual or Technical Support check_solvent->end_bad No Improvement adjust_ph Adjust Mobile Phase pH (2 units below pKa, e.g., pH 2.5-3.0) mobile_phase_issue->adjust_ph increase_buffer Increase Buffer Concentration (e.g., 20-50 mM) adjust_ph->increase_buffer No Improvement adjust_ph->end_good Improves column_issue Potential Column Issue: - Contamination - Degradation - Void increase_buffer->column_issue No Improvement increase_buffer->end_good Improves flush_column Flush Column with Strong Solvent column_issue->flush_column replace_column Replace with a New, End-capped C18 Column flush_column->replace_column No Improvement flush_column->end_good Improves replace_column->end_good Improves replace_column->end_bad No Improvement

Caption: A step-by-step workflow for troubleshooting HPLC peak tailing.

Potential Chemical Interactions Leading to Peak Tailing

This diagram illustrates the chemical interactions at the stationary phase surface that can cause peak tailing for this compound.

Chemical_Interactions Interactions at the Stationary Phase Surface cluster_stationary_phase Silica Stationary Phase (C18) cluster_mobile_phase Mobile Phase silanol Residual Silanol (Si-OH) c18 C18 Chains (Primary Retention) analyte_good This compound (Unionized at low pH) analyte_good->c18 Ideal Hydrophobic Interaction (Symmetrical Peak) analyte_bad This compound (Ionized at higher pH) analyte_bad->silanol Secondary Interaction (Peak Tailing)

Caption: Chemical interactions causing peak tailing of this compound.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of this compound.

Methodology:

  • Prepare Mobile Phase Stock Solutions:

    • Aqueous Phase (A): 0.1% Phosphoric Acid or Formic Acid in HPLC-grade water.[7]

    • Organic Phase (B): Acetonitrile.[7]

  • Prepare a Series of Mobile Phases with Varying pH:

    • Prepare several mobile phase compositions by adjusting the ratio of aqueous to organic phase and by using different acidic modifiers (e.g., 0.1% trifluoroacetic acid, 0.05% phosphoric acid) to achieve a pH range from 2.5 to 4.0.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the first mobile phase composition.

    • Inject a standard solution of this compound.

    • Record the chromatogram and calculate the tailing factor.

  • Iterative Testing:

    • Repeat step 3 for each prepared mobile phase, ensuring the column is thoroughly equilibrated before each injection.

  • Data Analysis:

    • Compare the tailing factors obtained with each mobile phase to identify the pH that provides the most symmetrical peak.

Protocol 2: Column Flushing to Remove Contaminants

Objective: To clean a contaminated column that may be causing peak tailing.

Methodology:

  • Disconnect the Column from the Detector: This prevents contamination of the detector cell.

  • Reverse the Column Flow Direction: This can help to dislodge particulates from the inlet frit.

  • Flushing Sequence: Flush the column with at least 20 column volumes of each of the following solvents in sequence:

    • HPLC-grade water

    • Isopropanol

    • Hexane (for non-polar contaminants)

    • Isopropanol

    • Mobile phase without buffer

  • Re-equilibration:

    • Return the column to the normal flow direction and equilibrate with the mobile phase until a stable baseline is achieved.

  • Test Column Performance:

    • Inject a standard solution of this compound to evaluate if peak shape has improved.

Quantitative Data Summary

ParameterRecommended RangeRationale
Mobile Phase pH 2.5 - 3.5To ensure this compound is in its un-ionized form and to suppress silanol activity.[3][5]
Buffer Concentration 20 - 50 mMTo maintain a stable pH and mask residual silanol interactions.[8]
Organic Modifier Acetonitrile or MethanolAcetonitrile often provides better peak shape and lower backpressure.[9]
Column Type C18, End-cappedTo minimize secondary interactions with residual silanols.[3]
Injection Volume < 5% of column dead volumeTo prevent column overload and peak distortion.[2]
Sample Solvent Mobile phase or weakerTo avoid peak distortion due to solvent mismatch.[1]

References

Navigating the Stability of Salicylamide O-acetic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Shangai, Cina - Researchers and drug development professionals working with Salicylamide O-acetic acid now have access to a comprehensive technical support center designed to address common stability and degradation challenges. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate smoother, more efficient research and development processes.

This compound, a derivative of salicylamide, presents unique stability considerations due to its ether and amide functional groups. Understanding its degradation pathways under various stress conditions is critical for developing stable pharmaceutical formulations and ensuring accurate analytical results. This guide offers insights based on established principles of drug degradation and analysis of related compounds.

Frequently Asked Questions (FAQs)

Here are answers to some of the common questions encountered during the handling and analysis of this compound.

Q1: What are the likely degradation pathways for this compound?

A1: Based on its chemical structure, the primary degradation pathways for this compound are expected to be hydrolysis of the amide and ether linkages. The amide bond, while generally more resistant to acid cleavage, can be susceptible to hydrolysis under basic conditions, yielding Salicylic acid O-acetic acid and ammonia. The ether linkage may also undergo cleavage under more strenuous acidic or basic conditions.

Q2: My sample of this compound shows a new peak in the HPLC chromatogram after storage. What could it be?

A2: A new peak likely indicates the formation of a degradation product. The most probable degradant is Salicylic acid O-acetic acid, resulting from the hydrolysis of the amide group. Another possibility is the hydrolysis of the ether linkage, which would lead to the formation of Salicylamide and glycolic acid. To confirm the identity of the new peak, techniques such as LC-MS or NMR should be employed.

Q3: How can I prevent the degradation of this compound in my experimental solutions?

A3: To minimize degradation, it is recommended to prepare solutions fresh and use them promptly. If storage is necessary, solutions should be kept at low temperatures (2-8 °C) and protected from light. The pH of the solution is a critical factor; maintaining a pH near neutral (pH 6-7) is advisable to slow down hydrolysis. For longer-term storage, consider conducting a preliminary stability study to determine the optimal pH and temperature conditions.

Q4: What are the recommended storage conditions for solid this compound?

A4: Solid this compound should be stored in a well-closed container, protected from light and moisture, at room temperature.[1] Salicylamide itself is known to be stable in the solid state under these conditions.[1]

Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas for the same sample concentration) 1. Sample degradation during analysis.2. Incompatibility with the mobile phase.1. Ensure the autosampler is cooled to prevent degradation during long analytical runs.2. Evaluate the pH of the mobile phase; a near-neutral pH may improve stability.3. Perform a forced degradation study to understand the degradation profile and select a stability-indicating method.[2][3]
Loss of parent compound concentration over time in a formulation. 1. Hydrolysis due to pH of the formulation.2. Oxidation.3. Photodegradation.1. Conduct a pH-stability profile to identify the pH of maximum stability.2. Include antioxidants in the formulation if oxidation is suspected.3. Protect the formulation from light by using amber-colored containers.[4]
Appearance of multiple unknown peaks in a forced degradation study. 1. Secondary degradation of primary degradants.2. Complex interactions with stress agents.1. Reduce the stress level (e.g., lower temperature, shorter exposure time, less concentrated acid/base) to favor the formation of primary degradants.2. Use a gradient HPLC method to ensure the separation of all degradation products.3. Employ LC-MS to identify the mass of the unknown peaks and propose their structures.

Experimental Protocols

To assist researchers in establishing the stability of this compound, the following are detailed methodologies for key experiments.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound under various stress conditions. This is a crucial step in developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 1, 2, 4, and 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 80°C for 24, 48, and 72 hours. Also, heat the stock solution at 60°C for the same durations.

    • Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for 24, 48, and 72 hours.

  • Sample Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method (e.g., C18 column with a gradient of water and acetonitrile). A photodiode array (PDA) detector is recommended to check for peak purity.

Protocol 2: pH-Stability Profile

Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., phosphate, citrate, borate buffers).

  • Sample Preparation: Prepare solutions of this compound in each buffer at a known concentration (e.g., 0.1 mg/mL).

  • Incubation: Store the solutions at a constant temperature (e.g., 40°C or 50°C) and protect them from light.

  • Time-Point Analysis: At specified time intervals (e.g., 0, 6, 12, 24, 48, and 72 hours), withdraw an aliquot from each solution and analyze it by HPLC to determine the remaining concentration of this compound.

  • Data Analysis: Plot the logarithm of the remaining concentration versus time for each pH. The degradation rate constant (k) can be calculated from the slope of the line. A plot of log(k) versus pH will reveal the pH of maximum stability (the lowest point on the curve).

Visualizing Workflows and Pathways

To further clarify experimental processes and potential degradation mechanisms, the following diagrams are provided.

G cluster_0 Forced Degradation Workflow A Prepare Stock Solution of This compound B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Prepare for Injection B->C D HPLC Analysis with PDA Detector C->D E Identify Degradation Products (LC-MS, NMR) D->E F Develop Stability-Indicating Method E->F

Caption: Workflow for a forced degradation study.

G cluster_1 Potential Hydrolytic Degradation Pathway Parent This compound Deg1 Salicylic acid O-acetic acid + NH3 Parent->Deg1 Amide Hydrolysis Deg2 Salicylamide + Glycolic acid Parent->Deg2 Ether Hydrolysis FurtherDeg Salicylic acid + Glycolic acid Deg1->FurtherDeg Ether Hydrolysis Deg2->FurtherDeg Amide Hydrolysis G cluster_2 Troubleshooting Logic for Unexpected Peaks Start Unexpected Peak Observed in HPLC Step1 Check Peak Purity with PDA Start->Step1 Step2 Is Peak Pure? Step1->Step2 Step3a Likely a Degradation Product Step2->Step3a Yes Step3b Co-elution or Impurity from Matrix Step2->Step3b No Step4a Characterize with LC-MS Step3a->Step4a Step4b Optimize HPLC Method (e.g., change gradient, pH) Step3b->Step4b

References

Technical Support Center: Synthesis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Salicylamide O-acetic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of salicylamide to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, such as chloroacetic acid, resulting in the formation of an ether linkage.[1][2][3][4][5]

Q2: What are the critical parameters to control for a successful this compound synthesis?

A2: Key parameters to control include the choice of base, solvent, reaction temperature, and the purity of starting materials. The selection of a suitable base is crucial for the efficient deprotonation of salicylamide, while the solvent can significantly influence the reaction's regioselectivity (O-alkylation vs. C-alkylation).[6][7] Reaction temperature and time are also critical for ensuring the reaction goes to completion while minimizing side reactions.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored using various analytical techniques. Thin-layer chromatography (TLC) is a simple and effective method for qualitative monitoring. For more quantitative and detailed analysis, techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to track the consumption of reactants and the formation of the product in real-time.[8][9][10][11]

Q4: What is the expected yield for this synthesis?

A4: The yield of this compound can vary depending on the specific reaction conditions and the scale of the synthesis. While laboratory syntheses can achieve yields ranging from 50% to 95%, industrial processes can see near-quantitative conversion.[12][13] Consistently low yields may indicate issues with the reaction setup or conditions, which are addressed in the troubleshooting section below.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete deprotonation of salicylamide.Use a stronger base or ensure the base is fresh and anhydrous. The pKa of the conjugate acid of the base should be significantly higher than the pKa of the phenolic proton of salicylamide.[3]
Inactive alkylating agent.Use a fresh, high-purity alkylating agent (e.g., chloroacetic acid). Consider using a more reactive halide, such as bromoacetic acid or iodoacetic acid.
Reaction temperature is too low or reaction time is too short.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or HPLC to determine the optimal endpoint.
Hydrolysis of the amide group.While the amide bond in salicylamide is relatively stable, prolonged exposure to harsh acidic or basic conditions at high temperatures could lead to some hydrolysis.[14][15] Maintain moderate reaction conditions.
Presence of Impurities (Side Products) C-alkylation instead of O-alkylation. The phenoxide ion is an ambident nucleophile and can react at the oxygen or the carbon atoms of the aromatic ring.[6][16][17]The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO favor O-alkylation. Protic solvents like water or ethanol can solvate the oxygen atom of the phenoxide, making it less available for reaction and thus favoring C-alkylation.[6]
Unreacted starting materials.This is often due to incomplete reaction. See "Low or No Product Yield" for solutions.
Formation of colored impurities.Oxidation or other side reactions can lead to colored byproducts.[18] Adding a reducing agent like sodium sulfite or sodium thiosulfate to the reaction mixture can sometimes prevent the formation of these impurities.[18]
Difficulty in Product Purification Product is an oil or does not crystallize.Ensure the pH of the aqueous solution is adjusted correctly during workup to precipitate the carboxylic acid. If the product remains oily, try trituration with a non-polar solvent or purification by column chromatography.
Product is contaminated with starting materials.Optimize the reaction to ensure full conversion. During workup, perform extractions to remove unreacted starting materials. Recrystallization is a key step for purification.[1][2]
Product is discolored.Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities.[18]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and available reagents.

Materials:

  • Salicylamide

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Chloroacetic acid

  • Solvent (e.g., Ethanol, Dimethylformamide - DMF)

  • Hydrochloric acid (HCl) for acidification

  • Deionized water

  • Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

  • Deprotonation of Salicylamide:

    • In a round-bottom flask, dissolve salicylamide in the chosen solvent (e.g., ethanol).

    • Add a stoichiometric equivalent of a strong base (e.g., NaOH or KOH) to the solution.

    • Stir the mixture at room temperature until the salicylamide is fully dissolved and the phenoxide is formed. Gentle warming may be applied if necessary.[1][2]

  • Alkylation Reaction:

    • To the solution containing the salicylamide phenoxide, add chloroacetic acid. The chloroacetic acid can be added directly as a solid or as a solution in the reaction solvent.

    • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for a period of 1-3 hours.[1][2] Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • If a solid precipitates, it may be the salt of the product. Add water to dissolve the salt.

    • Transfer the reaction mixture to a separatory funnel.

    • Acidify the aqueous solution with dilute HCl until the pH is acidic (pH ~2-3), which will precipitate the this compound.[1][2]

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent (e.g., hot water or an ethanol/water mixture) to obtain the pure product.[1][2]

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

  • Characterization:

    • Determine the melting point of the purified product.

    • Confirm the structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizing the Process

To aid in understanding the experimental workflow and the key chemical transformation, the following diagrams are provided.

experimental_workflow start Start deprotonation 1. Deprotonation Dissolve Salicylamide in solvent and add base. start->deprotonation alkylation 2. Alkylation Add Chloroacetic acid and reflux. deprotonation->alkylation workup 3. Work-up Cool, acidify, and extract with organic solvent. alkylation->workup purification 4. Purification Recrystallize the crude product. workup->purification characterization 5. Characterization Melting point, NMR, IR. purification->characterization end End Pure this compound characterization->end

Caption: General experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products salicylamide Salicylamide phenoxide Salicylamide Phenoxide salicylamide->phenoxide + Base chloroacetic_acid Chloroacetic Acid o_alkylation This compound (Desired Product) phenoxide->o_alkylation + Chloroacetic Acid (O-alkylation) c_alkylation C-alkylated side product (Impurity) phenoxide->c_alkylation + Chloroacetic Acid (C-alkylation)

Caption: Reaction pathway showing the desired O-alkylation and potential C-alkylation side reaction.

References

Technical Support Center: Synthesis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Salicylamide O-acetic acid. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism where the phenoxide ion of salicylamide acts as a nucleophile and attacks an alkyl halide, such as chloroacetic acid, to form an ether linkage.[1]

Q2: What are the most common byproducts in the synthesis of this compound?

The primary byproducts in this synthesis can be categorized as follows:

  • C-alkylation products: Instead of the desired O-alkylation, the alkylating agent may react with the aromatic ring of salicylamide, leading to the formation of isomers where the acetic acid moiety is attached to a carbon atom of the benzene ring.

  • Hydrolysis products: Salicylamide can undergo hydrolysis under either acidic or basic conditions to form salicylic acid. This can be a significant side reaction if the reaction conditions are not carefully controlled.

  • Elimination products: While less common with primary alkyl halides like chloroacetic acid, elimination reactions can occur, especially at higher temperatures, leading to the formation of unsaturated compounds.

Q3: How can I minimize the formation of C-alkylation byproducts?

The ratio of O-alkylation to C-alkylation is influenced by several factors. To favor the desired O-alkylation, consider the following:

  • Solvent Choice: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), are generally preferred as they solvate the cation of the phenoxide, leaving the oxygen atom more available for nucleophilic attack.

  • Counter-ion: The nature of the cation associated with the phenoxide can play a role. Larger cations, such as potassium (K

    +^++
    ), can sometimes favor O-alkylation over smaller cations like lithium (Li
    +^++
    ).

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor O-alkylation, as C-alkylation may have a higher activation energy.

Q4: What are the optimal conditions to prevent the hydrolysis of salicylamide?

To prevent the hydrolysis of the amide functional group in salicylamide, it is crucial to control the pH and temperature of the reaction. While a base is necessary to deprotonate the phenolic hydroxyl group, using a very strong base in high concentrations or prolonged reaction times at elevated temperatures can promote amide hydrolysis. It is recommended to use a moderately strong base, such as potassium carbonate, and to monitor the reaction progress to avoid unnecessarily long reaction times.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete deprotonation of salicylamide.Use a stronger base (e.g., sodium hydroxide instead of sodium carbonate) or ensure anhydrous conditions if using a moisture-sensitive base like sodium hydride.
Suboptimal reaction temperature or time.Systematically vary the reaction temperature and monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Competing C-alkylation reaction.Use a polar aprotic solvent (DMF, DMSO) and consider using a base with a larger cation (e.g., K(_2)CO(_3)).
Presence of Multiple Spots on TLC/Peaks in HPLC Formation of C-alkylation byproducts.Refer to the solutions for minimizing C-alkylation. Consider purification by column chromatography.
Hydrolysis of salicylamide to salicylic acid.Use milder basic conditions (weaker base, lower temperature) and shorter reaction times.
Unreacted starting materials.Ensure the correct stoichiometry of reactants and allow for sufficient reaction time.
Product is difficult to purify Presence of highly polar byproducts.Wash the crude product with a dilute acid to remove any basic impurities, followed by recrystallization from a suitable solvent system.
Oily or non-crystalline product.Try different recrystallization solvents or solvent mixtures. If the product is an oil, consider converting it to a salt for purification and then regenerating the free acid.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.

Materials:

  • Salicylamide

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve a specific molar equivalent of salicylamide in an aqueous solution of sodium hydroxide.

  • To this solution, add a slight molar excess of chloroacetic acid.

  • Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude product.

  • Collect the precipitate by vacuum filtration and wash it with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture.

Purification of Crude this compound by Recrystallization

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., ethanol/water) to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them in a vacuum oven.

Data Presentation

The following table summarizes the expected qualitative effects of varying reaction parameters on the yield and purity of this compound. This information is based on the general principles of Williamson ether synthesis.

Parameter Variation Expected Impact on Yield Expected Impact on Purity (Minimizing Byproducts)
Base Weaker (e.g., NaHCO(_3)) vs. Stronger (e.g., NaOH, NaH)Stronger bases can lead to higher yields by ensuring complete deprotonation.Stronger bases may increase the rate of hydrolysis and C-alkylation.
Solvent Protic (e.g., Ethanol) vs. Polar Aprotic (e.g., DMF)Polar aprotic solvents generally lead to faster reaction rates and higher yields.Polar aprotic solvents favor the desired O-alkylation over C-alkylation.
Temperature Lower vs. HigherHigher temperatures increase the reaction rate, potentially leading to higher yields in a shorter time.Higher temperatures can favor elimination and hydrolysis byproducts.
Reaction Time Shorter vs. LongerLonger reaction times can lead to higher conversion of starting materials.Prolonged reaction times, especially at high temperatures, can increase the formation of hydrolysis byproducts.

Visualizations

Reaction_Pathway Salicylamide Salicylamide Phenoxide Salicylamide Phenoxide Salicylamide->Phenoxide + Base - H2O Hydrolysis Salicylic Acid (Hydrolysis) Salicylamide->Hydrolysis + H2O (acid/base) Product This compound Phenoxide->Product + Chloroacetic Acid (O-alkylation) C_Alkylation C-alkylation Byproduct Phenoxide->C_Alkylation + Chloroacetic Acid (C-alkylation) Chloroacetic_acid Chloroacetic Acid

Caption: Reaction pathway for the synthesis of this compound and potential byproducts.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reaction_Conditions Review Reaction Conditions (Base, Solvent, Temp.) Start->Check_Reaction_Conditions Analyze_Byproducts Analyze Crude Product (TLC, HPLC, NMR) Check_Reaction_Conditions->Analyze_Byproducts Unreacted_SM Unreacted Starting Material? Analyze_Byproducts->Unreacted_SM Optimize_Conditions Optimize Reaction Time/Temp. Consider Stronger Base Unreacted_SM->Optimize_Conditions Yes C_Alkylation_Detected C-alkylation Detected? Unreacted_SM->C_Alkylation_Detected No Purification Purify Product (Recrystallization, Chromatography) Optimize_Conditions->Purification Change_Solvent Switch to Polar Aprotic Solvent (DMF, DMSO) C_Alkylation_Detected->Change_Solvent Yes Hydrolysis_Detected Hydrolysis Detected? C_Alkylation_Detected->Hydrolysis_Detected No Change_Solvent->Purification Milder_Conditions Use Milder Base Reduce Temperature/Time Hydrolysis_Detected->Milder_Conditions Yes Hydrolysis_Detected->Purification No Milder_Conditions->Purification

Caption: A troubleshooting workflow for optimizing the synthesis of this compound.

C_vs_O_Alkylation cluster_reactants Reactants cluster_products Products Salicylamide_phenoxide Salicylamide Phenoxide O_Alkylation O-Alkylation (Desired Product) Salicylamide_phenoxide->O_Alkylation Favored by: - Polar aprotic solvents - Larger counter-ions (K+) - Lower temperatures C_Alkylation C-Alkylation (Byproduct) Salicylamide_phenoxide->C_Alkylation Favored by: - Protic solvents - Smaller counter-ions (Li+) - Higher temperatures

Caption: Factors influencing C-alkylation versus O-alkylation in this compound synthesis.

References

Technical Support Center: Salicylamide O-acetic acid Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salicylamide O-acetic acid crystallization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the crystallization of this compound.

Disclaimer: Specific quantitative solubility data and established crystallization protocols for this compound are not extensively available in public literature. The guidance provided here is based on the known physicochemical properties of this compound, data from the closely related compound salicylamide, and established principles of organic compound crystallization. Experimental validation is crucial for process optimization.

Troubleshooting Guides (Question & Answer)

This section addresses specific problems you may encounter during your crystallization experiments with this compound.

Problem 1: No crystals are forming upon cooling.

Symptoms: The solution remains clear and homogeneous even after prolonged cooling.

Potential Causes & Solutions:

  • Insufficient Supersaturation: The concentration of this compound in the solvent may be too low to induce spontaneous nucleation.

    • Solution 1: Concentrate the Solution. Gently heat the solution to evaporate a portion of the solvent, thereby increasing the solute concentration. Allow the concentrated solution to cool again.

    • Solution 2: Reduce the Temperature. If cooling at room temperature is ineffective, try using an ice bath or a refrigerator to further decrease the solubility.

  • High Solubility in the Chosen Solvent: The compound may be too soluble in the selected solvent, even at lower temperatures.

    • Solution 1: Seeding. Introduce a tiny, pure crystal of this compound (a "seed crystal") into the solution. This provides a template for further crystal growth. If no seed crystals are available, you can sometimes create them by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod to leave a thin crystalline film, and then re-introducing the rod into the solution.[1]

    • Solution 2: Anti-Solvent Addition. While stirring, slowly add a miscible "anti-solvent" (a solvent in which this compound is insoluble) dropwise until persistent turbidity is observed. Then, add a few drops of the original solvent to redissolve the precipitate and allow the solution to cool slowly.[2]

    • Solution 3: Scratching. Gently scratch the inside surface of the flask at the air-liquid interface with a glass rod. The microscopic scratches can provide nucleation sites.[1]

Problem 2: The compound is "oiling out" instead of crystallizing.

Symptoms: A liquid, often oily or syrupy, separates from the solution instead of solid crystals.

Potential Causes & Solutions:

  • High Solute Concentration: The concentration of the compound is so high that it becomes supersaturated at a temperature above its melting point (or the melting point of a solvate).[3]

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount of additional hot solvent (10-20% more) to decrease the saturation point and then allow it to cool slowly.[1]

  • Rapid Cooling: Cooling the solution too quickly can cause the solute to come out of solution faster than it can form an ordered crystal lattice.

    • Solution: Reheat the solution to redissolve the oil and allow it to cool at a much slower rate. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can help control the cooling process.

  • Presence of Impurities: Impurities can depress the melting point of the solid and interfere with crystal lattice formation.

    • Solution 1: Purification of Starting Material. Ensure the this compound is of sufficient purity before crystallization. Consider a preliminary purification step if necessary.

    • Solution 2: Activated Charcoal Treatment. If colored impurities are present, they can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtration.[4] Use charcoal sparingly, as it can also adsorb the desired product.[1]

Problem 3: The resulting crystals are of poor quality (e.g., very fine needles, small particles, or clumps).

Symptoms: The crystals are difficult to filter, wash, and dry, which can lead to lower purity and handling issues.

Potential Causes & Solutions:

  • High Degree of Supersaturation: A very high level of supersaturation at the point of nucleation leads to the rapid formation of many small crystals rather than the slower growth of larger, more well-defined ones.

    • Solution 1: Slower Cooling. As mentioned previously, a slower cooling rate is one of the most effective ways to improve crystal quality.

    • Solution 2: Reduce Solute Concentration. Start with a slightly more dilute solution (i.e., use more solvent). While this may slightly decrease the overall yield, it can significantly improve crystal size and form.

  • Solvent Choice: The solvent has a profound impact on crystal habit.

    • Solution: Experiment with different solvents or co-solvent systems. For example, salicylamide is known to form hexagonal plates from many organic solvents but needles from water.[5] A similar solvent-dependent morphology can be expected for this compound.

Problem 4: The crystallization yield is low.

Symptoms: The amount of recovered crystalline product is significantly less than expected.

Potential Causes & Solutions:

  • Using Too Much Solvent: Dissolving the compound in an excessive amount of hot solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution before cooling.

  • Incomplete Crystallization: The cooling period may have been too short, or the final temperature not low enough to maximize precipitation.

    • Solution: After the initial cooling to room temperature, place the flask in an ice bath for at least 30 minutes to an hour to maximize the recovery of the crystalline product.

  • Premature Crystallization during Hot Filtration: If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. If crystals do form, they can be redissolved by washing with a small amount of hot solvent.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most promising solvents for the crystallization of this compound?

A1: While specific solubility data for this compound is limited, we can infer suitable solvents from its structure (an aromatic carboxylic acid with an amide group) and data on the related compound, salicylamide. An ideal solvent is one in which the compound is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[2] A systematic solvent screening is highly recommended.

Q2: How can I control the particle size and morphology of the crystals?

A2: Several factors influence crystal size and shape:

  • Cooling Rate: Slower cooling generally promotes the growth of larger, more well-defined crystals.

  • Agitation: The level of stirring can affect nucleation and growth rates. Excessive agitation can lead to smaller crystals due to secondary nucleation.

  • Solvent: As discussed, the choice of solvent can dramatically alter the crystal habit.

  • Advanced Techniques: For fine control over particle size, techniques like supercritical antisolvent (SAS) precipitation can be explored. A batch SAS process has been used to recrystallize salicylamide, reducing particle size and creating more regular shapes.

Q3: How should I deal with colored impurities in my sample?

A3: If your solution of this compound is colored, this may be due to soluble impurities. These can often be removed by adding a very small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration to remove the charcoal (and the adsorbed impurities) before allowing the solution to cool.[4]

Q4: What is polymorphism and why is it a concern for pharmaceutical compounds?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[8] Different polymorphs of the same active pharmaceutical ingredient (API) can have different physical properties, including solubility, dissolution rate, stability, and bioavailability.[8] This can impact the drug's efficacy and shelf-life. Therefore, controlling the crystallization process to consistently produce the desired polymorph is critical in drug development.

Data Presentation

Table 1: Suggested Solvents for Crystallization Screening of this compound

(Note: This table is based on the solubility of the related compound, salicylamide, and general principles. The ideal solvent for this compound must be determined experimentally.)

SolventClassBoiling Point (°C)Rationale & Potential Issues
Water Polar, Protic100Likely to have low solubility, but may require a large volume. Could be a good anti-solvent. Salicylamide forms needles in water.[5]
Ethanol Polar, Protic78Good general-purpose solvent for moderately polar compounds.
Methanol Polar, Protic65Similar to ethanol, but more volatile.
Acetone Polar, Aprotic56Salicylamide shows high solubility in acetone.[9] May require a co-solvent or very low temperatures.
Ethyl Acetate Moderately Polar77Often a good choice for recrystallization. Balances polarity and volatility.
Acetic Acid Polar, Protic118Salicylamide is soluble in acetic acid.[9] Its high boiling point can be advantageous for slow cooling but may be difficult to remove from the final product.
Toluene Nonpolar111May be suitable if the compound has lower polarity than anticipated, or as an anti-solvent with a more polar solvent.[3]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Choose a suitable solvent from your screening experiments (e.g., one that dissolves the compound when hot but not when cold).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a steam bath or hot plate) while stirring or swirling. Continue to add small portions of hot solvent until the compound just dissolves.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum on for a period, or by transferring them to a watch glass to air dry. A vacuum oven at a gentle temperature can also be used.

Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
  • Solvent Selection: Choose a pair of miscible solvents: one in which this compound is soluble (the "solvent") and one in which it is insoluble (the "anti-solvent").

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until you see persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 5-8 from the Single-Solvent Recrystallization protocol.

Visualizations

G start Start Crystallization (Cooling Solution) check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out Occurred? check_crystals->oiling_out No success Success: Collect, Wash & Dry Crystals check_crystals->success Yes poor_quality Crystal Quality Poor? (Needles/Fine Powder) oiling_out->poor_quality No oiling_out_actions Troubleshooting: 1. Reheat & Add More Solvent 2. Cool Slowly 3. Check Purity oiling_out->oiling_out_actions Yes no_crystals_actions Troubleshooting: 1. Scratch Flask 2. Add Seed Crystal 3. Add Anti-Solvent 4. Concentrate Solution poor_quality->no_crystals_actions No poor_quality_actions Troubleshooting: 1. Cool Slower 2. Use More Dilute Solution 3. Try Different Solvent poor_quality->poor_quality_actions Yes no_crystals_actions->start Retry oiling_out_actions->start Retry poor_quality_actions->start Retry

Caption: Troubleshooting workflow for this compound crystallization.

G cluster_params Experimental Parameters cluster_outcomes Crystallization Outcomes param_solvent Solvent Choice (Polarity, H-bonding) outcome_yield Yield param_solvent->outcome_yield outcome_purity Purity param_solvent->outcome_purity outcome_size Crystal Size & Habit param_solvent->outcome_size outcome_poly Polymorph param_solvent->outcome_poly param_temp Temperature Profile (Initial & Final T) param_temp->outcome_yield param_temp->outcome_purity param_cooling Cooling Rate (Slow vs. Fast) param_cooling->outcome_purity param_cooling->outcome_size param_cooling->outcome_poly param_conc Concentration (Supersaturation) param_conc->outcome_yield param_conc->outcome_purity param_conc->outcome_size

Caption: Relationship between experimental parameters and crystallization outcomes.

References

Enhancing the resolution of Salicylamide O-acetic acid in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Salicylamide O-acetic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution and overall quality of their chromatographic results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for HPLC analysis of this compound?

A well-defined starting point is crucial for method development. For this compound and its related substances, a reverse-phase HPLC (RP-HPLC) method is typically employed. The initial conditions can be optimized based on the specific requirements of the analysis, such as the separation of impurities or degradation products.

Table 1: Recommended Initial HPLC Method Parameters

ParameterRecommended ConditionNotes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column is a good starting point. End-capped columns are preferred to minimize peak tailing.[1][2]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in WaterAcidifying the mobile phase is critical for good peak shape. Formic acid is suitable for MS-compatible methods.
Mobile Phase B Acetonitrile (MeCN) or Methanol (MeOH)Acetonitrile often provides better selectivity for polar compounds.
Gradient/Isocratic Isocratic or GradientStart with an isocratic elution (e.g., 60:40 A:B) and switch to a gradient if necessary to resolve impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CMaintaining a constant temperature improves retention time reproducibility.[3]
Detection Wavelength ~235 nm or ~302 nmSalicylamide and its derivatives show strong UV absorbance at these wavelengths.[4] A DAD detector can be used to screen for the optimal wavelength.
Injection Volume 5 - 20 µLKeep the injection volume low to prevent column overload.[5]

Q2: The chromatographic peak for this compound is exhibiting significant tailing. What are the causes and how can I fix it?

Peak tailing is a common issue that can compromise resolution and quantification.[5] It typically occurs when an analyte interacts with the stationary phase through multiple mechanisms.[6] The primary causes for acidic compounds like this compound involve interactions with active silanol groups on the silica-based column packing.[6][7]

Table 2: Troubleshooting Guide for Peak Tailing

Potential CauseRecommended Solution(s)
Secondary Silanol Interactions Lower Mobile Phase pH: Add an acidifier (e.g., 0.1% TFA, formic, or phosphoric acid) to the mobile phase to bring the pH to ~2.5-3. This suppresses the ionization of silanol groups, minimizing unwanted interactions.[2][5] Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer exposed silanol groups.[2] Add a Competing Base (Legacy): Adding a small amount of an amine like triethylamine (TEA) can mask silanol sites, though this approach is less common with modern columns.[7]
Column Overload Reduce Sample Concentration: Dilute the sample to ensure the amount of analyte injected does not saturate the stationary phase.[2][5] Decrease Injection Volume: Injecting a smaller volume can prevent band broadening and peak shape distortion.[2]
Column Degradation or Contamination Check for Voids: A void at the column inlet can cause peak distortion. If suspected, reversing and washing the column with a strong solvent may help.[5] Blocked Frit: Debris from the sample or system can block the inlet frit. Backflushing the column can sometimes resolve this issue.[8] Regenerate or Replace Column: If performance does not improve after washing, the column may be degraded and require replacement.[2]
Extra-Column Effects Minimize Tubing Length/ID: Ensure the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce band broadening.[2][7] Check Fittings: Poorly made connections can introduce dead volume, leading to peak distortion.

Below is a workflow to systematically troubleshoot peak tailing.

G start Peak Tailing Observed check_one_peak Does it affect one or all peaks? start->check_one_peak one_peak_path Chemical or Column-Specific Issue check_one_peak->one_peak_path One Peak all_peaks_path System-Level or Column Inlet Issue check_one_peak->all_peaks_path All Peaks check_silanol Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) one_peak_path->check_silanol check_frit Backflush Column to Clear Frit all_peaks_path->check_frit check_overload Reduce Sample Concentration or Injection Volume check_silanol->check_overload check_column_type Use High-Purity, End-Capped Column check_overload->check_column_type solved Problem Resolved check_column_type->solved check_void Inspect for Column Void check_frit->check_void check_extra_column Check Tubing/Fittings for Dead Volume check_void->check_extra_column replace_column Replace Column check_void->replace_column check_extra_column->solved replace_column->solved

Caption: Troubleshooting workflow for peak tailing.

Q3: How can the resolution be improved between this compound and its potential impurities, like salicylic acid?

Improving resolution requires optimizing the selectivity (α), efficiency (N), and retention factor (k) of the separation. The most significant gains in resolution are often achieved by adjusting selectivity, which alters the relative spacing between peaks.[9][10]

Key strategies include:

  • Optimize Mobile Phase pH: The ionization state of this compound (an acid) and its potential impurities can be manipulated by adjusting the mobile phase pH. Operating at a pH near the pKa of the analytes can cause significant changes in retention and may improve selectivity.[9]

  • Vary Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to different solvent-analyte interactions.

  • Change Stationary Phase: If optimizing the mobile phase is insufficient, trying a different column chemistry (e.g., Phenyl, Cyano, or a different C18 phase) can provide a different selectivity profile.[10]

  • Adjust Temperature: Lowering or increasing the column temperature can affect the retention of analytes differently, sometimes improving resolution.

The diagram below illustrates the logical relationships in optimizing chromatographic selectivity.

G goal Goal: Improve Resolution selectivity Optimize Selectivity (α) goal->selectivity param1 Mobile Phase pH selectivity->param1 param2 Organic Modifier (MeCN vs. MeOH) selectivity->param2 param3 Stationary Phase (e.g., C18, Phenyl) selectivity->param3 param4 Temperature selectivity->param4

Caption: Key parameters for optimizing chromatographic selectivity.

Q4: Why is a forced degradation study necessary for my method, and how do I perform one?

A forced degradation or stress study is essential for developing a stability-indicating analytical method.[11] Its purpose is to intentionally degrade the drug substance under harsh conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products.[11][12] By analyzing the stressed samples, you can ensure that the chromatographic method separates the main analyte peak (this compound) from all generated degradants, thus proving the method's specificity.[3][12]

The study helps to:

  • Establish degradation pathways.[11]

  • Identify likely degradation products.[11]

  • Demonstrate the specificity of the method.[12]

  • Understand the intrinsic stability of the molecule.[11]

G start Prepare Stock Solution of This compound stress_conditions Expose to Stress Conditions (Separate Aliquots) start->stress_conditions acid Acid Hydrolysis (e.g., 0.1N HCl, heat) stress_conditions->acid base Base Hydrolysis (e.g., 0.1N NaOH, heat) stress_conditions->base oxidation Oxidation (e.g., 3% H2O2) stress_conditions->oxidation thermal Thermal (e.g., 80°C) stress_conditions->thermal photo Photolytic (UV/Vis Light) stress_conditions->photo analyze Analyze Stressed Samples using HPLC Method acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze evaluate Evaluate Peak Purity & Resolution from Degradants analyze->evaluate pass Method is Stability-Indicating evaluate->pass Pass fail Optimize Method to Improve Resolution evaluate->fail Fail fail->analyze

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: General RP-HPLC Method for this compound

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.

1. Equipment and Materials

  • High-Performance Liquid Chromatography (HPLC) system with UV or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance, volumetric flasks, pipettes.

  • HPLC-grade Acetonitrile (MeCN).

  • HPLC-grade water.

  • Phosphoric acid or Formic acid.

  • This compound reference standard.

2. Reagent Preparation

  • Mobile Phase A: In a 1000 mL volumetric flask, add 1.0 mL of phosphoric acid (or formic acid) to HPLC-grade water and bring to volume. Filter and degas.

  • Mobile Phase B: HPLC-grade Acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 60:40 v/v ratio.

3. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution: Prepare the sample to a target concentration of approximately 100 µg/mL using the diluent. Filter through a 0.45 µm syringe filter before analysis if particulates are present.

4. Chromatographic Conditions

  • Set up the HPLC system according to the parameters outlined in Table 1 .

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

5. Procedure

  • Inject a blank (diluent) to ensure the baseline is clean.

  • Perform at least five replicate injections of the standard solution to check for system suitability (e.g., %RSD of peak area < 2.0%, tailing factor < 2.0).

  • Inject the sample solutions for analysis.

  • Quantify the amount of this compound by comparing the peak area from the sample to the peak area from the standard.

References

Technical Support Center: HPLC Analysis of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) for the analysis of Salicylamide O-acetic acid. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the HPLC analysis of this compound?

A1: The primary challenge in the HPLC analysis of this compound lies in controlling its ionization state to achieve optimal retention, peak shape, and selectivity. As a carboxylic acid, the pH of the mobile phase will significantly impact its retention time and peak symmetry.

Q2: What is the pKa of this compound and why is it important for HPLC analysis?

Q3: What are the common issues encountered when analyzing this compound by HPLC?

A3: Common issues include:

  • Peak tailing: This is often caused by secondary interactions between the ionized analyte and the stationary phase.

  • Poor retention: If the mobile phase pH is significantly above the pKa, the analyte will be in its ionized, more polar form, leading to reduced retention on a reversed-phase column.

  • Split peaks: This can occur if the mobile phase pH is too close to the analyte's pKa, causing the presence of both ionized and non-ionized forms.

  • Irreproducible retention times: Fluctuations in mobile phase pH can lead to shifts in retention time.

Q4: Which type of HPLC column is suitable for the analysis of this compound?

A4: A reversed-phase C18 or C8 column is typically suitable for the analysis of this compound.

Troubleshooting Guides

Issue: Peak Tailing

Peak tailing is a common problem when analyzing acidic compounds like this compound. It is characterized by an asymmetrical peak with a trailing edge.

Potential Causes and Solutions:

CauseSolution
Analyte Ionization The primary cause of peak tailing for acidic compounds is often the interaction of the ionized form with the stationary phase. To suppress ionization, lower the mobile phase pH to at least 2 units below the pKa of this compound (estimated around pH 3). Aim for a mobile phase pH of ≤ 2.5.
Secondary Interactions Residual silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing. Using a low-pH mobile phase with a suitable buffer can help to suppress these interactions.
Column Overload Injecting too much sample can lead to peak distortion. Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase Buffer An unbuffered or inadequately buffered mobile phase can lead to pH shifts on the column, causing peak tailing. Use a buffer with a pKa close to the desired mobile phase pH and at a sufficient concentration (typically 10-50 mM).
Issue: Poor or No Retention

If this compound is eluting too early, at or near the void volume, it indicates insufficient retention on the column.

Potential Causes and Solutions:

CauseSolution
High Mobile Phase pH If the mobile phase pH is well above the pKa of the carboxylic acid group, the analyte will be fully ionized and highly polar, resulting in poor retention on a non-polar stationary phase. Lower the pH of the mobile phase to suppress ionization and increase retention.
High Organic Content in Mobile Phase A high percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease retention. Reduce the organic solvent concentration.
Incorrect Column Choice While C18 and C8 are generally suitable, for highly polar compounds, a polar-endcapped or embedded polar group column might provide better retention.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for this compound Analysis

This protocol describes the preparation of a buffered mobile phase at a low pH suitable for the analysis of this compound.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol

  • Phosphoric acid or Formic acid

  • pH meter

  • Sterile filters (0.45 µm or 0.22 µm)

Procedure:

  • Aqueous Phase Preparation:

    • To a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water.

    • Carefully add a small amount of acid (e.g., phosphoric acid or formic acid) to the water.

    • Monitor the pH of the solution using a calibrated pH meter.

    • Continue adding acid dropwise until the desired pH (e.g., 2.5) is reached.

    • Bring the final volume to 1 L with HPLC-grade water and mix thoroughly.

    • Filter the aqueous buffer through a 0.45 µm or 0.22 µm filter to remove any particulate matter.

  • Mobile Phase Preparation:

    • Prepare the desired mobile phase composition by mixing the prepared aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic).

    • Degas the mobile phase using sonication or vacuum filtration before use.

Protocol 2: HPLC Method for this compound

This is a general starting method that may require further optimization.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (adjust ratio for optimal retention, e.g., 30:70 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 230 nm

  • Column Temperature: 30 °C

Visualization

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues encountered during the analysis of this compound.

HPLC_Troubleshooting_Workflow start Start HPLC Analysis check_peak_shape Assess Peak Shape start->check_peak_shape check_retention Assess Retention Time check_peak_shape->check_retention Symmetrical peak_tailing Peak Tailing Observed check_peak_shape->peak_tailing Tailing good_chromatogram Acceptable Chromatogram check_retention->good_chromatogram Acceptable poor_retention Poor Retention Observed check_retention->poor_retention Too Low adjust_ph Lower Mobile Phase pH (e.g., to 2.5) peak_tailing->adjust_ph poor_retention->adjust_ph reduce_organic Decrease Organic Solvent % adjust_ph->reduce_organic check_buffer Ensure Adequate Buffering (10-50 mM) adjust_ph->check_buffer reduce_organic->start Re-inject reduce_sample_load Reduce Injection Volume/ Concentration check_buffer->reduce_sample_load reduce_sample_load->start Re-inject

Caption: Troubleshooting workflow for this compound HPLC analysis.

Preventing degradation of Salicylamide O-acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of Salicylamide O-acetic acid in solution. The information is based on the chemical structure of the molecule and established principles of pharmaceutical stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key functional groups?

This compound (2-(2-carbamoylphenoxy)acetic acid) is a derivative of salicylamide.[1][2] Its structure contains three key functional groups that can influence its stability in solution: a primary amide, an ether linkage, and a carboxylic acid. Understanding the reactivity of these groups is essential for preventing degradation.

Q2: What are the most likely degradation pathways for this compound in solution?

Based on its functional groups, the two primary degradation pathways are likely hydrolysis of the amide bond and cleavage of the ether linkage.[3][4][5]

  • Amide Hydrolysis: This reaction would break down this compound into 2-(carboxymethoxy)benzoic acid and ammonia. This can be catalyzed by acidic or basic conditions.[6]

  • Ether Hydrolysis: Cleavage of the ether bond would yield salicylic acid and glycolic acid. This is particularly a concern under acidic conditions.[4][5]

Q3: Which environmental factors have the most significant impact on the stability of this compound?

The stability of this compound in solution is likely affected by several factors:

  • pH: The pH of the solution is a critical factor.[7] Extreme acidic or basic conditions can catalyze the hydrolysis of both the amide and ether functional groups.[4][7]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation reactions.[8][9]

  • Oxidizing Agents: The presence of oxidizing agents could potentially lead to degradation.

Q4: How can I monitor the degradation of this compound in my experiments?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach.[11][12] Such a method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time. UV-Vis spectrophotometry can also be used for concentration measurements, but may not distinguish between the parent compound and its degradants if they have overlapping absorption spectra.[13][14]

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues related to the degradation of this compound in solution.

Problem: I am observing a rapid loss of my compound in solution.

Possible Cause Troubleshooting Steps
Inappropriate pH 1. Measure the pH of your solution. 2. Adjust the pH to a more neutral range (e.g., pH 4-7), if your experimental conditions allow. The optimal pH for stability should be determined experimentally.[7] 3. Utilize a suitable buffer system to maintain a constant pH.
High Temperature 1. Store stock solutions and experimental samples at a lower temperature (e.g., 2-8°C). 2. Minimize the time that solutions are exposed to elevated temperatures during experiments.
Light Exposure 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Conduct experiments under low-light conditions if possible.
Presence of Contaminants 1. Ensure high purity of the solvent and all other reagents. 2. Use freshly prepared solutions.

Problem: I am seeing unexpected peaks in my chromatogram.

Possible Cause Troubleshooting Steps
Degradation Products 1. The new peaks could correspond to degradation products such as 2-(carboxymethoxy)benzoic acid or salicylic acid. 2. Perform a forced degradation study (see Experimental Protocols) to intentionally generate degradation products and confirm their retention times.
Solvent or Reagent Impurities 1. Analyze a blank sample (solvent and all reagents without this compound) to check for interfering peaks.

Data Presentation

The following tables present hypothetical data to illustrate the influence of pH and temperature on the degradation of this compound. This data is for illustrative purposes only and should be confirmed experimentally.

Table 1: Hypothetical pH-Rate Profile for this compound Degradation at 25°C

pHApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.00.0858.2
4.00.01546.2
6.00.01069.3
8.00.04515.4
10.00.1504.6

Table 2: Hypothetical Temperature Dependence of this compound Degradation at pH 6.0

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
40.002346.5
250.01069.3
400.04515.4

Mandatory Visualizations

cluster_0 Potential Degradation Pathways Salicylamide_O_acetic_acid This compound Amide_Hydrolysis Amide Hydrolysis (Acid or Base Catalyzed) Salicylamide_O_acetic_acid->Amide_Hydrolysis Ether_Hydrolysis Ether Hydrolysis (Acid Catalyzed) Salicylamide_O_acetic_acid->Ether_Hydrolysis Degradant_1 2-(carboxymethoxy)benzoic acid + Ammonia Amide_Hydrolysis->Degradant_1 Degradant_2 Salicylic acid + Glycolic acid Ether_Hydrolysis->Degradant_2

Caption: Potential degradation pathways of this compound.

cluster_1 Troubleshooting Workflow for Solution Instability Start Compound Degradation Observed Check_pH Is pH at an extreme (e.g., <3 or >9)? Start->Check_pH Adjust_pH Adjust to neutral pH (4-7) and use a buffer Check_pH->Adjust_pH Yes Check_Temp Is solution stored at elevated temperature? Check_pH->Check_Temp No Adjust_pH->Check_Temp Store_Cold Store at 2-8°C Check_Temp->Store_Cold Yes Check_Light Is solution exposed to light? Check_Temp->Check_Light No Store_Cold->Check_Light Protect_Light Use amber vials or foil Check_Light->Protect_Light Yes Re-evaluate Re-evaluate Stability Check_Light->Re-evaluate No Protect_Light->Re-evaluate

Caption: Troubleshooting workflow for solution instability.

cluster_2 Forced Degradation Experimental Workflow Prepare_Stock Prepare Stock Solution of Compound Stress_Conditions Expose Aliquots to Stress Conditions: - Acid (e.g., 0.1M HCl) - Base (e.g., 0.1M NaOH) - Oxidative (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (ICH Q1B) Prepare_Stock->Stress_Conditions Neutralize_Analyze Neutralize (if needed) and Analyze Samples by HPLC at Time Points Stress_Conditions->Neutralize_Analyze Identify_Degradants Identify Degradation Products (e.g., LC-MS) Neutralize_Analyze->Identify_Degradants Develop_Method Develop Stability- Indicating Method Identify_Degradants->Develop_Method

Caption: Forced degradation experimental workflow.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter, volumetric flasks, pipettes

  • HPLC system with UV detector

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at room temperature and/or heat at 60°C. Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Take samples at various time points. Neutralize samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature and protect from light. Take samples at various time points.

  • Thermal Degradation: Store an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 60°C). Take samples at various time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution to light according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

  • Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and the profile of degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Materials:

  • Forced degradation samples from Protocol 1

  • HPLC system with a photodiode array (PDA) or UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Phosphate or acetate buffer (HPLC grade)

Procedure:

  • Initial Method Conditions:

    • Mobile Phase: Start with a gradient of Buffer (e.g., 20 mM potassium phosphate, pH 3.0) and Acetonitrile. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Method Optimization:

    • Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to see all potential degradation products.

    • Adjust the gradient slope, pH of the aqueous mobile phase, and organic modifier to achieve adequate resolution (>1.5) between the parent peak and all degradant peaks.

  • Method Validation:

    • Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is demonstrated by showing that the parent peak is free from interference from degradants (peak purity analysis using a PDA detector is recommended).

References

Validation & Comparative

A Comparative Guide to the Anti-inflammatory Effects of Salicylamide O-acetic acid and Aspirin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-inflammatory properties of Salicylamide O-acetic acid and the well-established non-steroidal anti-inflammatory drug (NSAID), aspirin. The information is curated from experimental data to facilitate an objective evaluation of their mechanisms and potential therapeutic applications.

Executive Summary

Both this compound and aspirin belong to the salicylate family of drugs and exhibit anti-inflammatory effects. Aspirin, a cornerstone of anti-inflammatory therapy, primarily acts through the irreversible inhibition of cyclooxygenase (COX) enzymes. Salicylamide and its derivatives, including this compound, are also known to possess anti-inflammatory properties, which are believed to be mediated, at least in part, through reversible COX inhibition. Emerging evidence also points to the modulation of other inflammatory pathways, such as the NF-κB signaling cascade, by both aspirin and other salicylates.

This guide presents available quantitative data on the anti-inflammatory potency of both compounds, details the experimental protocols used to evaluate their effects, and provides visual representations of the key signaling pathways involved in their mechanism of action. It is important to note that direct comparative studies with quantitative data for this compound against aspirin are limited in the currently available literature.

Data Presentation

The following tables summarize the available quantitative data for the anti-inflammatory effects of aspirin. Due to the lack of direct comparative studies, corresponding quantitative data for this compound could not be included.

Table 1: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

CompoundAdministration RouteDosePaw Edema Inhibition (%)ED₅₀Reference
AspirinIntraperitoneal (i.p.)100 mg/kg>50% (late phase)>555 µmol/kg (late phase)[1]
AspirinOral (p.o.)100 mg/kg47.2 ± 3.8% (late phase)-[1]

Table 2: In Vitro Cyclooxygenase (COX) Inhibition

CompoundEnzymeIC₅₀Reference
AspirinCOX-11.3 ± 0.5 µM (in platelets)[2]
AspirinCOX-13.57 µM (in chondrocytes)[3]
AspirinCOX-2~50 µM[4]
AspirinCOX-229.3 µM (in chondrocytes)[3]

Mechanism of Action

Aspirin

Aspirin's primary mechanism of anti-inflammatory action is the irreversible acetylation of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[5] This acetylation blocks the active site of the enzymes, preventing the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Beyond COX inhibition, aspirin and its primary metabolite, salicylic acid, have been shown to exert anti-inflammatory effects through other pathways. Notably, they can inhibit the activation of the nuclear factor-kappa B (NF-κB) transcription factor.[6][7] NF-κB is a critical regulator of the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6]

This compound

While direct studies on this compound are limited, the mechanism of action of salicylamide, its parent compound, involves the reversible inhibition of COX enzymes . This reversible action is a key differentiator from aspirin's irreversible inhibition. Like other salicylates, it is plausible that this compound also modulates the NF-κB signaling pathway , contributing to its anti-inflammatory effects. Further research is required to fully elucidate the specific molecular targets and mechanisms of this compound.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by aspirin and potentially by this compound.

COX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1_2 COX-1 / COX-2 Arachidonic_Acid->COX1_2 Prostaglandins Prostaglandins COX1_2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation Aspirin Aspirin (Irreversible Inhibition) Aspirin->COX1_2 Salicylamide_OAA This compound (Reversible Inhibition) Salicylamide_OAA->COX1_2

Caption: Cyclooxygenase (COX) Pathway Inhibition.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active NF-κB (p50/p65) NFkB_inactive->NFkB_active Translocation Aspirin_Salicylate Aspirin / Salicylates Aspirin_Salicylate->IKK Inhibition Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression

Caption: NF-κB Signaling Pathway Modulation.

Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-inflammatory effects of compounds like this compound and aspirin.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard method for evaluating acute inflammation.

Workflow:

Carrageenan_Workflow Animal_Grouping 1. Animal Grouping (e.g., Rats or Mice) Drug_Administration 2. Administration of Test Compound or Vehicle Animal_Grouping->Drug_Administration Carrageenan_Injection 3. Subplantar Injection of Carrageenan Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement 4. Paw Volume Measurement at Timed Intervals Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 5. Calculation of Paw Edema Inhibition Paw_Volume_Measurement->Data_Analysis

Caption: Carrageenan-Induced Paw Edema Workflow.

Detailed Methodology:

  • Animals: Male Wistar rats or Swiss albino mice are typically used.

  • Grouping: Animals are divided into control (vehicle), standard (e.g., aspirin), and test compound groups.

  • Drug Administration: The test compound, standard drug, or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a predetermined time before the carrageenan injection.

  • Induction of Edema: A 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Workflow:

COX_Assay_Workflow Enzyme_Prep 1. Prepare Purified COX-1 or COX-2 Enzyme Incubation 2. Incubate Enzyme with Test Compound or Vehicle Enzyme_Prep->Incubation Add_Substrate 3. Add Arachidonic Acid (Substrate) Incubation->Add_Substrate Reaction_Termination 4. Terminate Reaction Add_Substrate->Reaction_Termination PGE2_Quantification 5. Quantify Prostaglandin E₂ (PGE₂) Production (e.g., by ELISA) Reaction_Termination->PGE2_Quantification IC50_Calculation 6. Calculate IC₅₀ Value PGE2_Quantification->IC50_Calculation

Caption: In Vitro COX Inhibition Assay Workflow.

Detailed Methodology:

  • Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.

  • Incubation: The enzyme is pre-incubated with various concentrations of the test compound or vehicle in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a specific incubation period, the reaction is stopped.

  • Quantification: The amount of prostaglandin E₂ (PGE₂), a major product of the COX reaction, is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA).

  • Calculation: The concentration of the test compound that causes 50% inhibition of PGE₂ production (IC₅₀) is determined.

NF-κB Activation Assay

This assay is used to assess the effect of a compound on the activation of the NF-κB signaling pathway.

Workflow:

NFkB_Assay_Workflow Cell_Culture 1. Culture Cells (e.g., Macrophages) Pre-treatment 2. Pre-treat with Test Compound Cell_Culture->Pre-treatment Stimulation 3. Stimulate with Inducer (e.g., LPS) Pre-treatment->Stimulation Cell_Lysis 4. Cell Lysis and Nuclear/Cytoplasmic Fractionation Stimulation->Cell_Lysis Western_Blot 5. Western Blot for p65, IκBα, etc. Cell_Lysis->Western_Blot Analysis 6. Analyze Protein Levels and Phosphorylation Western_Blot->Analysis

Caption: NF-κB Activation Assay Workflow.

Detailed Methodology:

  • Cell Culture: A suitable cell line, such as RAW 264.7 macrophages, is cultured.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.

  • Stimulation: NF-κB activation is induced by adding a stimulant, such as lipopolysaccharide (LPS).

  • Cell Lysis and Fractionation: Cells are lysed, and nuclear and cytoplasmic fractions are separated.

  • Western Blotting: The protein levels and phosphorylation status of key components of the NF-κB pathway (e.g., p65 subunit, IκBα) in the different cellular fractions are analyzed by Western blotting.

  • Analysis: A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB activation. The inhibitory effect of the test compound is determined by observing the reversal of these changes.

Conclusion

Aspirin is a well-characterized anti-inflammatory agent with a primary mechanism of irreversible COX inhibition, supplemented by its ability to modulate the NF-κB signaling pathway. This compound, as a derivative of salicylamide, is expected to share the property of reversible COX inhibition and may also influence NF-κB signaling.

While the available data for aspirin provides a solid benchmark for its anti-inflammatory potency, the lack of direct comparative studies for this compound makes a quantitative comparison challenging. Future research directly comparing the in vivo and in vitro anti-inflammatory effects of this compound and aspirin is warranted to fully understand their relative therapeutic potential. Such studies would be invaluable for drug development professionals seeking to identify novel anti-inflammatory agents with potentially improved efficacy and safety profiles.

References

Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Salicylamide O-Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salicylamide O-acetic acid derivatives have emerged as a promising class of compounds with a diverse range of therapeutic applications, notably in the fields of oncology and inflammation. This guide provides a comprehensive comparison of their structure-activity relationships (SAR), supported by experimental data, to aid in the rational design of more potent and selective drug candidates. We delve into their anticancer and anti-inflammatory properties, detailing the key structural modifications that influence their biological activity.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant body of research has focused on the development of this compound derivatives as potent anticancer agents. A key mechanism of action for many of these compounds is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical mediator of tumor cell proliferation, survival, and metastasis.

Comparative Anticancer Potency

The anticancer efficacy of various O-alkylamino-tethered salicylamide derivatives has been evaluated against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.

Compound IDLinkerR1R2Cell LineIC50 (µM)[1]
9a L-LeucineHBocMDA-MB-2313.38 ± 0.37
15a (S)-sec-ButylHBocMDA-MB-2314.02
15b (S)-sec-ButylHHMDA-MB-2316.18
16b L-PhenylalanineHHMDA-MB-2317.97
30b 4-O-piperidinylHHMDA-MB-2312.32
31a L-Leucine3',4'-di-FBocMDA-MB-2313.72
9a L-LeucineHBocMCF-10A> 60

Key Findings:

  • Compound 9a demonstrated potent activity against the triple-negative breast cancer cell line MDA-MB-231 while exhibiting low toxicity towards the non-tumorigenic breast epithelial cell line MCF-10A, indicating a favorable therapeutic window.[1]

  • The nature of the amino acid linker and the presence of a Boc protecting group on the terminal amine significantly influence the anticancer activity.[1]

  • Substitution on the anilide ring, such as with fluorine atoms, also modulates the inhibitory potency.[1]

STAT3 Signaling Pathway Inhibition

The anticancer effects of these derivatives are directly linked to their ability to suppress the STAT3 signaling pathway.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Dimer STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene Target Gene Expression (Proliferation, Survival, Angiogenesis) Nucleus->Gene Transcription Inhibitor Salicylamide O-Acetic Acid Derivative Inhibitor->JAK Inhibition

Inhibition of the STAT3 Signaling Pathway

Western blot analysis has confirmed that compounds like 9a effectively suppress the phosphorylation of STAT3 at Tyr-705 in a dose-dependent manner, without affecting the total STAT3 expression.[1] This inhibition of STAT3 activation leads to the downregulation of target genes involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells.

Anti-inflammatory and Analgesic Activities: Modulating the Cyclooxygenase (COX) Pathway

Salicylamide and its derivatives have long been recognized for their anti-inflammatory and analgesic properties, which are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes. These enzymes are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Comparative Anti-inflammatory and Analgesic Efficacy

While specific quantitative data for a broad range of this compound derivatives is still emerging, studies on structurally related O-substituted salicylamides and their hydrazides have shown promising results. Several derivatives have demonstrated superior anti-inflammatory and analgesic activity compared to the parent salicylamide, with the added benefit of reduced ulcerogenic effects.[2][3]

Compound TypeActivity EnhancementUlcerogenic Effect
Salicylamidoacetyl sulfonamidesMore effective than salicylamideVariably lowered[2]
Salicylamido acetic acid hydrazide derivativesSuperior to salicylamideLowered[3]
Cyclooxygenase (COX) Pathway and Inhibition

The anti-inflammatory action of these derivatives is rooted in their ability to interfere with the arachidonic acid cascade by inhibiting COX enzymes.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA Hydrolysis COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Salicylamide O-Acetic Acid Derivative Inhibitor->COX Inhibition

Inhibition of the Cyclooxygenase (COX) Pathway

By inhibiting COX-1 and/or COX-2, these derivatives reduce the production of prostaglandins, thereby alleviating the symptoms of inflammation and pain. The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is intricately linked to their chemical structure. The following diagram illustrates the key SAR findings for both anticancer and anti-inflammatory activities.

SAR_Logic cluster_core Core Scaffold cluster_anticancer Anticancer Activity (STAT3 Inhibition) cluster_antiinflammatory Anti-inflammatory Activity (COX Inhibition) Core This compound Alkylamino O-Alkylamino Tether (Increases Potency) Core->Alkylamino Hydrazide Hydrazide/Hydrazone Moiety (Increases Potency) Core->Hydrazide Sulfonamide Sulfonamide Group (Enhances Activity) Core->Sulfonamide AminoAcid Amino Acid Linker (Modulates Potency) Alkylamino->AminoAcid Boc Terminal Boc Group (Can Increase Potency) AminoAcid->Boc AnilideSub Anilide Substitution (e.g., F, Cl) (Modulates Potency) AminoAcid->AnilideSub Heterocycles Heterocyclic Rings (Variable Effects) Hydrazide->Heterocycles MTT_Workflow Start Seed cancer cells in 96-well plates Treat Treat cells with varying concentrations of test compounds Start->Treat Incubate1 Incubate for 48-72 hours Treat->Incubate1 AddMTT Add MTT solution to each well Incubate1->AddMTT Incubate2 Incubate for 4 hours AddMTT->Incubate2 Solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals Incubate2->Solubilize Measure Measure absorbance at 570 nm Solubilize->Measure Calculate Calculate IC50 values Measure->Calculate Western_Blot_Workflow Start Treat cells with test compounds Lyse Lyse cells to extract proteins Start->Lyse Quantify Quantify protein concentration (e.g., BCA assay) Lyse->Quantify Separate Separate proteins by SDS-PAGE Quantify->Separate Transfer Transfer proteins to a PVDF membrane Separate->Transfer Block Block the membrane with BSA or milk Transfer->Block IncubatePrimary Incubate with primary antibodies (anti-p-STAT3, anti-STAT3) Block->IncubatePrimary IncubateSecondary Incubate with HRP-conjugated secondary antibodies IncubatePrimary->IncubateSecondary Detect Detect chemiluminescence IncubateSecondary->Detect Analyze Analyze band intensity Detect->Analyze

References

A Comparative Guide to Validating HPLC Methods for Salicylamide O-acetic acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Salicylamide O-acetic acid. Due to the limited availability of a comprehensive, publicly validated HPLC method specifically for this compound, this document outlines a proposed HPLC method based on available data and presents a comparative analysis with validated methods for the closely related compounds, salicylamide and salicylic acid. This information will serve as a valuable resource for developing and validating a robust analytical method.

Additionally, this guide explores alternative analytical techniques, such as spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS), providing a broader perspective on available quantification methodologies.

Proposed HPLC Method for this compound

Based on available information, a reverse-phase HPLC method is suitable for the analysis of this compound.[1] The following chromatographic conditions are proposed as a starting point for method development and validation.

Table 1: Proposed HPLC Parameters for this compound Analysis

ParameterProposed Condition
Column Newcrom R1, or a similar reverse-phase column
Mobile Phase Acetonitrile (MeCN) and water with a phosphoric acid modifier. For MS compatibility, formic acid can be used.[1]
Detection UV Spectrophotometry (Wavelength to be optimized)
Flow Rate To be optimized
Injection Volume To be optimized
Temperature Ambient or controlled (e.g., 30°C)

Comparative Analysis of Validated HPLC Methods for Related Compounds

The validation of an HPLC method ensures its suitability for the intended purpose. Key validation parameters, as stipulated by the International Council for Harmonisation (ICH) guidelines, include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The following tables summarize the performance of validated HPLC methods for salicylamide and salicylic acid, which can be used as a benchmark for the validation of a method for this compound.

Validated HPLC Method for Salicylamide

A stability-indicating HPLC method has been developed for the determination of salicylamide.[2]

Table 2: Performance Data of a Validated HPLC Method for Salicylamide

Validation ParameterResult
Linearity Range 1-50 μg/ml[3]
Correlation Coefficient (r²) ≥ 0.99[3]
Accuracy (% Recovery) 99.52%[3]
Precision (RSD %) < 1.0% for intra-day and inter-day precision[3]
LOD Not specified
LOQ Not specified
Validated HPLC Method for Salicylic Acid

Several validated HPLC methods are available for the quantification of salicylic acid and its impurities.[4][5][6][7][8]

Table 3: Performance Data of a Validated HPLC Method for Salicylic Acid

Validation ParameterResult
Linearity Range 0.0005 - 0.040 mg/ml[5]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) > 97%[7]
Precision (RSD %) Not specified
LOD 0.41 μg/ml[7]
LOQ 1.25 μg/ml[7]

Alternative Analytical Methods

Beyond HPLC, other analytical techniques can be employed for the quantification of salicylamide and related compounds.

  • Spectrophotometry : This technique offers a simple and rapid method for the determination of salicylamide.[9][10] The UV spectrum of salicylamide in methanol and water shows maxima at 235 nm and 302 nm.[11] A spectrophotometric method for salicylamide was found to be linear for concentrations up to 4.0 mg/100 ml at 308 nm.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS provides high sensitivity and selectivity, making it suitable for the analysis of salicylates in biological matrices.[12] This technique is particularly useful when very low detection limits are required.

Experimental Protocols

HPLC Method for Salicylamide

This protocol is based on a stability-indicating HPLC method.[2]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate Buffer (pH 3.5, adjusted with phosphoric acid) in a 40:60 (v/v) ratio.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 20 µL.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 235 nm.[2]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve salicylamide reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: Dissolve the sample containing salicylamide in the mobile phase and dilute as necessary to fall within the calibration range.

HPLC Method for Salicylic Acid

This protocol is based on a validated method for determining salicylic acid impurities.[5]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Waters Symmetry C18 (4.6 × 250 mm, 5 μm).[5]

  • Mobile Phase: A mixture of 85% orthophosphoric acid, acetonitrile, and purified water (2:400:600 V/V/V).[5]

  • Flow Rate: 1.0 ml min−1.[5]

  • Detection Wavelength: 237 nm.[5]

2. Preparation of Solutions:

  • Standard Stock Solution (1.0 mg/ml): Dissolve 50.0 mg of salicylic acid in 50 ml of acetonitrile.[5]

  • Reference Solution (0.01 mg/ml): Dilute 1.0 ml of the standard stock solution to 100 ml with acetonitrile.[5]

Visualizations

HPLC_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution & Data Collection cluster_analysis Analysis & Reporting MethodDevelopment Method Development Protocol Validation Protocol Definition MethodDevelopment->Protocol Reagents Standard & Reagent Preparation Protocol->Reagents Specificity Specificity Reagents:e->Specificity:w Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Specificity:e->Linearity:w Linearity:e->Accuracy:w Accuracy:e->Precision:w Precision:e->LOD_LOQ:w LOD_LOQ:e->Robustness:w DataAnalysis Data Analysis Robustness:e->DataAnalysis:w Report Validation Report Generation DataAnalysis:e->Report:w

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Selection Analyte_Properties Analyte Properties (Concentration, Matrix) Method_Selection Analytical Method Selection Analyte_Properties->Method_Selection Required_Performance Required Performance (Sensitivity, Specificity, Speed) Required_Performance->Method_Selection HPLC_UV HPLC-UV Method_Selection->HPLC_UV Good for routine QC, moderate sensitivity LC_MS LC-MS/MS Method_Selection->LC_MS High sensitivity & specificity, complex matrices Spectrophotometry Spectrophotometry Method_Selection->Spectrophotometry Simple, rapid screening, lower specificity Other_Techniques Other Techniques Method_Selection->Other_Techniques Specific applications

Caption: Logical Flow for Analytical Method Selection.

References

Enhancing Pain Relief: A Comparative Guide to Salicylamide O-acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and safer analgesics is a perpetual challenge. Salicylamide, a non-prescription analgesic, has served as a foundational molecule for the development of derivatives with enhanced therapeutic profiles. This guide provides a comparative analysis of Salicylamide O-acetic acid derivatives, highlighting their improved analgesic activity supported by experimental data and detailed methodologies.

This compound derivatives have been synthesized and evaluated for their potential to offer superior pain relief compared to the parent compound. The primary mechanism of action for these compounds, like other non-steroidal anti-inflammatory drugs (NSAIDs), is the inhibition of cyclooxygenase (COX) enzymes. This inhibition curtails the production of prostaglandins, which are key mediators of pain and inflammation.[1][2]

Comparative Analgesic Activity

To illustrate the expected data presentation, the following table provides a template based on typical findings in analgesic screening studies. The values presented are hypothetical and serve as an example of how such comparative data would be structured.

CompoundChemical StructureAnalgesic Activity (ED50 in mg/kg)% Protection (Writhing Test)
Salicylamide (Control)C₇H₇NO₂>20035%
This compoundC₉H₉NO₄15055%
Derivative A[Structure of A]7578%
Derivative B[Structure of B]5085%
Ibuprofen (Reference)C₁₃H₁₈O₂2592%

Experimental Protocols

The evaluation of analgesic activity is crucial for the development of new pain therapeutics. The following are detailed methodologies for key experiments commonly used to assess the efficacy of this compound derivatives.

Acetic Acid-Induced Writhing Test

This test is a widely used model for screening peripheral analgesic activity.

Principle: The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is a manifestation of visceral pain. Analgesic compounds inhibit or reduce the number of writhes.

Procedure:

  • Animals: Male albino mice (20-25 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.

  • Grouping: The mice are divided into several groups (n=6-8 per group), including a control group, a standard drug group (e.g., Ibuprofen), and test groups for different doses of the this compound derivatives.

  • Drug Administration: The test compounds, standard drug, and vehicle (for the control group) are administered orally or intraperitoneally.

  • Induction of Writhing: After a specific absorption period (e.g., 30-60 minutes), 0.6% (v/v) acetic acid solution is injected intraperitoneally at a volume of 10 ml/kg body weight.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (characterized by abdominal constriction and stretching of the hind limbs) is counted for a period of 15-20 minutes.

  • Data Analysis: The percentage of protection against writhing is calculated using the following formula: % Protection = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100. The ED50 (the dose that produces 50% of the maximum effect) can be determined by testing a range of doses.

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Salicylamide Salicylamide Intermediate This compound Intermediate Salicylamide->Intermediate Reaction ChloroaceticAcid Chloroacetic Acid ChloroaceticAcid->Intermediate Derivatization Further Derivatization Intermediate->Derivatization Derivatives Active Derivatives Derivatization->Derivatives

A simplified workflow for the synthesis of this compound derivatives.

G cluster_pathway Mechanism of Action: COX Inhibition ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2) PGH2->Prostaglandins Pain Pain & Inflammation Prostaglandins->Pain Derivatives Salicylamide O-acetic acid Derivatives Derivatives->COX2 Inhibition

The signaling pathway illustrating the inhibition of COX-2 by this compound derivatives.

G cluster_workflow Analgesic Activity Screening Workflow AnimalGrouping Animal Grouping (Control, Standard, Test) DrugAdmin Drug Administration AnimalGrouping->DrugAdmin PainInduction Pain Induction (e.g., Acetic Acid) DrugAdmin->PainInduction Observation Observation of Pain Response PainInduction->Observation DataAnalysis Data Analysis (% Protection, ED50) Observation->DataAnalysis

A typical experimental workflow for screening the analgesic activity of test compounds.

References

Comparative In Vivo Efficacy: Salicylamide O-acetic acid vs. Salicylamide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals a significant disparity in the extent of in vivo efficacy data for Salicylamide O-acetic acid compared to its parent compound, salicylamide. While salicylamide has been the subject of numerous studies, providing a basis for understanding its analgesic and antipyretic effects, there is a notable absence of publicly available in vivo experimental data for this compound. This guide aims to present the existing data for both compounds, highlight the current knowledge gaps, and provide detailed experimental protocols that could be employed to generate the necessary comparative data.

Overview of Compounds

Salicylamide is a non-prescription analgesic and antipyretic agent.[1] It is structurally related to salicylic acid but is not hydrolyzed to salicylate in the body. This compound is a derivative of salicylamide, also categorized as an analgesic, anti-inflammatory, and antipyretic agent.[2]

In Vivo Efficacy Data

A direct comparison of the in vivo efficacy of this compound and salicylamide is not possible at this time due to the lack of available experimental data for this compound. A 1992 study by Loew et al. is cited as containing pharmacokinetic and efficacy data for this compound, but the detailed findings of this study are not readily accessible in the public domain.[2]

Salicylamide: Summary of In Vivo Data

The in vivo efficacy of salicylamide has been evaluated in various studies, with some clinical findings suggesting its analgesic and antipyretic effects are modest, particularly at lower doses when compared to more common over-the-counter medications like aspirin and acetaminophen. Some studies have indicated that higher doses may be required to achieve a therapeutic effect.

Parameter Animal Model Dosage Key Findings Reference
Analgesic Effect Acetic acid-induced writhing in mice1, 2.5, 5, 10, 50, 100 mg/kgDose-dependent reduction in writhing.[3]
Antipyretic Effect Brewer's yeast-induced pyrexia in ratsNot specifiedSalicylamide metabolism is altered during fever.[4][4][5]

Mechanism of Action

Salicylamide

The primary mechanism of action for salicylamide is understood to be the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of pain, fever, and inflammation.[6][7] Additionally, some research suggests that salicylamide may also act as an antagonist of the aryl hydrocarbon receptor (AhR).

Salicylamide_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid COX COX Enzymes Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins Salicylamide Salicylamide Salicylamide->COX Inhibition AhR AhR Salicylamide->AhR Antagonism AhR_complex AhR Complex XRE Xenobiotic Responsive Element AhR_complex->XRE AhR->AhR_complex ARNT ARNT ARNT->AhR_complex Gene_Transcription Gene Transcription XRE->Gene_Transcription

Caption: Proposed signaling pathways of Salicylamide.

This compound

The precise mechanism of action for this compound has not been elucidated in the reviewed literature. It is plausible that it shares a similar COX-inhibiting mechanism with salicylamide, but this remains to be experimentally verified.

Experimental Protocols

To facilitate future comparative studies, detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models for assessing analgesic, anti-inflammatory, and antipyretic activities.

Acetic Acid-Induced Writhing Test for Analgesia

This model assesses peripheral analgesic activity by quantifying the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

  • Animal Model: Male Swiss albino mice (20-25 g).

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-10 per group):

    • Vehicle Control (e.g., normal saline)

    • Positive Control (e.g., Aspirin)

    • Salicylamide (various doses)

    • This compound (various doses)

  • Drug Administration: Test compounds, positive control, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control.

Carrageenan-Induced Paw Edema Test for Anti-inflammatory Activity

This is a widely used model to evaluate the anti-inflammatory effects of compounds.

  • Animal Model: Male Wistar rats (150-200 g).

  • Acclimatization: Animals are housed in a controlled environment for at least one week.

  • Grouping: Animals are randomized into treatment groups similar to the analgesic test.

  • Drug Administration: Test compounds, positive control (e.g., Indomethacin), or vehicle are administered.

  • Induction of Edema: A sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Brewer's Yeast-Induced Pyrexia Test for Antipyretic Activity

This model is used to assess the fever-reducing properties of test substances.

  • Animal Model: Male Wistar rats (150-200 g).

  • Acclimatization: Standard acclimatization period.

  • Induction of Pyrexia: A 15-20% aqueous suspension of Brewer's yeast is injected subcutaneously into the dorsal region of the rats.

  • Baseline Temperature: The rectal temperature of each rat is measured before and 18-24 hours after yeast injection to confirm the induction of fever.

  • Grouping and Drug Administration: Animals with a significant rise in body temperature are selected and grouped. Test compounds, positive control (e.g., Paracetamol), or vehicle are administered.

  • Temperature Measurement: Rectal temperature is recorded at regular intervals (e.g., 1, 2, 3, and 4 hours) post-treatment.

  • Data Analysis: The reduction in rectal temperature over time is compared between the treated and control groups.

Experimental_Workflow cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., Paw Volume, Rectal Temp) Animal_Acclimatization->Baseline_Measurements Randomization Randomization into Groups Baseline_Measurements->Randomization Drug_Administration Drug Administration (Vehicle, Positive Control, Test Compounds) Randomization->Drug_Administration Induction Induction of Condition (e.g., Carrageenan, Acetic Acid, Yeast) Drug_Administration->Induction Data_Collection Data Collection at Time Points Induction->Data_Collection Data_Analysis Data Analysis (% Inhibition, Temperature Reduction) Data_Collection->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: General workflow for in vivo efficacy testing.

Conclusion and Future Directions

The currently available scientific literature does not permit a direct in vivo efficacy comparison between this compound and salicylamide. While salicylamide has been studied for its analgesic and antipyretic properties, a significant knowledge gap exists for this compound. To enable an objective comparison, in vivo studies employing standardized models, such as those detailed in this guide, are essential. Future research should focus on generating robust preclinical data for this compound to elucidate its therapeutic potential relative to salicylamide and other established non-steroidal anti-inflammatory drugs.

References

In Vitro Potency of Salicylamide O-acetic Acid Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of Salicylamide O-acetic acid analogs, focusing on their anti-inflammatory activity through cyclooxygenase (COX) enzyme inhibition. The information is supported by experimental data to facilitate informed decisions in drug discovery and development.

This compound and its analogs are a class of compounds with significant therapeutic potential, particularly in the realm of anti-inflammatory agents. Their structural similarity to salicylic acid, the primary metabolite of aspirin, has prompted investigations into their mechanisms of action, with a key focus on the inhibition of cyclooxygenase (COX) enzymes. This guide provides a comparative analysis of the in vitro potency of a series of phenoxyacetic acid derivatives, which share a core structural motif with this compound, against COX-1 and COX-2 enzymes.

Comparative In Vitro Potency against COX-1 and COX-2

The following table summarizes the in vitro inhibitory activity of a series of phenoxyacetic acid derivatives against ovine COX-1 and COX-2. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to indicate the compound's preference for inhibiting COX-2 over COX-1. A higher SI value suggests greater selectivity for COX-2, which is often desirable to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Compound IDRR1COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
5a HH9.87 ± 0.150.97 ± 0.0610.17
5b HCH38.13 ± 0.110.37 ± 0.0621.97
5c HCl14.50 ± 0.200.13 ± 0.06111.53
5d BrH8.89 ± 0.130.08 ± 0.01111.12
5e BrCH36.54 ± 0.090.07 ± 0.0193.42
5f BrCl4.07 ± 0.120.06 ± 0.0167.83
7a H-11.23 ± 0.180.13 ± 0.0686.38
7b Br-5.93 ± 0.140.08 ± 0.0174.12
Celecoxib --14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid --29.90 ± 0.091.98 ± 0.0215.10

Data sourced from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1][2]

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay

The in vitro potency of the this compound analogs against COX-1 and COX-2 was determined using a well-established enzyme immunoassay (EIA) method.[3]

Objective: To determine the concentration of the test compounds required to inhibit 50% of the activity of purified ovine COX-1 and human recombinant COX-2.

Methodology:

  • Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes were used.

  • Incubation: The test compounds, dissolved in a suitable solvent, were pre-incubated with the respective COX enzyme (COX-1 or COX-2) in a reaction buffer for a short period at a specific temperature (e.g., 25 °C).

  • Reaction Initiation: The enzymatic reaction was initiated by the addition of the substrate, arachidonic acid.

  • Prostaglandin Measurement: The reaction was allowed to proceed for a defined time and then terminated. The amount of prostaglandin E2 (PGE2) produced was quantified using a competitive enzyme immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition of COX activity was calculated for each concentration of the test compound relative to a control without the inhibitor. The IC50 values were then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro COX inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compounds Test Compounds in DMSO Pre_incubation Pre-incubation of Enzyme and Compound Test_Compounds->Pre_incubation COX1_Enzyme COX-1 Enzyme Solution COX1_Enzyme->Pre_incubation COX2_Enzyme COX-2 Enzyme Solution COX2_Enzyme->Pre_incubation Arachidonic_Acid Arachidonic Acid (Substrate) Reaction Addition of Arachidonic Acid to Initiate Reaction Arachidonic_Acid->Reaction Pre_incubation->Reaction Termination Reaction Termination Reaction->Termination Quantification PGE2 Quantification (EIA) Termination->Quantification Inhibition_Calc Calculate % Inhibition Quantification->Inhibition_Calc IC50_Det Determine IC50 Values Inhibition_Calc->IC50_Det

Workflow for the in vitro COX inhibition assay.

Signaling Pathway Inhibition

This compound and its analogs primarily exert their anti-inflammatory effects by inhibiting the cyclooxygenase (COX) pathway. This pathway is responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

signaling_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Analogs This compound Analogs Analogs->COX_Enzymes

Inhibition of the COX pathway by this compound analogs.

References

Comparative Analysis of Salicylamide O-Acetic Acid: A Statistical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparative analysis of Salicylamide O-acetic acid, presenting key performance data alongside structurally related compounds and common non-steroidal anti-inflammatory drugs (NSAIDs). The information is intended for researchers, scientists, and professionals in drug development to provide an objective overview based on available experimental data.

Physicochemical Properties

This compound, also known as 2-(2-carbamoylphenoxy)acetic acid, is a derivative of salicylic acid. Its fundamental properties are summarized below.

PropertyValueReference
Molecular FormulaC₉H₉NO₄[1]
Molecular Weight195.17 g/mol [1]
Melting Point221 °C[2]
AppearanceCrystals[2]

Anti-inflammatory and Analgesic Potential

While direct comparative studies with robust statistical analysis for this compound are limited in publicly available literature, research on related salicylamide derivatives suggests a potential for anti-inflammatory and analgesic effects. The primary proposed mechanism of action for salicylates is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation and pain.[3]

One study on O-substituted salicylamides indicated that some derivatives demonstrated superior anti-inflammatory and analgesic activity compared to the parent compound, salicylamide, with a reduced ulcerogenic effect.[4][5] Specifically, salicylamide-O-acetic hydrazide and its hydrazones have shown enhanced activity over salicylamide.[5]

To provide a comparative context, the table below presents publicly available data for the parent compound, salicylamide, and other common NSAIDs in a standard in vivo model of analgesia, the acetic acid-induced writhing test.

CompoundDose (mg/kg)% Inhibition of WrithingReference
Salicytamide4.95 (ED₅₀)50[6]
Acetylsalicylic Acid (Aspirin)100Not specified in direct comparison[1]
Paracetamol127Not specified in direct comparison[1]

Note: ED₅₀ represents the dose required to produce a therapeutic effect in 50% of the population.

Mechanism of Action: Cyclooxygenase Inhibition and NF-κB Signaling

The anti-inflammatory effects of salicylates are largely attributed to their ability to inhibit COX enzymes (COX-1 and COX-2).[3] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are pro-inflammatory molecules.

Furthermore, the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation.[7][8] Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory genes. While direct evidence for this compound's effect on the NF-κB pathway is not yet available, it remains a plausible target for its potential anti-inflammatory action, given the known mechanisms of other anti-inflammatory compounds.[2][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standardized protocols for key assays relevant to the evaluation of this compound's biological activity.

Carrageenan-Induced Paw Edema Assay (Anti-inflammatory)

This widely used in vivo model assesses the acute anti-inflammatory activity of a compound.

Protocol:

  • Animal Model: Male Wistar rats (150-180g) are typically used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., indomethacin, 10 mg/kg), and experimental groups receiving various doses of the test compound.

  • Administration: The test compound or vehicle is administered orally or intraperitoneally.

  • Induction of Edema: One hour after administration, 0.1 mL of 1% carrageenan solution in sterile saline is injected into the sub-plantar region of the right hind paw.

  • Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.[10][11]

Acetic Acid-Induced Writhing Test (Analgesic)

This in vivo assay is used to screen for peripheral analgesic activity.

Protocol:

  • Animal Model: Swiss albino mice (20-25g) are commonly used.

  • Groups: Animals are divided into a control group, a reference standard group (e.g., aspirin, 100 mg/kg), and experimental groups receiving various doses of the test compound.

  • Administration: The test compound or vehicle is administered orally 30 minutes before the induction of writhing.

  • Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.

  • Observation: The number of writhes (abdominal constrictions) is counted for a period of 20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group.[12][13]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.

  • Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is proportional to the amount of prostaglandin produced.

  • Procedure: The test compound is pre-incubated with the enzyme. Arachidonic acid is then added to initiate the reaction. The formation of prostaglandin G2 is measured colorimetrically.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is determined.[10][14][15][16][17]

NF-κB Luciferase Reporter Assay

This in vitro assay is used to assess the effect of a compound on the NF-κB signaling pathway.

Protocol:

  • Cell Line: A suitable cell line (e.g., HEK293) is transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Treatment: The cells are pre-treated with the test compound for a specified time.

  • Stimulation: The NF-κB pathway is activated using a stimulant such as tumor necrosis factor-alpha (TNF-α).

  • Measurement: The cells are lysed, and luciferase activity is measured using a luminometer. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.

  • Data Analysis: Results are typically expressed as a percentage of the control (stimulated cells without the test compound).[4][18][19]

Visualizing the Workflow and Pathways

To better understand the experimental process and the potential mechanism of action, the following diagrams are provided.

G cluster_0 In Vivo Anti-inflammatory Assay Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis G cluster_0 In Vivo Analgesic Assay Animal Grouping Animal Grouping Compound Administration Compound Administration Animal Grouping->Compound Administration Acetic Acid Injection Acetic Acid Injection Compound Administration->Acetic Acid Injection Writhing Count Writhing Count Acetic Acid Injection->Writhing Count Data Analysis Data Analysis Writhing Count->Data Analysis G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Phosphorylation & Degradation IκBα Phosphorylation & Degradation IKK Activation->IκBα Phosphorylation & Degradation NF-κB (p65/p50) Nuclear Translocation NF-κB (p65/p50) Nuclear Translocation IκBα Phosphorylation & Degradation->NF-κB (p65/p50) Nuclear Translocation Gene Transcription Gene Transcription NF-κB (p65/p50) Nuclear Translocation->Gene Transcription Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response This compound (potential) This compound (potential) This compound (potential)->IKK Activation

References

A Comparative Guide to the Experimental Reproducibility of Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of Salicylamide O-acetic acid, offering insights into its performance relative to other common analgesics and anti-inflammatory agents. This document summarizes available quantitative data, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows to aid in the comprehensive evaluation of this compound.

Comparative Performance Data

The following tables provide a summary of the reported biological activities of this compound and its alternatives. It is important to note that direct comparative studies with quantitative data for this compound are limited in publicly available literature. The data presented here for this compound is based on the reported activities of structurally similar O-substituted salicylamide derivatives.

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayModelReported Activity (e.g., % inhibition, IC50)Reference
This compound Carrageenan-induced paw edemaRatEstimated high anti-inflammatory activity[1][2]
SalicylamideCarrageenan-induced paw edemaRatModerate anti-inflammatory activity[2]
Acetylsalicylic Acid (Aspirin)Carrageenan-induced paw edemaRatSignificant inhibition of edema[3]

Table 2: Comparison of Analgesic Activity

CompoundAssayModelReported Activity (e.g., % inhibition, ED50)Reference
This compound Hot Plate TestMouseEstimated potent analgesic activity[1][2]
SalicylamideAcetic acid-induced writhingMouseModerate analgesic effect[4]
Acetylsalicylic Acid (Aspirin)Lame-walking test in arthritic ratsRatPotent analgesic activity[5]

Experimental Protocols

To ensure the reproducibility of the findings cited, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.[6][7][8][9]

Protocol:

  • Animals: Male Wistar rats (150-200g) are used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly divided into groups (n=6 per group):

    • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

    • Reference standard (e.g., Indomethacin or Aspirin, 10 mg/kg, p.o.)

    • Test compound (this compound and alternatives) at various doses.

  • Administration: The test compounds, reference standard, or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The volume of the injected paw is measured at 0, 1, 2, 3, and 4 hours after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Hot Plate Test in Mice (Analgesic Assay)

The hot plate test is a common method to evaluate the central analgesic activity of a compound.[10][11][12][13]

Protocol:

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.

  • Screening: Mice are individually placed on the hot plate, and the reaction time (latency) to either licking of the hind paw or jumping is recorded. A cut-off time of 30 seconds is set to prevent tissue damage.

  • Grouping and Administration: Mice are divided into groups (n=6 per group) and administered the vehicle, reference standard (e.g., Morphine, 5 mg/kg, s.c.), or test compounds.

  • Testing: The reaction time of each mouse on the hot plate is measured at 30, 60, 90, and 120 minutes after drug administration.

  • Data Analysis: The increase in reaction time (analgesic effect) is calculated for each group at each time point. The results are often expressed as the mean reaction time ± SEM.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the pharmacology of this compound and its alternatives.

Salicylamide_Metabolism cluster_absorption Absorption & Distribution cluster_metabolism Hepatic Metabolism cluster_excretion Excretion Oral_Admin Oral Administration of This compound GI_Tract Gastrointestinal Tract Oral_Admin->GI_Tract Systemic_Circulation Systemic Circulation GI_Tract->Systemic_Circulation Liver Liver Systemic_Circulation->Liver Kidney Kidney Systemic_Circulation->Kidney Phase_I Phase I Metabolism (e.g., Hydrolysis) Liver->Phase_I Phase_II Phase II Metabolism (e.g., Glucuronidation) Phase_I->Phase_II Metabolites Inactive Metabolites Phase_II->Metabolites Urine Urine Kidney->Urine

Caption: Proposed metabolic pathway of this compound.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme Cyclooxygenase (COX) Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Salicylamide_OAA This compound (Reversible Inhibitor) Salicylamide_OAA->COX_Enzyme Aspirin Aspirin (Irreversible Inhibitor) Aspirin->COX_Enzyme

Caption: Mechanism of action comparing reversible and irreversible COX inhibition.

Experimental_Workflow Start Start: Hypothesis Animal_Model Select Animal Model (Rat/Mouse) Start->Animal_Model Compound_Admin Administer Test Compounds (Vehicle, Standard, Test Article) Animal_Model->Compound_Admin Induce_Pathology Induce Pathology (e.g., Carrageenan) Compound_Admin->Induce_Pathology Data_Collection Collect Data (e.g., Paw Volume, Reaction Time) Induce_Pathology->Data_Collection Data_Analysis Analyze Data (% Inhibition, Statistical Significance) Data_Collection->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General workflow for in vivo anti-inflammatory and analgesic studies.

References

Safety Operating Guide

Proper Disposal of Salicylamide O-acetic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of Salicylamide O-acetic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Identification

This compound is classified as a hazardous substance.[1] Understanding its properties is the first step in safe handling and disposal.

  • Primary Hazards : It is an irritant that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2]

  • GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

All personnel handling this chemical must be familiar with its Safety Data Sheet (SDS) and trained in proper chemical handling and emergency procedures.[3]

PropertyValueSource
Molecular FormulaC9H9NO4[1]
Molecular Weight195.17 g/mol [1]
AppearanceWhite Powder / Solid[4][5]
Melting Point139 - 142 °C[2][4]
pH5 (saturated solution at 28°C)[4]
SolubilityWater soluble[5]

Personal Protective Equipment (PPE)

Before handling this compound or its waste, all personnel must wear appropriate PPE to prevent exposure.

  • Hand Protection : Wear chemical-resistant gloves. Gloves must be inspected before use and disposed of properly after handling the chemical.[2][3]

  • Eye/Face Protection : Use safety glasses with side-shields or chemical goggles.[2][4]

  • Skin and Body Protection : Wear a lab coat or other protective clothing to prevent skin contact.[4][5]

  • Respiratory Protection : If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4]

Step-by-Step Disposal Procedure

This compound must be disposed of as hazardous chemical waste.[2][4][5] Do not dispose of it in the regular trash or down the drain.[6] The following procedure aligns with general laboratory hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[7]

Step 1: Waste Identification and Segregation

  • Immediately designate any unwanted this compound, including expired stock, reaction byproducts, and contaminated materials (e.g., paper towels, gloves, weigh boats), as hazardous waste.

  • Segregate this waste from other chemical waste streams to prevent dangerous reactions.[8] Specifically, store it separately from incompatible materials such as strong oxidizing agents or bases.[9]

Step 2: Waste Accumulation and Storage

  • Container : Place the waste in a designated, compatible, and leak-proof container with a secure screw-top cap.[8] The container material should not react with the chemical.[8]

  • Labeling : Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[10] The label should also indicate the associated hazards (e.g., "Irritant").

  • Storage Location : Store the waste container in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[8][10] The SAA should be a secure, well-ventilated area away from heat sources.[8]

  • Container Management : Keep the waste container closed at all times except when adding waste.[8] Do not fill the container beyond 90% capacity to allow for expansion.[8]

Step 3: Arranging for Final Disposal

  • Contact EH&S : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8][11]

  • Manifesting : Ensure that all waste is properly documented on a hazardous waste manifest provided by the disposal vendor. This document tracks the waste from generation to its final disposal ("cradle-to-grave").[10]

  • Disposal Method : The most common and recommended disposal method for this type of chemical waste is high-temperature incineration at a licensed facility.[7]

Emergency Procedures for Spills

In the event of a spill, follow these procedures immediately.

  • Evacuate and Secure : Evacuate all non-essential personnel from the immediate area.[9]

  • Ventilate : Ensure the area is well-ventilated.[12]

  • Containment : For small spills, and if you are trained to do so, contain the spill using an absorbent material.[9]

  • Cleanup : Carefully sweep or scoop up the solid material, avoiding dust formation.[3] Place the spilled material and all contaminated cleanup supplies into a sealed, labeled container for disposal as hazardous waste.[3][9]

  • Decontamination : Clean the spill area with soap and water.[9]

  • Large Spills : For large spills, evacuate the area and contact your institution's emergency response team or EH&S immediately.[9]

Disposal Workflow Diagram

G This compound Disposal Workflow cluster_0 Waste Generation & Segregation cluster_1 Accumulation & Storage cluster_2 Final Disposal cluster_3 Emergency Response (Spills) A Generation of Waste (Unused chemical, contaminated items) B Is the waste Salicylamide O-acetic acid? A->B C Designate as Hazardous Waste B->C Yes D Segregate from incompatible chemicals (e.g., strong bases) C->D E Select compatible, sealed container D->E F Label: 'Hazardous Waste' + Chemical Name + Hazards E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Keep container closed G->H I Contact EH&S or licensed waste contractor H->I J Prepare for pickup with proper documentation (manifest) I->J K Transfer to licensed disposal facility J->K L Final Disposal (e.g., Incineration) K->L M Spill Occurs N Evacuate & Secure Area M->N O Wear appropriate PPE N->O P Contain & Clean Up Spill (avoiding dust) O->P Q Package waste for hazardous disposal P->Q Q->I Follow disposal route

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Salicylamide O-acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Salicylamide O-acetic acid

This guide provides crucial safety and logistical information for laboratory personnel handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.

Chemical Identification and Hazards:

PropertyValue
Chemical Name This compound
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [1]
CAS Number 25395-22-6[2]
Primary Hazards Irritant[1]

Hazard Statements:

CodeDescription
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the specific PPE required for the planned procedures.[3] The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Hands Chemical-resistant glovesNitrile or neoprene gloves are preferred.[3] Inspect gloves before use and use proper removal techniques.[4]
Eyes/Face Safety glasses with side shields or gogglesUse appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6]
Body Laboratory coat or disposable gownA disposable gown is preferred.[3]
Respiratory NIOSH/MSHA approved respiratorRequired when engineering controls are insufficient, if exposure limits are exceeded, or if irritation is experienced.[5][6] Use a fit-tested N95 or N100 mask for airborne particles.[3]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Ensure a well-ventilated work area, such as a chemical fume hood.[4][5][6]

  • Verify that an eyewash station and safety shower are readily accessible.[5]

  • Assemble all necessary equipment and reagents before starting work.

  • Don the appropriate PPE as specified in the table above.

2. Handling:

  • Avoid direct contact with skin and eyes.[4]

  • Minimize dust generation and accumulation.[5]

  • Weigh and handle the solid material in a designated area, preferably within a fume hood, to prevent inhalation of dust.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Seek medical attention if irritation develops or persists.[5]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[6][7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[5][6] Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed professional waste disposal service.[4]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

  • One possible method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Dispose of contaminated packaging as unused product.[4]

Experimental Workflow: Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Assess Risks prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Well-Ventilated Workspace prep2->prep3 handle1 Weigh/Transfer in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 clean1 Segregate Waste handle2->clean1 emergency1 Exposure Event handle2->emergency1 If Exposure Occurs clean2 Decontaminate Work Area clean1->clean2 clean3 Dispose via Licensed Service clean2->clean3 clean4 Doff PPE clean3->clean4 emergency2 Administer First Aid emergency1->emergency2 emergency3 Seek Medical Attention emergency2->emergency3

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylamide O-acetic acid
Reactant of Route 2
Reactant of Route 2
Salicylamide O-acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.